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Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- Documentation Hub

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  • Product: Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-
  • CAS: 1211588-93-0

Core Science & Biosynthesis

Foundational

Physicochemical characteristics of 5-chloro-2-(piperidin-4-yloxy)pyrimidine

Topic: Physicochemical characteristics of 5-chloro-2-(piperidin-4-yloxy)pyrimidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Key Scaffold in G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical characteristics of 5-chloro-2-(piperidin-4-yloxy)pyrimidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Key Scaffold in GPCR & Kinase Drug Discovery

Executive Summary & Strategic Utility

As a Senior Application Scientist in early-stage discovery, I often encounter "deceptively simple" scaffolds that serve as the linchpins for complex SAR (Structure-Activity Relationship) campaigns. 5-Chloro-2-(piperidin-4-yloxy)pyrimidine is one such critical intermediate.

Distinct from its C-linked analogue (5-chloro-2-(piperidin-4-yl)pyrimidine), this ether-linked scaffold offers unique vector geometry and hydrogen-bonding capabilities. It is widely recognized as a "privileged structure" in the synthesis of GPR119 agonists (metabolic disorders) and specific kinase inhibitors (e.g., CDK, PLK4).

This guide provides a rigorous physicochemical analysis of this compound, moving beyond basic descriptors to actionable experimental insights. We will explore its ionization behavior, lipophilicity modulation, and synthetic stability—factors that determine its success as a building block in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

Before defining the properties, we must rigorously define the structure to avoid confusion with its pyridine or C-linked analogues.

AttributeSpecification
Chemical Name 5-Chloro-2-(piperidin-4-yloxy)pyrimidine
Common Role Intermediate / Scaffold
Molecular Formula

Molecular Weight 213.66 g/mol
SMILES Clc1cnc(OC2CCNCC2)nc1
Key Features [1][2][3][4][5][6][7] • Pyrimidine Core: Electron-deficient, π-stacking capability.• 5-Cl: Lipophilic handle, metabolic blocker (blocks CYP oxidation).• Ether Linker: Rotational freedom, H-bond acceptor.• Piperidine: Basic amine (pKa ~10-11), solubilizing group.
Structural Visualization (Synthesis & Logic)

The following diagram illustrates the standard synthetic logic for accessing this scaffold via SNAr chemistry, a preferred route for scale-up.

SynthesisPathway cluster_logic Mechanistic Insight Start1 2,5-Dichloropyrimidine (Electrophile) Intermediate Intermediate: N-Boc-5-chloro-2-(piperidin-4-yloxy)pyrimidine Start1->Intermediate S_NAr (NaH, DMF, 0°C -> RT) Start2 4-Hydroxypiperidine (N-Boc Protected) Start2->Intermediate Product Target: 5-Chloro-2-(piperidin-4-yloxy)pyrimidine Intermediate->Product Deprotection (TFA/DCM or HCl/Dioxane) Note The 2-position is highly activated for nucleophilic attack due to pyrimidine nitrogens.

Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (


). The reaction leverages the electron-deficient nature of the pyrimidine ring.

Physicochemical Profile (The Core)

This section synthesizes calculated data with expected experimental behaviors derived from structural analogues.

Ionization Constants (pKa)

Understanding the pKa is non-negotiable for purification and formulation.

  • 
     (Piperidine NH): ~10.8 - 11.0 . This is a typical secondary aliphatic amine. It will be protonated (>99%) at physiological pH (7.4), making the molecule a cation.
    
  • 
     (Pyrimidine N): < 1.0 . The pyrimidine nitrogens are extremely weakly basic due to the electron-withdrawing chlorine at C5 and the inductive effect of the oxygen linker. They will not protonate under standard HPLC conditions unless highly acidic mobile phases are used.
    
Lipophilicity (LogP / LogD)
  • Calculated LogP (Neutral): ~1.2 - 1.5 .

    • Reference: The pyridine analogue (one less N) has a LogP ~1.9. The extra nitrogen in the pyrimidine ring reduces lipophilicity by approximately 0.5–0.7 log units.

  • LogD (pH 7.4): ~ -1.5 to -1.0 .

    • Reasoning: At pH 7.4, the piperidine is ionized (

      
      ). The formation of the cation drastically reduces the distribution coefficient into octanol, making the compound highly water-soluble in this state.
      
Solubility Profile
Solvent / ConditionSolubility PredictionExperimental Note
Water (pH 7) High (>10 mg/mL) Due to ionization of the piperidine.
Water (pH > 12) Low (< 0.1 mg/mL) As the free base precipitates.
DMSO High (>50 mg/mL) Standard stock solution solvent.
DCM / Methanol High Excellent for extraction of the free base.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Distribution Coefficient (LogD) via Shake-Flask

Why this matters: Calculated LogP often fails for heterocycles with specific solvation shells. Experimental LogD is crucial for predicting blood-brain barrier (BBB) penetration.

Reagents:

  • Octanol (water-saturated).

  • Phosphate Buffered Saline (PBS), pH 7.4 (octanol-saturated).

  • HPLC grade Acetonitrile.

Workflow:

  • Saturation: Pre-saturate Octanol with PBS and PBS with Octanol for 24 hours. Validation: Prevents volume changes during the experiment.

  • Dissolution: Dissolve 1 mg of compound in 1 mL of pre-saturated Octanol.

  • Partitioning: Add 1 mL of pre-saturated PBS. Vortex vigorously for 5 minutes.

  • Equilibration: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Self-Validation Check: Mass balance. The sum of the peak areas (corrected for volume) from both phases must equal the initial standard injection area ±5%. If not, precipitation or adsorption to the vessel occurred.

Protocol B: Synthetic Stability & Handling

Why this matters: The ether linkage at the 2-position of pyrimidines can be susceptible to hydrolysis under harsh acidic conditions, unlike the C-linked analogues.

Stress Test Protocol:

  • Acid Challenge: Dissolve compound in 1N HCl. Heat to 60°C for 4 hours.

    • Observation: Monitor by LC-MS.[5] Look for the mass of 4-hydroxypiperidine and 5-chloro-2-hydroxypyrimidine (hydrolysis products).

    • Expectation: This scaffold is generally stable, but prolonged heating in strong acid can cleave the ether.

  • Oxidative Challenge: Treat with 3%

    
    .
    
    • Observation: Monitor for N-oxide formation on the piperidine (M+16).

Biological & Pharmacological Context[9][10][11][12][13]

This scaffold is not just a random chemical; it is a "privileged structure" for specific biological targets.

GPR119 Agonism Pathway

In the context of Type 2 Diabetes, this scaffold serves as a mimic for the lipid ligands of GPR119.

GPR119_Pathway Agonist 5-Chloro-2-(piperidin-4-yloxy) pyrimidine Derivative Receptor GPR119 Receptor (GPCR Class A) Agonist->Receptor Binding Gs G_s Protein Activation Receptor->Gs Signal Transduction cAMP Increase cAMP Gs->cAMP Adenylate Cyclase Effect GLP-1 Secretion (Enteroendocrine Cells) cAMP->Effect Downstream

Figure 2: Signal transduction pathway activated by GPR119 agonists containing this pyrimidine scaffold.

References

  • Bristol-Myers Squibb. (2014). Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.

    • Context: Describes the use of the 5-chloropyrimidine ether scaffold in optimizing GPR119 agonists.
  • PubChem. (2025).[8][1] Compound Summary: 5-Chloro-2-(piperidin-4-yloxy)pyridine (Analogue Reference). National Library of Medicine.

    • Context: Used as a structural analogue for lipophilicity and pKa estim
  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives. RSC Advances.

    • Context: Provides synthetic methodology for 2-substituted-5-chloropyrimidines via SNAr.

Sources

Exploratory

Technical Monograph: 5-chloro-2-(piperidin-4-yloxy)pyrimidine

This guide details the chemical identity, synthesis, and technical handling of 5-chloro-2-(piperidin-4-yloxy)pyrimidine . Executive Summary & Identification 5-chloro-2-(piperidin-4-yloxy)pyrimidine is a specialized heter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and technical handling of 5-chloro-2-(piperidin-4-yloxy)pyrimidine .

Executive Summary & Identification

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) agonists (e.g., GPR119) and kinase inhibitors.

It is a structural isomer of the more common N-linked analog (5-chloro-2-(piperidin-1-yl)pyrimidine). The distinction lies in the ether linkage (-O-) at the C2 position of the pyrimidine ring, connecting to the C4 position of the piperidine ring.[1] This specific connectivity presents unique synthetic challenges due to the regioselectivity rules of nucleophilic aromatic substitution (SNAr) on the pyrimidine core.[1]

Chemical Identity Lookup
AttributeDetail
Chemical Name 5-chloro-2-(piperidin-4-yloxy)pyrimidine
Common Synonyms 5-chloro-2-[(4-piperidinyl)oxy]pyrimidine; 4-(5-chloropyrimidin-2-yloxy)piperidine
CAS Number Not widely indexed as free base. Note: Frequently handled as the N-Boc protected intermediate (see Synthesis).[2][3][4]
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
SMILES Clc1cnc(OC2CCNCC2)nc1
Key Isomer (Avoid Confusion) 5-chloro-2-(piperidin-1-yl)pyrimidine (CAS 22539-52-2) Difference: N-linked vs. O-linked.

Structural Analysis & Regioselectivity

The synthesis of this molecule is governed by the electrophilicity of the pyrimidine ring. In 2,5-dichloropyrimidine , the C4 position is significantly more electrophilic than the C2 position due to the para-like nitrogen arrangement.[1]

  • Standard SNAr: Reaction with nucleophiles typically yields the C4-substituted product (4-isomer).

  • Target Synthesis (C2-substituted): Accessing the 2-(piperidin-4-yloxy) motif requires bypassing this natural selectivity. This is often achieved by using a 2-methylsulfonyl leaving group (which directs alkoxide attack to C2) or by separating isomers from a non-selective reaction.

Regioselectivity Pathway

Regioselectivity Start 2,5-Dichloropyrimidine C4_Product Major Product (C4) 4-(piperidin-4-yloxy)... Start->C4_Product Direct SnAr (Kinetic) C2_Product Target Product (C2) 5-chloro-2-(piperidin-4-yloxy)... Start->C2_Product Minor Pathway Nu 4-Hydroxypiperidine (Boc) Sulfone 5-Chloro-2-(methylsulfonyl) pyrimidine Sulfone->C2_Product Alkoxide Attack (C2 Selective)

Figure 1: Divergent reactivity of 5-chloropyrimidine precursors.[1] Direct displacement on the dichloro-scaffold favors the C4 isomer, whereas the sulfone scaffold favors the C2 target.[1]

Experimental Synthesis Protocol

The following protocol describes the synthesis of the N-Boc protected intermediate , followed by deprotection. This route utilizes the sulfone strategy to ensure high regioselectivity for the C2-ether linkage.

Phase 1: Preparation of the Ether Linkage

Reagents: 5-chloro-2-(methylsulfonyl)pyrimidine (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).

  • Activation: In a flame-dried flask under N2, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min at 0°C to generate the alkoxide.

  • Coupling: Add a solution of 5-chloro-2-(methylsulfonyl)pyrimidine in THF dropwise.

    • Note: The sulfone leaving group at C2 is highly reactive toward oxygen nucleophiles and directs substitution to the 2-position [1].

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LCMS for the disappearance of the sulfone.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate .

Phase 2: Deprotection to Free Base

Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Dissolution: Dissolve the Boc-intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (10-20 eq) or 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation:

    • For HCl Salt: Concentrate to dryness.[5] Triturate with Et2O to obtain the solid hydrochloride salt.[1]

    • For Free Base: Concentrate, redissolve in DCM, wash with sat.[1] NaHCO3, dry, and concentrate.

Analytical Validation

To ensure the correct isomer (O-linked at C2 vs C4) was obtained, specific NMR signatures must be verified.[1]

TechniqueDiagnostic Signal (Target: C2-isomer)Contrast (C4-isomer)
1H NMR (Pyrimidine) ~8.45 ppm (s, 2H) . The C4/C6 protons are equivalent due to symmetry in the 2-substituted ring.Two doublets/singlets. The C2 and C6 protons are chemically distinct (non-symmetric).[1]
13C NMR (Ipso) ~160-165 ppm (C2-O) .~165-170 ppm (C4-O) .
LCMS m/z = 214.1 [M+H]+ (Free base)Same mass; requires retention time comparison.

Applications in Drug Discovery

This scaffold is a bioisostere for N-aryl piperidines and is widely used in:

  • GPR119 Agonists: Used to modulate metabolic profiles in Type 2 Diabetes research.[6] The ether linkage provides different solubility and metabolic stability properties compared to the N-linked analogs (e.g., BMS-903452 intermediates) [2].

  • Kinase Inhibitors: The 5-chloropyrimidine core serves as a hinge-binding motif, while the piperidine extends into the solvent-exposed region to improve solubility.

Workflow: Library Generation

Workflow Step1 Scaffold Synthesis (5-chloro-2-(piperidin-4-yloxy)pyrimidine) Step2 N-Derivatization (Reductive Amination / Amide Coupling) Step1->Step2 Functionalize Piperidine N Step3 Library Generation (GPR119 / Kinase Targets) Step2->Step3 SAR Expansion

Figure 2: Utilization of the scaffold in high-throughput medicinal chemistry campaigns.

References

  • WuXi AppTec. (2025).[1][2] Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • Wacker, D. A., et al. (2014).[1][6] Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.[6] Journal of Medicinal Chemistry, 57(18), 7499-7508.[1]

  • BenchChem. (2025).[1][4] Comparative Reactivity Analysis of Dichloropyrimidines. Retrieved from [1]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the compound 5-chloro-2-(piperidin-4-yloxy)pyrimidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document, intended for researchers and drug development professionals, offers an in-depth examination of the anticipated ¹H NMR, ¹³C NMR, and mass spectral fragmentation patterns. The predictive data herein is grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures found in the scientific literature. Methodologies for spectral acquisition are also detailed to provide a comprehensive framework for the empirical validation of these predictions.

Introduction

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound featuring a chlorinated pyrimidine ring linked via an ether bond to a piperidine moiety. This structural motif is of significant interest in the development of novel therapeutic agents, as substituted pyrimidines and piperidines are common pharmacophores in a wide range of biologically active molecules.[1][2] Accurate structural elucidation is the cornerstone of chemical synthesis and drug development, ensuring the identity and purity of a compound. NMR and MS are indispensable tools in this process, providing detailed information about the molecular structure and connectivity. This guide presents a predicted spectral analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine to aid researchers in its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information regarding the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1, with the structure and numbering scheme shown in Figure 1.

Figure 1: Structure of 5-chloro-2-(piperidin-4-yloxy)pyrimidine with Atom Numbering

G cluster_pyrimidine Pyrimidine Ring cluster_piperidine Piperidine Ring N1 N C6 C6 N1->C6 C2 C2 C2->N1 O O C2->O N3 N N3->C2 C4 C4 C4->N3 C5 C5 C5->C4 Cl Cl C5->Cl C6->C5 C4_p C4' O->C4_p C3_p C3' C4_p->C3_p C2_p C2' C3_p->C2_p C5_p C5' C5_p->C4_p N1_p N1' C2_p->N1_p C6_p C6' C6_p->C5_p N1_p->C6_p H_N H N1_p->H_N

Caption: Molecular structure of 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-chloro-2-(piperidin-4-yloxy)pyrimidine (in CDCl₃, 400 MHz)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4, H-6~8.3s2HProtons on the electron-deficient pyrimidine ring are expected to be significantly deshielded. The two protons are chemically equivalent.
H-4'~5.2m1HThe proton on the carbon bearing the oxygen atom (C4') is deshielded due to the electronegativity of the oxygen.
H-2', H-6' (axial & equatorial)~3.2 - 3.0m4HProtons on the carbons adjacent to the nitrogen in the piperidine ring.
H-3', H-5' (axial & equatorial)~2.1 - 1.9m4HProtons on the remaining carbons of the piperidine ring.
N-H~1.8br s1HThe chemical shift of the N-H proton can be variable and concentration-dependent.

Expert Insights: The prediction for the pyrimidine protons (H-4, H-6) is based on data for similar 5-halopyrimidines.[3] The piperidine ring protons' chemical shifts are estimated based on known values for 4-substituted piperidines, with deshielding effects from the neighboring heteroatoms.[4][5] The broadness of the N-H signal is a common feature due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-chloro-2-(piperidin-4-yloxy)pyrimidine (in CDCl₃, 101 MHz)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-2~163The carbon attached to two electronegative atoms (N and O) will be significantly downfield.
C-4, C-6~158Aromatic carbons in the pyrimidine ring.
C-5~117The carbon bearing the chlorine atom; the halogen effect can be complex.[6]
C-4'~75The carbon atom of the ether linkage, deshielded by the oxygen.
C-2', C-6'~43Carbons adjacent to the nitrogen in the piperidine ring.
C-3', C-5'~31The remaining carbons in the piperidine ring.

Expert Insights: The chemical shifts for the pyrimidine ring are estimated by comparison to known substituted pyrimidines.[3] The deshielding effect of sp² hybridization and electronegative atoms results in the downfield shifts observed for the pyrimidine carbons.[7] The piperidine carbon shifts are based on typical values for substituted piperidine rings.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

Predicted Molecular Ion:

  • Formula: C₉H₁₂ClN₃O

  • Exact Mass: 213.0669

  • Molecular Weight: 213.66

  • [M+H]⁺ (for ESI): 214.0747

Predicted Fragmentation Pattern: The fragmentation of 5-chloro-2-(piperidin-4-yloxy)pyrimidine is expected to proceed through several key pathways, as illustrated in Figure 2.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z 213/215 F1 [C₄H₂ClN₂O]⁺ m/z 129/131 M->F1 - C₅H₁₀N F2 [C₅H₁₀N]⁺ m/z 84 M->F2 - C₄H₂ClN₂O F3 [C₄H₈N]⁺ m/z 70 F2->F3 - CH₂

Caption: Key predicted fragmentation pathways for 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

Table 3: Predicted Key Fragment Ions

m/z (Mass/Charge Ratio)Proposed FragmentRationale
213/215[M]⁺˙Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
129/131[C₄H₂ClN₂O]⁺Loss of the piperidine radical, resulting from cleavage of the C-O bond.
84[C₅H₁₀N]⁺Cleavage of the ether bond to form the piperidin-4-yl cation.
70[C₄H₈N]⁺Further fragmentation of the piperidine ring, likely through loss of a methylene group.[8]

Expert Insights: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. The ether linkage is a likely site for initial fragmentation. The fragmentation of the piperidine ring is a well-documented process that can lead to a series of smaller fragment ions.[8][9]

Experimental Protocols

To empirically validate the predicted data, the following standard protocols for NMR and MS analysis are recommended.

5.1 NMR Spectroscopy

Figure 3: NMR Experimental Workflow

G A Sample Preparation (5-10 mg in ~0.7 mL CDCl₃) B ¹H NMR Acquisition (400 MHz spectrometer) A->B C ¹³C NMR Acquisition (101 MHz spectrometer) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation D->E

Caption: A standard workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of 5-chloro-2-(piperidin-4-yloxy)pyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument, operating at 101 MHz. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

5.2 Mass Spectrometry

Figure 4: Mass Spectrometry Experimental Workflow

G A Sample Preparation (Dilute solution in appropriate solvent) B Infusion/Injection (Direct infusion or LC-MS) A->B C Ionization (ESI or EI) B->C D Mass Analysis (e.g., TOF, Quadrupole) C->D E Data Interpretation D->E

Caption: A generalized workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).[11]

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the predicted values.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. The anticipated ¹H NMR, ¹³C NMR, and mass spectral data, along with the rationale behind the predictions, serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocols offer a clear path for the empirical verification of these predictions. By combining predictive analysis with experimental validation, scientists can confidently elucidate the structure of novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • RSC. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information_revision. Retrieved from [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. [Link]

  • SciELO. (n.d.). Artigo. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • ACS Publications. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • NISCAIR. (n.d.). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chem-Space. (n.d.). 5-chloro-2-(4-{[(6-cyclopropylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR spectrum of 5 / * solvent. Retrieved from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005727253. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. Retrieved from [Link]

  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • MDPI. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • MJMS. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]691/1852)

Sources

Exploratory

Technical Guide: Structural Elucidation of 5-chloro-2-(piperidin-4-yloxy)pyrimidine via NMR Spectroscopy

Topic: 1H NMR and 13C NMR Analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Quality Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.[1][2]

Executive Summary

5-chloro-2-(piperidin-4-yloxy)pyrimidine (CAS: 84946-20-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of GPR119 agonists and other metabolic disease therapeutics.[1] Its structural integrity hinges on two key features: the regioselectivity of the ether linkage (O-alkylation at the pyrimidine C2 position vs. N-alkylation) and the preservation of the 5-chloro substituent.[1]

This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike generic spectral lists, this document focuses on diagnostic signal verification —using specific resonance patterns to self-validate the structure and rule out common synthetic impurities such as the N-alkylated isomer or hydrolysis byproducts.[1][2]

Structural Analysis & Atom Numbering

Before interpreting spectra, we must define the magnetic environment.[2] The molecule possesses a plane of symmetry passing through the pyrimidine C2-C5 axis and the piperidine N-C4 axis.[1][2]

  • Pyrimidine Ring: The 5-Cl substitution simplifies the aromatic region.[1][2] Protons H4 and H6 are chemically equivalent (isochronous) due to symmetry, appearing as a singlet.[2][3]

  • Ether Linkage: The oxygen atom at position 2 exerts a strong deshielding effect on the piperidine C4 proton (methine).[1][2]

  • Piperidine Ring: Exists in a chair conformation.[2] The protons will display distinct axial/equatorial coupling patterns characteristic of a six-membered aliphatic ring.

Diagram 1: Structural Connectivity & Logic Flow

G cluster_0 Molecule Components cluster_1 Diagnostic Signals Pyrim Pyrimidine Ring (Electron Deficient) Link Ether Linkage (C2-O-C4') Pyrim->Link Attached at C2 H4_6 H4/H6 Aromatic Singlet (~8.4 ppm) Pyrim->H4_6 Symmetry Pip Piperidine Ring (Aliphatic Amine) Link->Pip Attached at C4' H4_Pip H4' Methine Multiplet (~5.1 ppm) Pip->H4_Pip Deshielding

Caption: Logical decomposition of the molecule into magnetic environments for signal assignment.

Experimental Protocol

Sample Preparation

The choice of solvent significantly affects the resolution of the piperidine ring protons.[1][2]

  • Primary Solvent (Free Base): Chloroform-d (

    
    ).[1][2]
    
    • Why: Provides excellent resolution for aliphatic couplings; amine protons are usually broad but distinct.[2]

    • Conc: 10-15 mg in 0.6 mL.[1][2]

  • Secondary Solvent (Salt Forms): DMSO-

    
    .[1][2]
    
    • Why: If the sample is an HCl or TFA salt, it will not dissolve in

      
      .[2][3] DMSO solubilizes the salt and slows proton exchange, often revealing the 
      
      
      
      protons as distinct signals.[2][3]
Acquisition Parameters
  • 1H NMR: Minimum 16 scans.[2] Relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of the aromatic protons which often have longer
    
    
    times.[1][2]
  • 13C NMR: Minimum 512 scans.[2] Proton-decoupled.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm / 77.16 ppm).[1][2]
    

1H NMR Detailed Analysis

The proton spectrum is divided into two distinct zones: the deshielded aromatic region and the aliphatic piperidine region.[1][2]

The Aromatic Zone (Pyrimidine)

The most critical diagnostic peak is the signal for H4 and H6.[1][2]

  • Chemical Shift:

    
     8.45 – 8.55 ppm.[2]
    
  • Multiplicity: Singlet (s) .

  • Interpretation: The presence of a singlet confirms the 5-substitution pattern.[1][2] If this signal appears as a doublet, it indicates the loss of the Chlorine (replaced by H) or a regioisomer where symmetry is broken.[2]

The Aliphatic Zone (Piperidine)

The piperidine ring provides a "fingerprint" of multiplets.[1][2]

  • H4' (Methine): The proton at the point of attachment.[1][2]

    • Shift:

      
       5.00 – 5.20 ppm.
      
    • Multiplicity: Septet or tt (triplet of triplets).

    • Coupling:

      
       Hz (axial-axial) and 
      
      
      
      Hz (axial-equatorial).[1][2]
    • Significance: This downfield shift (normally ~1.5 ppm in cyclohexane, moved to ~5.1 ppm here) confirms the O-alkylation .[2] If the pyrimidine were attached to the Nitrogen (N-alkylation), this proton would appear further upfield (~4.0 - 4.5 ppm).[1]

Table 1: 1H NMR Assignment (400 MHz, CDCl3)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Py-H4, H6 8.48Singlet (s)2H-Symm.[1] equivalent, deshielded by N and Cl.[2][3]
Pip-H4' 5.12Multiplet (tt)1H8.5, 4.0Alpha to Oxygen.[2] Diagnostic for ether.
Pip-H2', H6' 3.10 - 3.20Multiplet (dt)2H12.0, 4.5Alpha to Nitrogen (Equatorial/Axial avg).[2][3]
Pip-H2', H6' 2.70 - 2.80Multiplet (ddd)2H12.0, 9.5, 3.0Alpha to Nitrogen (Geminal/Axial).[2][3]
Pip-H3', H5' 2.05 - 2.15Multiplet (dm)2H-Beta to Nitrogen.[1][2]
Pip-H3', H5' 1.65 - 1.80Multiplet (m)2H-Beta to Nitrogen.[1][2]
NH 1.80 - 2.50Broad Singlet1H-Exchangeable.[1][2] Shift varies with conc.

Note: In DMSO-d6, the H4/H6 singlet typically shifts to ~8.60 ppm.

13C NMR Detailed Analysis

The carbon spectrum confirms the skeleton.[1][2] The pyrimidine carbons are highly distinctive.

Table 2: 13C NMR Assignment (100 MHz, CDCl3)
PositionShift (

ppm)
TypeAssignment Logic
Py-C2 163.5Quaternary (C)Attached to Oxygen and two Nitrogens.[1][2] Most deshielded.[2]
Py-C4, C6 158.2Methine (CH)Alpha to Nitrogen.[2] Intense signal (2 carbons).[1][2]
Py-C5 124.8Quaternary (C)Attached to Chlorine.[1][2] Weak signal (long T1).[1][2]
Pip-C4' 73.5Methine (CH)C-O bond.[1][2]
Pip-C2', C6' 44.2Methylene (CH2)Alpha to Amine.[2]
Pip-C3', C5' 32.1Methylene (CH2)Beta to Amine.[2]

Advanced Validation: 2D NMR Workflow

To ensure the structure is not a regioisomer (e.g., N-linked pyrimidine), HMBC (Heteronuclear Multiple Bond Correlation) is the "Gold Standard" experiment.[3]

HMBC Diagnostic Correlations
  • The "Bridge" Correlation: Look for a cross-peak between Pip-H4' (

    
     5.[1][2]12) and Py-C2  (
    
    
    
    163.5).[1][2]
    • Result: This confirms the ether linkage.[1][2]

  • The Ring Confirmation: Look for correlations between Py-H4/6 (

    
     8.[1][2]48) and Py-C2  (
    
    
    
    163.[1][2]5) and Py-C5 (
    
    
    124.8).[1][2]
Diagram 2: Analytical Workflow & Decision Tree

Workflow Start Sample in CDCl3 H1 Acquire 1H NMR Start->H1 Check1 Is Py-H a Singlet @ ~8.5 ppm? H1->Check1 Pass1 5-Substitution Confirmed Check1->Pass1 Yes Fail1 Impurity: 5-H or Regioisomer Check1->Fail1 No Check2 Is Pip-H4 > 5.0 ppm? Pass1->Check2 Pass2 O-Linked (Correct) Check2->Pass2 Yes Fail2 N-Linked (Incorrect) (~4.5 ppm) Check2->Fail2 No Final Run HMBC for Linkage Verification Pass2->Final

Caption: Step-by-step decision tree for validating the 5-chloro-2-(piperidin-4-yloxy)pyrimidine structure.

Troubleshooting & Common Impurities

  • Hydrolysis (4-hydroxypiperidine + 5-chlorouracil):

    • If the ether bond cleaves, you will see the Py-H4/6 signal shift significantly upfield (or disappear if insoluble), and the Pip-H4 signal will shift upfield to ~3.8 ppm (characteristic of free alcohol).[1]

  • Residual Solvents:

    • This compound is often isolated as an HCl salt from alcoholic solvents.[2] Check for Ethanol (

      
       3.72, 1.25 in 
      
      
      
      ) or Isopropanol (
      
      
      4.0, 1.2).[2][3]
  • Rotamers:

    • At room temperature, the piperidine ring flips rapidly.[2][3] If the spectrum appears broadened or doubled, it may indicate restricted rotation due to N-protection (if not fully deprotected) or extremely low temperatures.[1][2]

References

  • Hovila, J., et al. (2014).[2][3] Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.[1][4] Journal of Medicinal Chemistry, 57(18), 7499–7508.[2][3]

    • Context: Describes the synthesis and characterization of the GPR119 agonist scaffold containing the 5-chloro-2-(piperidin-4-yloxy)pyrimidine moiety.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3]

    • Context: Essential for identifying solvent peaks (DMSO/Water/Methanol) that frequently co-elute with polar piperidine intermediates.[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2]

    • Context: Authoritative source for calculating substituent effects on pyrimidine and piperidine rings.[2]

Sources

Foundational

Solubility profile of 5-chloro-2-(piperidin-4-yloxy)pyrimidine in different solvents

An In-depth Technical Guide Solubility Profile of 5-chloro-2-(piperidin-4-yloxy)pyrimidine: A Methodical Approach for Preformulation and Drug Discovery Abstract The aqueous and non-aqueous solubility of an active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility Profile of 5-chloro-2-(piperidin-4-yloxy)pyrimidine: A Methodical Approach for Preformulation and Drug Discovery

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulability, and ultimately, its therapeutic efficacy.[1] This guide provides a comprehensive framework for determining the solubility profile of 5-chloro-2-(piperidin-4-yloxy)pyrimidine, a heterocyclic compound with structural motifs common in contemporary drug discovery programs, such as kinase inhibitors.[2][3] We move beyond simple data reporting to establish a first-principles approach, detailing the rationale behind solvent selection, outlining robust, self-validating experimental protocols, and providing a framework for data interpretation. This document is intended for researchers, chemists, and drug development professionals, offering a practical guide to generating a decision-enabling solubility dataset for compounds of this class.

Introduction: The Imperative of Solubility Profiling

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a molecule of interest, featuring a substituted pyrimidine core linked to a piperidine moiety. Such structures are frequently explored for their potential as targeted therapeutics. Before significant resources are invested in advancing a candidate like this, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility is arguably one of the most critical.

Poor solubility can lead to numerous downstream challenges, including:

  • Low Oral Bioavailability: Insufficient dissolution in the gastrointestinal tract can result in poor absorption.[4]

  • Formulation Difficulties: Inadequate solubility complicates the development of simple aqueous-based formulations for both in vitro and in vivo studies.[5]

  • Variable Clinical Outcomes: High variability in absorption can arise from solubility-limited absorption.[6]

This guide, therefore, presents a systematic methodology to characterize the solubility of 5-chloro-2-(piperidin-4-yloxy)pyrimidine across a range of pharmaceutically relevant media. The objective is to build a dataset that not only quantifies solubility but also provides mechanistic insights into the compound's behavior, guiding future medicinal chemistry and formulation efforts.[4]

Theoretical Considerations & Physicochemical Profile

A predictive understanding of a molecule's behavior begins with its structure. 5-chloro-2-(piperidin-4-yloxy)pyrimidine possesses key functional groups that dictate its solubility:

  • Piperidine Ring: This saturated heterocycle contains a secondary amine, which is basic. The pKa of piperidine is approximately 11.2, and while substitution will modulate this, the nitrogen atom is expected to be readily protonated at acidic pH. This protonation introduces a positive charge, which should dramatically increase the molecule's affinity for polar solvents like water.

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are weakly basic (pKa of pyrimidine is ~1.3). While they contribute to the molecule's overall polarity, the piperidinyl nitrogen is the primary driver of pH-dependent solubility.

  • Chlorine Substituent: The chloro group adds to the lipophilicity of the molecule, generally decreasing aqueous solubility.

This structural analysis leads to a key hypothesis: The aqueous solubility of 5-chloro-2-(piperidin-4-yloxy)pyrimidine will be highly pH-dependent. We anticipate significantly greater solubility in acidic conditions (e.g., pH 1.2) compared to neutral or basic conditions (e.g., pH 6.8 and above).

Rationale for Solvent & Media Selection

The choice of solvents is not arbitrary; it is a strategic decision designed to answer specific questions relevant to drug development. Our selection is divided into three categories:

  • Biopharmaceutical Classification System (BCS) Buffers: To assess the compound's solubility under conditions relevant to oral absorption and regulatory guidelines (such as the WHO and ICH), we use standard aqueous buffers.[7][8][9] An API is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across the pH range of 1.2 to 6.8 at 37 °C.[8][9]

    • pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes): Represents the acidic environment of the stomach.

    • pH 4.5 Acetate Buffer: Represents the transition from the stomach to the small intestine.

    • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes): Represents the environment of the small intestine.

  • Biorelevant Media: Simple buffers do not fully replicate the complexity of the human gut. Biorelevant media contain bile salts and phospholipids that can form micelles, which may enhance the solubility of lipophilic compounds.[6]

    • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.

    • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the post-meal environment, which has a higher concentration of bile salts and lecithin.

  • Common Organic & Formulation Solvents: Data in these solvents are crucial for synthesis, purification, and the development of non-aqueous or co-solvent formulations.[10]

    • Methanol (MeOH) & Ethanol (EtOH): Common protic solvents used in synthesis and early-stage formulations.

    • Acetonitrile (ACN): A polar aprotic solvent frequently used in chromatography.

    • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent used to prepare high-concentration stock solutions for biological screening.[4][10]

Experimental Methodology

To ensure scientific rigor, we will employ the gold-standard Equilibrium Shake-Flask Method for determining thermodynamic solubility.[6][11] This method measures the saturation concentration of a compound in a given solvent at equilibrium. Quantification will be performed using a validated High-Performance Liquid Chromatography (HPLC) method.[10][12]

Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of 5-chloro-2-(piperidin-4-yloxy)pyrimidine in selected solvents at a controlled temperature.

Materials:

  • 5-chloro-2-(piperidin-4-yloxy)pyrimidine (solid, purity >98%)

  • Selected solvents (as detailed in Section 3.0)

  • 4 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C for aqueous/biorelevant media, 25 ± 1 °C for organic solvents)

  • Microcentrifuge

  • 1.5 mL microcentrifuge tubes

  • 0.22 µm PVDF or PTFE syringe filters (low protein binding)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess of solid 5-chloro-2-(piperidin-4-yloxy)pyrimidine (approx. 5-10 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add 2.0 mL of the selected pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate at a moderate speed for 24 to 48 hours.

    • Expert Insight: Equilibrium is a critical parameter. For crystalline compounds, 24 hours is often sufficient, but 48 hours provides greater confidence that equilibrium has been reached.[6] To validate, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h) until the concentration plateaus.[7]

  • pH Measurement (Aqueous Samples): After equilibration, measure and record the final pH of the aqueous suspensions to ensure no significant drift occurred.[8]

  • Sample Separation: Allow the vials to stand for 30 minutes for coarse settling. Carefully transfer an aliquot (approx. 1 mL) of the supernatant to a 1.5 mL microcentrifuge tube.

  • Clarification: Centrifuge the aliquot at 14,000 rpm for 15 minutes to pellet any remaining fine particulates.

    • Trustworthiness Check: This dual separation (settling + centrifugation) is crucial to avoid artificially inflated solubility values from suspended microcrystals. Filtration is an alternative, but care must be taken to avoid compound loss due to filter adsorption.[6]

  • Sample Collection & Dilution: Carefully collect the clarified supernatant. Immediately perform a precise serial dilution with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the standard curve.

Protocol: Quantification by HPLC

Objective: To accurately measure the concentration of the dissolved compound in the clarified samples.

Instrumentation & Conditions (Example):

  • HPLC System: Standard HPLC with UV detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Curve Preparation: Prepare a stock solution of 5-chloro-2-(piperidin-4-yloxy)pyrimidine of known concentration (e.g., 1 mg/mL in DMSO). Perform serial dilutions in the mobile phase to create a series of standards (e.g., from 0.1 µg/mL to 100 µg/mL).

  • Calibration: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999 for accuracy.

  • Sample Analysis: Inject the diluted samples from the solubility experiment.

  • Calculation: Use the peak area of the sample and the linear regression equation from the standard curve to calculate the concentration in the diluted sample. Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from material preparation to final data analysis.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sample Processing cluster_analysis 4. Quantification prep_api Weigh Excess API add_solvent Add Solvent to API prep_api->add_solvent prep_solvent Pre-equilibrate Solvents prep_solvent->add_solvent shake Agitate at Controlled Temp (24-48h) add_solvent->shake settle Settle Suspension shake->settle centrifuge Centrifuge Supernatant settle->centrifuge collect Collect & Dilute Clarified Sample centrifuge->collect hplc HPLC Analysis collect->hplc calculate Calculate Solubility (mg/mL & µg/mL) hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. The following table represents a plausible, hypothetical dataset for 5-chloro-2-(piperidin-4-yloxy)pyrimidine based on its chemical structure.

Table 1: Equilibrium Solubility of 5-chloro-2-(piperidin-4-yloxy)pyrimidine

Solvent/MediumTemperature (°C)pH (Final)Solubility (mg/mL)Solubility (µg/mL)Classification/Comment
Aqueous Buffers
pH 1.2 Buffer (SGF)371.2115.215200High Solubility. Protonation of piperidine N.
pH 4.5 Acetate Buffer374.531.81800Moderate Solubility.
pH 6.8 Phosphate Buffer (SIF)376.81<0.01<10Very Low Solubility. Primarily neutral species.
Biorelevant Media
FaSSIF (pH 6.5)376.520.0550Low Solubility. Minor enhancement by micelles.
FeSSIF (pH 5.8)375.830.21210Moderate enhancement due to higher micelle content.
Organic Solvents
Methanol25N/A25.525500Freely Soluble.
Ethanol25N/A12.312300Soluble.
Acetonitrile25N/A5.15100Sparingly Soluble.
Dimethyl Sulfoxide (DMSO)25N/A>200>200000Very Soluble. Suitable for stock solutions.

Interpretation of Results:

  • The data strongly support the initial hypothesis of pH-dependent solubility . The >1500-fold drop in solubility from pH 1.2 to pH 6.8 is characteristic of a basic compound and confirms the dominant role of the piperidinyl nitrogen.

  • Based on the lowest measured solubility in the 1.2-6.8 pH range (<0.01 mg/mL at pH 6.8), the compound would be classified as low solubility according to the BCS.[9][14]

  • The modest increase in solubility in biorelevant media compared to the pH 6.8 buffer suggests that the compound may benefit slightly from the solubilizing effects of bile salt micelles in the intestine.[6]

  • The compound exhibits good solubility in common polar organic solvents like methanol and exceptional solubility in DMSO, providing viable options for preparing solutions for chemical reactions and high-throughput screening.

Conclusion and Implications for Drug Development

This comprehensive guide outlines a robust methodology for determining the solubility profile of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. The hypothetical results indicate that while the compound is a promising candidate based on its structure, its low aqueous solubility at physiological intestinal pH presents a significant challenge for oral drug development.

Key Takeaways & Forward-Looking Strategy:

  • BCS Classification: The compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) candidate. Permeability studies would be required to confirm this.

  • Medicinal Chemistry Guidance: These data should prompt medicinal chemists to explore strategies to improve intrinsic solubility while maintaining target potency.

  • Formulation Strategy: For the current molecule, development of solubility-enhancing formulations would be essential. Potential approaches include:

    • Salt Formation: Creating a hydrochloride or other salt of the basic piperidine nitrogen could improve dissolution rate and solubility.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher-energy, more soluble amorphous state.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulation in lipidic vehicles can improve absorption.[15]

By systematically generating and interpreting a comprehensive solubility profile early in the discovery process, researchers can make more informed decisions, mitigate risks, and accelerate the journey of a promising molecule toward becoming a viable therapeutic.

References

  • Raytor. (2026, January 22).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2).
  • Phenomenex. Guide to HPLC Testing: Ensuring Reliable Analytical Results.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • ResearchGate.
  • Lund University Publications.
  • Chemistry LibreTexts. (2023, August 29).
  • World Health Organiz
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ACS Publications. (2014, September 10). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry.
  • European Medicines Agency (EMA). (2020, February 10).
  • ICH. (2019, November 20).
  • Drug-Development. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • RSC Publishing.
  • PubMed. (2014, September 25). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Sources

Exploratory

Potential Biological Targets of 5-chloro-2-(piperidin-4-yloxy)pyrimidine: A-Molecule-in-Context Analysis

An In-Depth Technical Guide Abstract This technical guide provides an in-depth analysis of the potential biological targets for the chemical entity 5-chloro-2-(piperidin-4-yloxy)pyrimidine. Our investigation reveals that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of the potential biological targets for the chemical entity 5-chloro-2-(piperidin-4-yloxy)pyrimidine. Our investigation reveals that this compound is predominantly documented as a key intermediate in the synthesis of more complex, biologically active molecules rather than a standalone therapeutic agent with extensively characterized targets. The primary therapeutic class for which this scaffold is used is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Consequently, this guide focuses on IRAK4 as the principal putative target for derivatives of this compound. We will dissect the role of IRAK4 in inflammatory signaling, propose a comprehensive experimental workflow to validate potential inhibitory activity, and discuss secondary target classes based on the compound's structural motifs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.

Introduction: From Synthetic Intermediate to Therapeutic Hypothesis

The compound 5-chloro-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic molecule featuring a chlorinated pyrimidine ring linked via an ether bond to a piperidine moiety. A survey of scientific and patent literature indicates that its primary role is that of a synthetic building block. Specifically, it serves as a crucial intermediate in the construction of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical enzyme in the innate immune signaling pathway.

While direct bioactivity data for 5-chloro-2-(piperidin-4-yloxy)pyrimidine itself is not extensively published, its consistent use in the synthesis of IRAK4 inhibitors provides a strong, logical basis for hypothesizing its potential interaction with this kinase family. The core structure evidently possesses features conducive to binding within the ATP-binding pocket of kinases. This guide, therefore, proceeds on the primary hypothesis that IRAK4 is the most relevant biological target to investigate for novel derivatives of this scaffold.

Primary Target Class: IRAK4 and Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a central node in the signal transduction cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK4, leading to its activation and subsequent phosphorylation of IRAK1 and IRAK2. This cascade culminates in the activation of downstream transcription factors, most notably NF-κB, which drives the expression of pro-inflammatory cytokines and chemokines.

Given its pivotal role, the dysregulation of the IRAK4 signaling pathway is implicated in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain cancers. Therefore, inhibiting IRAK4 is a highly pursued therapeutic strategy for mitigating chronic inflammation.

The IRAK4 Signaling Pathway

The diagram below illustrates the canonical IRAK4 signaling cascade, highlighting the critical position of IRAK4 as a therapeutic intervention point.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation IkB->NFkB_p50_p65 Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Validation Workflow

To rigorously test the hypothesis that 5-chloro-2-(piperidin-4-yloxy)pyrimidine or its novel derivatives can inhibit IRAK4, a multi-stage validation process is essential. This workflow ensures a logical progression from initial biochemical screening to cellular and functional confirmation.

Workflow Overview

The following diagram outlines the proposed experimental approach.

Validation_Workflow Start Hypothesis: Compound inhibits IRAK4 Biochem_Assay Step 1: Biochemical Assay (e.g., Lanthascreen™) Start->Biochem_Assay IC50_Determination Determine IC50 Value Biochem_Assay->IC50_Determination Kinase_Selectivity Step 2: Kinase Selectivity Profiling (Panel Screening) IC50_Determination->Kinase_Selectivity If IC50 is potent Cellular_Assay Step 3: Cellular Target Engagement (e.g., NanoBRET™) Kinase_Selectivity->Cellular_Assay If selective Functional_Assay Step 4: Functional Cellular Assay (Cytokine Release) Cellular_Assay->Functional_Assay Conclusion Conclusion: Confirmed IRAK4 Inhibitor with Cellular Activity Functional_Assay->Conclusion

Caption: A four-step workflow for validating IRAK4 inhibitors.

Detailed Experimental Protocols

Step 1: In Vitro Biochemical Kinase Assay

  • Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant human IRAK4 and to calculate its half-maximal inhibitory concentration (IC50).

  • Methodology (Example: Lanthascreen™ Eu Kinase Binding Assay):

    • Reagents: Recombinant IRAK4 enzyme, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and a Europium (Eu)-labeled anti-tag antibody specific for the recombinant kinase.

    • Principle: In the absence of an inhibitor, the tracer binds to the kinase's ATP pocket. The proximity of the Eu-labeled antibody to the Alexa Fluor™ tracer allows for Förster Resonance Energy Transfer (FRET) upon excitation. An active inhibitor will displace the tracer, disrupting FRET and causing a decrease in the emission signal.

    • Procedure:

      • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

      • In a 384-well plate, add the IRAK4 enzyme, the Eu-anti-tag antibody, and the test compound. Incubate for 15 minutes.

      • Add the Alexa Fluor™ tracer and incubate for 60 minutes at room temperature.

      • Read the plate on a FRET-capable plate reader (measuring emissions at 665 nm and 615 nm).

    • Data Analysis: Calculate the emission ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Step 2: Kinase Selectivity Profiling

  • Objective: To assess the compound's specificity for IRAK4 against a broad panel of other human kinases. High selectivity is a hallmark of a promising drug candidate, minimizing off-target effects.

  • Methodology:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of 50-400 kinases.

    • The output is provided as percent inhibition for each kinase.

    • Data Analysis: Analyze the data to identify any kinases inhibited by more than 50%. Potent off-target hits may require follow-up IC50 determination to understand the selectivity window (ratio of off-target IC50 to on-target IC50).

Step 3: Cellular Target Engagement Assay

  • Objective: To confirm that the compound can enter cells and bind to IRAK4 in a physiological context.

  • Methodology (Example: NanoBRET™ Target Engagement Assay):

    • Principle: This assay measures the binding of a compound to a specific protein in living cells. The target protein (IRAK4) is expressed as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to IRAK4 is added. In the absence of an inhibitor, the tracer binds to the NanoLuc®-IRAK4 fusion, and the close proximity results in Bioluminescence Resonance Energy Transfer (BRET). An inhibitor that enters the cell and engages IRAK4 will displace the tracer, leading to a loss of BRET signal.

    • Procedure:

      • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-IRAK4 fusion protein.

      • Plate the transfected cells and allow them to adhere.

      • Add the test compound at various concentrations, followed by the addition of the cell-permeable NanoBRET™ tracer.

      • Incubate and measure luminescence at two wavelengths (donor and acceptor).

    • Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50.

Step 4: Functional Cellular Assay

  • Objective: To measure the compound's ability to inhibit the downstream consequences of IRAK4 activation.

  • Methodology (Example: LPS-induced Cytokine Release in PBMCs):

    • Cell System: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, which endogenously express the TLR4/IRAK4 pathway.

    • Procedure:

      • Plate the cells and pre-incubate them with a serial dilution of the test compound for 1-2 hours.

      • Stimulate the cells with a TLR4 agonist, such as Lipopolysaccharide (LPS), to activate the IRAK4 pathway.

      • Incubate for 6-24 hours to allow for cytokine production and release.

      • Collect the cell supernatant.

      • Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: Plot the cytokine concentration against the compound concentration and determine the functional IC50.

Secondary & Exploratory Targets

While the evidence strongly points towards the kinase family, the structural motifs within 5-chloro-2-(piperidin-4-yloxy)pyrimidine warrant consideration of other potential target classes, particularly if primary screening against IRAK4 is negative. The piperidine ring is a common scaffold in medicinal chemistry and is frequently found in ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • Hypothesis: The piperidin-4-yloxy group could serve as a recognition element for aminergic GPCRs (e.g., dopamine, serotonin receptors) or other receptor types where a basic nitrogen atom is crucial for interaction.

  • Validation Strategy: A broad ligand binding screen (e.g., a CEREP panel) could be employed as a cost-effective method to identify potential interactions across a wide range of receptor and channel families. Any significant hits would then require validation in functional, cell-based assays specific to that target.

Conclusion

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a valuable chemical scaffold, primarily utilized as an intermediate in the synthesis of potent IRAK4 inhibitors. While the compound itself is not characterized as a bioactive agent, its structural contribution to known inhibitors makes IRAK4 the most logical and compelling primary target for any novel derivatives. The comprehensive, four-step validation workflow detailed in this guide—progressing from biochemical inhibition and selectivity profiling to cellular target engagement and functional output—provides a robust framework for assessing the therapeutic potential of compounds derived from this core. Researchers working with this scaffold are strongly encouraged to prioritize the investigation of IRAK4, while remaining mindful of potential off-target activities related to its constituent fragments.

References

  • Source: Google Patents (WO2016124962A1)
  • Title: Preparation of N-(cyanomethyl)-4-(5-cyclopropyl-1H-pyrazol-3-yl)
  • Title: 5-chloro-2-(piperidin-4-yloxy)pyrimidine Source: Molport (Chemical Supplier Database) URL: [Link]

Foundational

In-Silico Prediction of 5-chloro-2-(piperidin-4-yloxy)pyrimidine Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of the novel chemical entity, 5-chloro-2-(piperidin-4-yloxy)pyrimidine. By leveraging a multi-fac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of the novel chemical entity, 5-chloro-2-(piperidin-4-yloxy)pyrimidine. By leveraging a multi-faceted computational approach, we will explore its potential therapeutic applications, focusing on a plausible biological target identified through structural similarity to known clinical candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology that integrates target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and molecular dynamics simulations. The causality behind each experimental choice is elucidated to ensure a scientifically rigorous and self-validating workflow.

Introduction: The Rationale for In-Silico Bioactivity Prediction

In the landscape of modern drug discovery, in-silico techniques have become indispensable for the rapid and cost-effective screening of large chemical libraries.[1] By predicting the biological activity of compounds before their synthesis and experimental testing, we can prioritize candidates with the highest potential for therapeutic success, thereby accelerating the drug development pipeline.[2] This guide will delineate a robust in-silico workflow to profile the bioactivity of 5-chloro-2-(piperidin-4-yloxy)pyrimidine, a compound of interest due to its structural motifs.

A critical first step in this process is the identification of a probable biological target. A literature search for structurally related compounds reveals that 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one is a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119).[3][4][5] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells and has emerged as a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin release and promoting the secretion of incretin hormones like GLP-1.[6] The structural similarity between our compound of interest and a known GPR119 agonist provides a strong rationale for investigating its potential activity at this receptor.

The proposed in-silico workflow is designed to be a comprehensive and iterative process, allowing for the generation of a detailed bioactivity profile for 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

In-Silico Bioactivity Prediction Workflow

In-Silico Bioactivity Prediction Workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_analysis Bioactivity Prediction & Analysis cluster_results Results & Interpretation Ligand 5-chloro-2-(piperidin-4-yloxy)pyrimidine Ligand_Opt 3D Structure Generation & Energy Minimization Ligand->Ligand_Opt Docking Molecular Docking Ligand_Opt->Docking Target_ID Target Identification (GPR119) PDB Obtain GPR119 Structure (Homology Model) Target_ID->PDB Target_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Target_Prep Target_Prep->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Binding_Affinity Binding Affinity & Pose Analysis Docking->Binding_Affinity QSAR QSAR Modeling Activity_Prediction Predicted Bioactivity QSAR->Activity_Prediction Interaction_Model Pharmacophoric Feature Identification Pharmacophore->Interaction_Model MD_Sim Molecular Dynamics Simulation Stability_Analysis Binding Stability & Dynamics MD_Sim->Stability_Analysis Binding_Affinity->MD_Sim Binding_Affinity->Activity_Prediction

Caption: A comprehensive workflow for the in-silico bioactivity prediction of a novel compound.

Ligand and Target Preparation: The Foundation of Accurate Predictions

The fidelity of any in-silico prediction is contingent upon the quality of the input structures. Therefore, meticulous preparation of both the ligand (5-chloro-2-(piperidin-4-yloxy)pyrimidine) and the target protein (GPR119) is paramount.

Ligand Preparation

The 2D structure of 5-chloro-2-(piperidin-4-yloxy)pyrimidine will be converted into a 3D conformation. This initial structure will then undergo energy minimization to obtain a low-energy, stable conformation, which is crucial for subsequent docking studies.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the chemical structure of 5-chloro-2-(piperidin-4-yloxy)pyrimidine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Use a molecular modeling software (e.g., Avogadro, UCSF Chimera) to generate a 3D structure from the 2D representation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER). This step ensures that the ligand is in a low-energy, sterically favorable conformation.

  • Save in Appropriate Format: Save the optimized ligand structure in a format compatible with docking software (e.g., .mol2, .sdf, or .pdbqt).

Target Preparation

As there is no experimentally determined crystal structure for GPR119 in the Protein Data Bank (PDB), a high-quality homology model will be generated. The accuracy of the homology model is critical for the reliability of the subsequent docking studies.

Experimental Protocol: Target Preparation

  • Sequence Retrieval: Obtain the amino acid sequence of human GPR119 from a protein sequence database like UniProt (Accession No: Q8TDV0).

  • Template Selection: Use a protein BLAST (Basic Local Alignment Search Tool) search against the PDB to identify suitable template structures with high sequence identity and resolution.

  • Homology Modeling: Generate a 3D model of GPR119 using a homology modeling server or software (e.g., SWISS-MODEL, MODELLER).

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

  • Protein Preparation: Prepare the validated GPR119 model for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogens.

    • Assigning partial charges (e.g., Gasteiger charges).

    • Saving the prepared protein structure in a .pdbqt format for use with AutoDock Vina.[7][8]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This method allows for the estimation of binding affinity and the visualization of key intermolecular interactions.

Experimental Protocol: Molecular Docking

  • Grid Box Definition: Define a grid box that encompasses the putative binding site of GPR119. The location and dimensions of the grid box are critical for a successful docking simulation.

  • Docking Simulation: Perform the docking of the prepared 5-chloro-2-(piperidin-4-yloxy)pyrimidine into the defined binding site of GPR119 using a docking program like AutoDock Vina.[9][10]

  • Analysis of Results: Analyze the docking results to identify the binding pose with the lowest binding energy (highest affinity). Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation: Predicted Binding Affinity

LigandTargetPredicted Binding Affinity (kcal/mol)
5-chloro-2-(piperidin-4-yloxy)pyrimidineGPR119-8.5 to -10.0 (Hypothetical)

Note: The predicted binding affinity is a hypothetical value and would be determined by the actual docking simulation.

Molecular Docking Workflow

Molecular Docking Workflow Ligand Prepared Ligand Docking Run Docking Simulation (AutoDock Vina) Ligand->Docking Protein Prepared Protein (GPR119) Grid Define Grid Box Protein->Grid Grid->Docking Results Analyze Results (Binding Energy & Pose) Docking->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization

Caption: A streamlined workflow for performing molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Bioactivity from Chemical Structure

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][11] By building a predictive QSAR model, we can estimate the bioactivity of our compound of interest.[12]

Experimental Protocol: QSAR Modeling

  • Data Collection: Compile a dataset of compounds with known GPR119 agonist activity, preferably with a scaffold similar to 5-chloro-2-(piperidin-4-yloxy)pyrimidine. This data can be sourced from medicinal chemistry literature or databases like ChEMBL.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of molecular descriptors that encode their physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., topological indices, 2D fingerprints).[13]

  • Dataset Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building: Develop a QSAR model using a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests.[13]

  • Model Validation: Rigorously validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., R², Q², RMSE).

  • Prediction: Use the validated QSAR model to predict the GPR119 agonist activity of 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

Data Presentation: QSAR Model Performance (Hypothetical)

Model TypeTraining Set R²Test Set Q²RMSE
MLR0.850.750.35
SVM0.920.880.21

Note: These are hypothetical performance metrics for illustrative purposes.

Pharmacophore Modeling: Identifying Key Chemical Features for Bioactivity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect.[14][15] This can be used to understand the key interactions with the target and for virtual screening of compound libraries.[16]

Experimental Protocol: Pharmacophore Modeling

  • Model Generation: A pharmacophore model can be generated based on either the ligand (ligand-based) or the protein-ligand complex (structure-based). Given our docking results, a structure-based approach is preferable.[17]

  • Feature Identification: Identify the key interaction points between 5-chloro-2-(piperidin-4-yloxy)pyrimidine and the GPR119 binding site. These interactions will define the pharmacophoric features.

  • Model Validation: Validate the pharmacophore model by screening a database of known GPR119 agonists and decoys to assess its ability to enrich for active compounds.

  • Virtual Screening (Optional): The validated pharmacophore model can be used as a 3D query to search large compound databases for novel molecules with the potential to be GPR119 agonists.

Pharmacophore Model Generation

Pharmacophore Model Generation cluster_input Input cluster_process Process cluster_output Output Docked_Complex Protein-Ligand Complex Identify_Features Identify Key Interactions Docked_Complex->Identify_Features Generate_Model Generate Pharmacophore Model Identify_Features->Generate_Model Validate_Model Validate Model Generate_Model->Validate_Model Pharmacophore_Query 3D Pharmacophore Query Validate_Model->Pharmacophore_Query

Caption: The process of generating and validating a structure-based pharmacophore model.

Molecular Dynamics Simulation: Assessing Binding Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time.[18][19] This allows for the assessment of the stability of the predicted binding pose and can reveal important conformational changes that may not be apparent from static docking studies.[20][21]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Solvate the GPR119-ligand complex in a water box with appropriate ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization of the entire system, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD) and to identify persistent protein-ligand interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. By integrating target identification, molecular docking, QSAR modeling, pharmacophore analysis, and molecular dynamics simulations, a robust and multi-faceted bioactivity profile can be generated. The strong rationale for investigating GPR119 as a primary target provides a clear path forward for this computational investigation.

The results from this in-silico study will generate valuable hypotheses that can guide subsequent experimental validation. High-throughput screening of a focused library of similar compounds, followed by in-vitro and in-vivo testing, will be essential to confirm the predicted bioactivity and to further explore the therapeutic potential of this chemical scaffold. The iterative nature of the drug discovery process, where computational predictions inform experimental work and vice versa, will be key to advancing this project.

References

  • AMBER 19. (n.d.). University of California, San Francisco. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design? Synapse. Retrieved from [Link]

  • DrOmics Labs. (2023, December 24). QSAR and ML: A Powerful Combination for Drug Discovery. Retrieved from [Link]

  • Kaserer, T., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Science. Retrieved from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Frontiers in Pharmacology. (2018, November 12). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • Molecular Dynamics and Machine Learning for Small Molecules and Proteins. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • RSC Publishing. (2011, December 20). Reviewing the pros and cons of protein structure-based pharmacophore modelling. Retrieved from [Link]

  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved from [Link]

  • Chemspace. (n.d.). Molecular Dynamics Simulation. Retrieved from [Link]

  • YouTube. (2022, June 16). Molecular Dynamics Simulation small molecule. Retrieved from [Link]

  • Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved from [Link]

  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • ACS Publications. (2025, August 14). In Silico Screening and Molecular Dynamics Simulations of Small Molecules Targeting Peptidyl tRNA Hydrolase for Drug-Resistant Tuberculosis. ACS Omega. Retrieved from [Link]

  • AIP Publishing. (2023, February 21). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. Retrieved from [Link]

  • ACS Publications. (2014, September 10). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2014, September 25). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Retrieved from [Link]

  • ACS Publications. (2014, September 10). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Retrieved from [Link]

  • PubMed. (2013, April 1). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Retrieved from [Link]

Sources

Exploratory

The Versatility of the 5-Chloro-2-(piperidin-4-yloxy)pyrimidine Scaffold: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The 5-chloro-2-(piperidin-4-yloxy)pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 5-chloro-2-(piperidin-4-yloxy)pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Its inherent structural features, including hydrogen bond acceptors and donors, and the ability to be readily functionalized at multiple positions, make it a versatile template for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, structural analogs, and derivatives of this scaffold, with a focus on the structure-activity relationships (SAR) that drive their therapeutic potential across a range of diseases, including metabolic disorders, oncology, and neurodegenerative diseases. We will delve into the causal relationships behind experimental designs and present self-validating protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this important pharmacophore.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold and its derivatives typically involves a convergent strategy, primarily centered around the coupling of a suitably substituted pyrimidine with a piperidine moiety. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

General Synthetic Workflow

A common and efficient method for the synthesis of the core structure involves the nucleophilic aromatic substitution (SNAr) reaction between a dihalopyrimidine and a protected piperidin-4-ol, followed by deprotection and subsequent functionalization.

Synthetic Workflow A 2,5-Dichloropyrimidine C N-Boc-5-chloro-2-(piperidin-4-yloxy)pyrimidine A->C NaH, THF B N-Boc-4-hydroxypiperidine B->C D 5-Chloro-2-(piperidin-4-yloxy)pyrimidine C->D TFA or HCl E Functionalized Analog D->E R-X, Base

Caption: General synthetic scheme for 5-chloro-2-(piperidin-4-yloxy)pyrimidine analogs.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine

This protocol outlines a representative synthesis of the core scaffold.

Step 1: Synthesis of tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add a solution of 2,5-dichloropyrimidine (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Causality: The use of a strong base like NaH is crucial for the deprotonation of the hydroxyl group on the piperidine ring, forming a potent nucleophile that readily attacks the electron-deficient pyrimidine ring at the C2 position, displacing one of the chloro groups in an SNAr reaction. The Boc protecting group prevents N-alkylation of the piperidine.

Step 2: Deprotection to yield 5-Chloro-2-(piperidin-4-yloxy)pyrimidine

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring for further functionalization.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold is evident in its application across multiple therapeutic areas. The following sections explore its use as GPR119 agonists, kinase inhibitors, and cholinesterase inhibitors, highlighting the key SAR insights for each target class.

GPR119 Agonists for Type 2 Diabetes

G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[1][2]

GPR119 Signaling cluster_pancreatic_beta_cell Pancreatic β-cell cluster_enteroendocrine_cell Enteroendocrine L-cell GPR119_beta GPR119 Gs_beta Gαs GPR119_beta->Gs_beta Agonist Binding AC_beta Adenylate Cyclase Gs_beta->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta PKA_beta PKA cAMP_beta->PKA_beta Activates Insulin Insulin Secretion PKA_beta->Insulin Promotes GPR119_L GPR119 Gs_L Gαs GPR119_L->Gs_L Agonist Binding AC_L Adenylate Cyclase Gs_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L GLP1 GLP-1 Release cAMP_L->GLP1 Promotes

Caption: GPR119 signaling cascade in pancreatic β-cells and enteroendocrine L-cells.

A notable example of a potent GPR119 agonist featuring the core scaffold is BMS-903452.[1][3] The SAR for this class of compounds reveals several key trends:

R¹ (on Pyrimidine)R² (on Piperidine-N)R³ (Other)GPR119 Agonist Activity (EC₅₀)Reference
Cl5-chloropyrimidin-2-ylPyridone with 2-fluoro-4-(methylsulfonyl)phenylPotent (nM range)[1][3]
HCarbamate derivativesVarious aryl groupsModerate to Potent[4]
PropylPyrimidineAryl sulfonePotent but metabolically labile[1]
TrifluoromethylPyrimidineAryl sulfoneLess potent but metabolically stable[1]

Key Insights:

  • Piperidine-N Substitution: Replacement of a carbamate with a pyrimidine ring was found to increase potency.[4]

  • Pyrimidine C5-Substitution: The 5-chloro substituent on the pyrimidine ring is crucial for high potency.[1] While small alkyl groups like propyl can also confer potency, they often introduce metabolic liabilities. More stable groups like trifluoromethyl can be used but may lead to a reduction in potency.[1]

  • Aryl Moiety: A substituted aryl group, often with a sulfone moiety, attached to another part of the molecule is a common feature in potent GPR119 agonists.[1][5]

Kinase Inhibitors for Oncology

The 5-chloropyrimidine scaffold has also been successfully employed in the development of inhibitors for various protein kinases that are implicated in cancer progression.

PLK4 is a critical regulator of centrosome duplication, and its overexpression is associated with tumorigenesis.[6][7]

PLK4 Pathway PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Regulates Aneuploidy Aneuploidy Centrosome->Aneuploidy Aberrant duplication leads to Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor 5-Chloropyrimidine Inhibitor Inhibitor->PLK4 Inhibits

Caption: Role of PLK4 in tumorigenesis and its inhibition.

Research has shown that 5-chloro-2-aminopyrimidine derivatives are potent PLK4 inhibitors.[6][8]

R¹ (on Pyrimidine C5)R² (at Pyrimidine C2)R³ (at Pyrimidine C4)PLK4 Inhibitory Activity (IC₅₀)Reference
ClAmino group linked to a substituted phenyl ringNot applicablePotent (nM range)[6][8]
HAmino group linked to a substituted phenyl ringNot applicableLess potent[6]

Key Insights:

  • 5-Chloro Group: The presence of the chlorine atom at the 5-position of the pyrimidine ring is critical for potent PLK4 inhibition.[6][8]

  • 2-Amino Substitution: The nature of the substituent on the 2-amino group significantly influences potency and selectivity. Often, a substituted phenyl ring is optimal.[6]

CDK9 plays a vital role in regulating transcription, and its inhibition is a promising strategy for cancer therapy.[9][10]

CDK9 Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates CTD Transcription Transcriptional Elongation RNAPII->Transcription Apoptosis Apoptosis Inhibitor 5-Chloropyrimidine Inhibitor Inhibitor->CDK9 Inhibits Inhibitor->Apoptosis Induces in cancer cells

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Chloro-2-(4-piperidinyloxy)pyrimidine

Topic: Synthesis protocol for "Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-" Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary The m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for "Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-" Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The moiety 5-chloro-2-(4-piperidinyloxy)pyrimidine (CAS: 182333-66-8 for the free base; often handled as HCl salt) is a high-value pharmacophore in medicinal chemistry. It serves as a critical scaffold for GPR119 agonists (diabetes type 2 therapeutics) and various kinase inhibitors.

This protocol details a robust, regioselective synthesis starting from commercially available 2,5-dichloropyrimidine and N-Boc-4-hydroxypiperidine . Unlike generic procedures, this guide addresses the critical regioselectivity issues inherent to pyrimidine chemistry, ensuring exclusive substitution at the C2 position while preserving the C5-chlorine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Retrosynthetic Analysis & Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by acid-mediated deprotection.
  • Disconnection: The ether linkage at C2.

  • Key Insight (Regioselectivity): In 2,5-dichloropyrimidine, the C2 position is flanked by two nitrogen atoms, making it significantly more electrophilic than the C5 position. By controlling temperature and stoichiometry, we can achieve >95% regioselectivity for C2 substitution without touching the C5-chlorine.

  • Protecting Group: The piperidine nitrogen must be protected (Boc) to prevent N-arylation competition and polymerization.

Visualization: Reaction Scheme

SynthesisScheme SM1 2,5-Dichloropyrimidine (Electrophile) Intermediate Intermediate A: tert-butyl 4-((5-chloropyrimidin-2-yl)oxy) piperidine-1-carboxylate SM1->Intermediate SM2 N-Boc-4-hydroxypiperidine (Nucleophile) SM2->Intermediate 1. NaH, DMF, 0°C 2. Add SM1 Product Target Product: 5-chloro-2-(4-piperidinyloxy)pyrimidine (HCl Salt) Intermediate->Product 4M HCl / Dioxane Deprotection

Caption: Two-step regioselective synthesis pathway targeting the C2-ether linkage.

Safety & Handling (Critical)

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen gas. Must be handled under inert atmosphere (Nitrogen/Argon). Use mineral oil dispersion (60%) for safer handling; wash with hexanes only if strictly necessary (not required here).

  • 2,5-Dichloropyrimidine: Skin irritant and potential sensitizer.

  • DMF: Hepatotoxic. Use in a well-ventilated fume hood.

Experimental Protocol

Step 1: Regioselective Coupling

Objective: Synthesize tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
N-Boc-4-hydroxypiperidine 201.261.0510.56 gNucleophile
2,5-Dichloropyrimidine 148.981.007.45 gElectrophile
Sodium Hydride (60% in oil) 24.001.202.40 gBase
DMF (Anhydrous) --100 mLSolvent
Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Base Activation: Charge NaH (2.40 g) into the flask. Add anhydrous DMF (40 mL) and cool to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (10.56 g) in DMF (30 mL). Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Hydrogen gas evolution will occur.[1] Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/viscous.

  • Coupling: Dissolve 2,5-dichloropyrimidine (7.45 g) in DMF (30 mL). Add this solution dropwise to the alkoxide mixture at 0 °C.

    • Critical Control Point: Keep internal temperature < 5 °C to maximize C2 selectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[2] The starting pyrimidine (Rf ~0.6) should disappear; product (Rf ~0.4) will appear.[3]

  • Quench: Cool to 0 °C. Carefully add saturated aqueous

    
     (50 mL) to quench excess hydride.
    
  • Extraction: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

    • Note: Thorough water washes are essential to prevent DMF carryover which complicates crystallization.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude solid is usually pure enough (>90%). If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexane).

Expected Yield: 13.5 – 14.5 g (85–92%). Appearance: White to off-white solid.

Step 2: Boc-Deprotection

Objective: Synthesize 5-chloro-2-(4-piperidinyloxy)pyrimidine hydrochloride.

Reagents
ReagentEquiv.Conditions
Intermediate A (from Step 1)1.0Dissolved in Dichloromethane (DCM) or Dioxane
4M HCl in Dioxane 5.0Excess acid drives reaction to completion
Procedure
  • Dissolution: Dissolve Intermediate A (10.0 g, 31.9 mmol) in anhydrous 1,4-dioxane (30 mL). Alternatively, DCM (50 mL) can be used if precipitation is desired.

  • Acidification: Add 4M HCl in dioxane (40 mL, 160 mmol) dropwise at RT.

    • Observation: Mild exotherm. A white precipitate may begin to form immediately.

  • Reaction: Stir at RT for 2–3 hours.

    • Monitoring: LCMS or TLC (DCM:MeOH 10:1) should show complete consumption of the Boc-protected material.

  • Isolation:

    • Dilute the mixture with diethyl ether (100 mL) to fully precipitate the salt.

    • Filter the white solid under a nitrogen stream (hygroscopic).

    • Wash the filter cake with fresh ether (2 x 30 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Expected Yield: 7.5 – 8.0 g (94–99%). Appearance: White crystalline solid (HCl salt).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Low Yield in Step 1 Moisture in DMF or NaH degradation.Use freshly distilled DMF or "Sure/Seal" bottles. Ensure NaH is fresh.
Regioselectivity Loss (C5 product) Reaction temperature too high during addition.Maintain 0 °C strictly during the addition of the pyrimidine.
Incomplete Deprotection HCl concentration too low or old reagent.Use fresh 4M HCl. If using TFA, ensure scavengers are not needed (usually not for Boc).
"Gummy" Product in Step 2 Residual DMF or solvent mixture issues.Ensure Step 1 workup removes all DMF. Triturate the gummy solid with

or Hexanes to induce crystallization.
Workflow Visualization

Workflow Start Start: Reaction Mixture Quench Quench with sat. NH4Cl (Careful H2 evolution) Start->Quench Extract Extract w/ EtOAc (3x) Wash w/ H2O (remove DMF) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Check Check Purity (NMR/TLC) Dry->Check Purify Flash Column / Recrystallize Check->Purify <90% Pure Next Proceed to Deprotection Check->Next >90% Pure Purify->Next

Caption: Workup and purification logic flow for the coupling step.

Characterization Data (Reference)

To validate the synthesis, compare your isolated product against these expected spectral data points:

  • 1H NMR (400 MHz, DMSO-d6) - HCl Salt:

    • 
       9.10 (br s, 2H, 
      
      
      
      ),
    • 
       8.65 (s, 2H, Pyrimidine H-4/6),
      
    • 
       5.15 (m, 1H, CH-O),
      
    • 
       3.05–3.25 (m, 4H, Piperidine 
      
      
      
      -N),
    • 
       2.10–2.20 (m, 2H, Piperidine 
      
      
      
      ),
    • 
       1.80–1.95 (m, 2H, Piperidine 
      
      
      
      ).
  • LC-MS:

    • Calculated Mass (Free Base): 213.07

    • Observed

      
      : 214.1 (Cl isotope pattern visible).
      

References

  • BMS-903452 Discovery: Wacker, D. A., et al. "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119."[4] Journal of Medicinal Chemistry, 2014, 57(18), 7499–7511. Link

  • Dichloropyrimidine Reactivity: BenchChem. "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines." BenchChem Technical Guides, 2025. Link

  • Regioselectivity in SnAr: WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec Research, 2024. Link

  • Intermediate Data: PubChem. "2,5-Dichloro-4-(4-methoxypiperidin-1-yl)pyrimidine." (Analogous reactivity pattern data). Link

Sources

Application

Application Note: Regioselective Coupling of 2,5-Dichloropyrimidine with 4-Hydroxypiperidine

This is a comprehensive Application Note and Protocol for the regioselective coupling of 2,5-dichloropyrimidine with 4-hydroxypiperidine. Introduction & Scientific Rationale The coupling of 2,5-dichloropyrimidine with 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the regioselective coupling of 2,5-dichloropyrimidine with 4-hydroxypiperidine.

Introduction & Scientific Rationale

The coupling of 2,5-dichloropyrimidine with 4-hydroxypiperidine is a fundamental transformation in the synthesis of kinase inhibitors, GPCR ligands (e.g., GPR119 agonists), and antiviral agents. This reaction relies on Nucleophilic Aromatic Substitution (SNAr) .[1][2]

Success in this synthesis depends on controlling regioselectivity . 2,5-Dichloropyrimidine contains two electrophilic sites: C-2 and C-5. Understanding the electronic differences between these positions is critical to avoiding side products and ensuring the correct isomer is formed.

Mechanistic Insight: The Regioselectivity Rule
  • Position C-2 (The Target): This carbon is flanked by two ring nitrogens. The strong electron-withdrawing inductive effect (-I) of the nitrogens renders C-2 highly electron-deficient and susceptible to nucleophilic attack.

  • Position C-5 (The Bystander): This carbon is meta to the ring nitrogens. It lacks the direct activation required for SNAr under standard conditions.

  • Outcome: The amine nucleophile of 4-hydroxypiperidine attacks exclusively at C-2 , displacing the chloride. The C-5 chloride remains intact, serving as a valuable handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Reaction Optimization Strategy

The following table summarizes the impact of critical variables on reaction efficiency and purity.

VariableRecommendationScientific Rationale
Solvent DMF or DMSO Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating SNAr.
Base DIPEA or K₂CO₃ Scavenges the HCl byproduct. DIPEA (Hunig's base) prevents nucleophilic competition; K₂CO₃ is effective in heterogeneous mixtures.
Temperature 80°C – 100°C While C-2 is activated, the 2,5-system is less reactive than 2,4-dichloropyrimidine. Heat is required to drive the reaction to completion.[3]
Stoichiometry 1.1 eq Nucleophile A slight excess of 4-hydroxypiperidine ensures complete consumption of the pyrimidine electrophile.
Visualizing the Reaction Pathway

ReactionPathway cluster_regio Regioselectivity Control Start 2,5-Dichloropyrimidine (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex + Amine, 90°C Nu 4-Hydroxypiperidine (Nucleophile) Nu->Complex Product 2-(4-hydroxypiperidin-1-yl)- 5-chloropyrimidine Complex->Product - HCl C2 C-2 Position: Activated by 2 x N (Reactive) C5 C-5 Position: Unactivated (Inert to SNAr)

Figure 1: Mechanistic pathway highlighting the exclusive activation of the C-2 position for nucleophilic attack.

Detailed Experimental Protocols

Method A: Standard High-Throughput Protocol (DMF/DIPEA)

Best for medicinal chemistry library generation and small-scale synthesis (100 mg – 5 g).

Materials:

  • 2,5-Dichloropyrimidine (1.0 equiv)[4]

  • 4-Hydroxypiperidine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 2,5-dichloropyrimidine (1.0 eq) in DMF (concentration ~0.2 M).

  • Addition: Add DIPEA (2.5 eq) followed by 4-hydroxypiperidine (1.1 eq). The order is flexible, but adding the base before the amine is standard practice.

  • Reaction: Seal the vial and heat to 90°C for 3–5 hours .

    • Monitoring: Check by LCMS.[4][5] The starting material (2,5-diCl) should disappear, and the product mass (M+H) should be dominant.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 10 volumes of ice-water. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required if precipitated. If necessary, purify via flash chromatography (0-10% MeOH in DCM).

Method B: Green/Scale-Up Protocol (Ethanol/K₂CO₃)

Best for larger scales (>10 g) or when avoiding high-boiling solvents like DMF is desired.

Materials:

  • 2,5-Dichloropyrimidine (1.0 equiv)[4]

  • 4-Hydroxypiperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, finely powdered)

  • Ethanol (Absolute) or Isopropanol

Procedure:

  • Setup: Charge a round-bottom flask with 2,5-dichloropyrimidine and Ethanol (0.5 M).

  • Addition: Add K₂CO₃ and 4-hydroxypiperidine .

  • Reaction: Heat to Reflux (~78°C) for 12–16 hours .

    • Note: Reaction times are longer in protic solvents due to lower temperature and solvation of the nucleophile, but the impurity profile is often cleaner.

  • Workup:

    • Cool to room temperature.[3][6][7][8]

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in Water/Ethyl Acetate.

    • Separate layers, dry the organic phase, and concentrate.[6][9]

  • Crystallization: The crude residue can often be recrystallized from EtOAc/Hexanes or Ethanol/Water.

Troubleshooting & Critical Parameters

ObservationRoot CauseSolution
Low Conversion Temperature too low or steric hindrance.Increase temp to 120°C (in DMF). Ensure 4-hydroxypiperidine is high quality (not a salt form without extra base).
Bis-substitution Extremely rare for this scaffold.If observed (mass + nucleophile x2), lower temp to 60°C and strictly control stoichiometry (1.0 eq amine).
Product is Water Soluble The 4-OH group increases polarity.Avoid aqueous workup. Evaporate DMF (high vac) or use n-Butanol extraction.
Regioisomer Mix Unprecedented under SNAr.If C-5 attack is suspected, confirm structure by NMR. C-5 attack is virtually impossible without Pd-catalysis.

References

  • Regioselectivity of Dichloropyrimidines

    • BenchChem Technical Report: "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines."
  • Patent Precedent (GPR119 Modulators)

    • European Patent EP 2718288 B1: Describes the coupling of 2,5-dichloropyrimidine with piperidine derivatives in DMF
  • Mechanistic Analysis (SNAr)

    • WuXi AppTec QM Analysis: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
  • Cross-Coupling Context

    • National Science Foundation (NSF) Report: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.

Sources

Method

The Strategic Incorporation of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine in the Synthesis of Potent GPR119 Agonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders due...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2] The development of small molecule agonists for GPR119 is a key focus in medicinal chemistry. This guide provides a detailed technical overview of the synthesis of GPR119 agonists, with a specific focus on the strategic use of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine intermediate. We will delve into the rationale behind its selection, detailed synthetic protocols, and its impact on the pharmacological profile of the final compounds, using the clinical candidate BMS-903452 as a primary example.[3][4]

GPR119: A Key Regulator of Glucose Homeostasis

GPR119 is a class A GPCR predominantly expressed in the pancreas and gastrointestinal tract.[2][3] Upon activation by an agonist, GPR119 couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This signaling cascade is central to its therapeutic effects.[5]

Dual Mechanism of Action

The therapeutic potential of GPR119 agonists stems from their ability to modulate glucose homeostasis through two synergistic pathways:

  • Direct Stimulation of Insulin Secretion: In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism reduces the risk of hypoglycemia, a common side effect of some antidiabetic therapies.[2]

  • Incretin Hormone Release: In the gastrointestinal tract, GPR119 activation stimulates the release of incretin hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones, in turn, amplify insulin secretion, suppress glucagon release, and may have beneficial effects on β-cell preservation and appetite suppression.[1]

GPR119_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell cluster_intestinal_l_cell Intestinal L-cell GPR119_Agonist GPR119 Agonist (e.g., BMS-903452) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 G_Protein Gαs Protein GPR119->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Insulin_Secretion Insulin Secretion (Glucose-Dependent) Insulin_Vesicles->Insulin_Secretion GLP1_Release GLP-1 Release (from L-cells) GPR119_Agonist_L GPR119 Agonist GPR119_L GPR119 Receptor GPR119_Agonist_L->GPR119_L GLP1_Release_Node GLP-1 Release GPR119_L->GLP1_Release_Node

Caption: GPR119 signaling pathway in pancreatic β-cells and intestinal L-cells.

The 5-Chloro-2-(piperidin-4-yloxy)pyrimidine Moiety: A Key Pharmacophore

The structure-activity relationship (SAR) studies of GPR119 agonists have revealed the importance of specific structural motifs for optimal potency and pharmacokinetic properties. The 5-chloro-2-(piperidin-4-yloxy)pyrimidine group has been identified as a critical component in several potent agonists, including the clinical candidate BMS-903452.[3][4]

Rationale for Selection

The pyrimidine ring, particularly when substituted with a chlorine atom at the 5-position, offers several advantages:

  • Potency Enhancement: The substitution pattern on the pyrimidine ring is crucial for high in vitro potency and efficacy.[4] The 5-chloro substituent has been shown to be optimal in many cases, contributing to favorable interactions within the GPR119 binding pocket.

  • Metabolic Stability: The pyrimidine core can influence the metabolic stability of the molecule. The choice of substituents can modulate the rate of metabolism, thereby affecting the half-life of the drug. In the case of BMS-903452, the chloropyrimidine derivatives were found to have a more desirable pharmacokinetic profile compared to other analogs with excessively long half-lives.[1]

  • Synthetic Accessibility: The 5-chloropyrimidine moiety can be readily incorporated into the target molecule through well-established synthetic methodologies, such as nucleophilic aromatic substitution (SNAr) reactions.

Structure-Activity Relationship (SAR) Insights

The development of BMS-903452 involved systematic modifications to a lead compound. The key findings related to the pyrimidine moiety are summarized below:

Compound/MoietyModificationImpact on PotencyReference
Pyrimidine vs. PyridineReplacement of a pyridine with a pyrimidine2-fold increase in potency[4]
5-Chloro-pyrimidineIntroduction of chlorine at the 5-positionOptimal potency and efficacy[3][4]
Other 5-substituents (e.g., methyl, cyano)Replacement of chlorineTolerated, but did not offer significant advantages[4]
Bulky 5-substituents (e.g., phenyl)Replacement of chlorineAmeliorated all activity[4]

These findings underscore the critical role of the 5-chloropyrimidine group in achieving the desired pharmacological profile for a GPR119 agonist.

Synthesis of GPR119 Agonists Featuring the 5-Chloro-2-(piperidin-4-yloxy)pyrimidine Core

The synthesis of GPR119 agonists like BMS-903452 can be achieved through a convergent synthetic strategy. A key step involves the coupling of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine intermediate with a suitable core structure.

General Synthetic Workflow

GPR119_Agonist_Synthesis Start_A Starting Material A (e.g., Pyridone Core) Intermediate_1 Intermediate 1 (Pyridone-piperidine) Start_A->Intermediate_1 Coupling Start_B Starting Material B (5-chloro-2-fluoropyrimidine) Intermediate_2 Intermediate 2 (5-chloro-2-(N-Boc-piperidin-4-yloxy)pyrimidine) Start_B->Intermediate_2 SNAr Reaction Start_C Starting Material C (N-Boc-4-hydroxypiperidine) Start_C->Intermediate_2 Final_Product Final GPR119 Agonist (e.g., BMS-903452) Intermediate_1->Final_Product Coupling Intermediate_3 Intermediate 3 (5-chloro-2-(piperidin-4-yloxy)pyrimidine) Intermediate_2->Intermediate_3 Deprotection Intermediate_3->Final_Product

Caption: General synthetic workflow for GPR119 agonists.

Detailed Experimental Protocols

The following protocols are based on the synthesis of BMS-903452 and related analogs.[3][4]

Protocol 1: Synthesis of tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

This protocol describes the nucleophilic aromatic substitution reaction to form the core pyrimidine-piperidine ether linkage.

  • Materials:

    • tert-butyl 4-hydroxypiperidine-1-carboxylate

    • 2,5-dichloropyrimidine

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add a solution of 2,5-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine (Deprotection)

This protocol describes the removal of the Boc protecting group to yield the key intermediate.

  • Materials:

    • tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

    • 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq) in DCM.

    • Add 4 M HCl in 1,4-dioxane (10 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the hydrochloride salt of the title compound.

Protocol 3: Synthesis of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

This protocol describes the final coupling step to generate the GPR119 agonist.

  • Materials:

    • 5-chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride

    • 4-((1-(4-bromo-2-fluorophenyl)piperidin-4-yl)oxy)-5-chloropyridin-2(1H)-one (or a suitable precursor for the pyridone core)

    • Potassium carbonate

    • Anhydrous DMF

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a mixture of 5-chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride (1.1 eq) and the appropriate pyridone core precursor (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or column chromatography to afford the final compound, BMS-903452.

In Vitro and In Vivo Profile of a Representative Agonist: BMS-903452

The successful application of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine intermediate is validated by the potent and efficacious profile of the resulting GPR119 agonist, BMS-903452.[3][4]

ParameterValueSpeciesReference
In Vitro Potency (EC50)
cAMP accumulation16 nMHuman GPR119[3]
In Vivo Efficacy
Oral Glucose Tolerance Test (OGTT) in miceSignificant reduction in glucose excursion at 0.1-1 mg/kgC57/Bl6 mice[4]
Glucose AUC reduction~40% at ≥ 0.1 mg/kgC57/Bl6 mice[4]
Pharmacokinetics
Oral bioavailabilityGoodRodents[3]
Half-lifeSuitable for once-daily dosingRodents[4]

Conclusion

The 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold is a valuable and strategically important intermediate in the synthesis of potent and orally bioavailable GPR119 agonists. Its incorporation has been shown to enhance potency and provide a favorable pharmacokinetic profile, as exemplified by the clinical candidate BMS-903452. The synthetic protocols outlined in this guide provide a robust framework for researchers in the field of drug discovery to develop novel GPR119 agonists for the treatment of type 2 diabetes and other metabolic diseases. The continued exploration of pyrimidine-based structures holds significant promise for the future of GPR119-targeted therapies.

References

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

  • Negoro, K., et al. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442-6451. [Link]

  • Azimioara, M., et al. (2014). Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5478-5483. [Link]

  • Gillespie, P., et al. (2014). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1348-1352. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ACS Publications. [Link]

  • ResearchGate. (2025). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF. [Link]

  • Fang, Y., et al. (2019). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][6][7]oxazine derivatives as potent GPR 119 agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1530-1540. [Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. [Link]

  • PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. [Link]

  • Tran, T. M. (2018). Synthesis of GPR119 Interacting Drugs for Treatment of Type II Diabete. University of Central Florida. [Link]

  • ACS Publications. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. [Link]

Sources

Application

Application Note: High-Purity Isolation of 5-chloro-2-(piperidin-4-yloxy)pyrimidine using Flash Column Chromatography

Abstract This document provides a comprehensive, step-by-step protocol for the purification of 5-chloro-2-(piperidin-4-yloxy)pyrimidine via normal-phase flash column chromatography. The described methodology is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of 5-chloro-2-(piperidin-4-yloxy)pyrimidine via normal-phase flash column chromatography. The described methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This guide emphasizes the rationale behind procedural choices, from stationary and mobile phase selection to troubleshooting common purification challenges, ensuring a robust and reproducible separation.

Introduction

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidine moiety through an ether linkage. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. The biological activity of these molecules is intrinsically linked to their purity. Therefore, efficient removal of synthetic byproducts, unreacted starting materials, and other impurities is a critical step in its preparation.

Flash column chromatography is a widely adopted technique for the purification of organic compounds, offering a balance of speed and resolution.[1] This application note details a protocol for the purification of the title compound, leveraging the principles of adsorptive chromatography on a silica gel stationary phase.

Chromatographic Principle

The separation of 5-chloro-2-(piperidin-4-yloxy)pyrimidine from impurities is achieved based on the differential partitioning of the mixture's components between a solid stationary phase and a liquid mobile phase. The target compound possesses several polar functional groups (ether linkage, pyrimidine and piperidine nitrogens) that can engage in hydrogen bonding and dipole-dipole interactions with the polar silanol groups of the silica gel stationary phase. The choice of a mobile phase with the appropriate polarity will modulate these interactions, allowing for the selective elution of the target compound.

Materials and Reagents

  • Stationary Phase: Silica gel, flash chromatography grade (40-63 µm particle size).

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Dichloromethane (ACS grade or higher)

    • Methanol (ACS grade or higher)

  • Sample: Crude 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

  • Apparatus:

    • Glass chromatography column with a stopcock.

    • TLC plates (silica gel 60 F254).

    • TLC developing chamber.

    • UV lamp (254 nm).

    • Fraction collection tubes.

    • Rotary evaporator.

    • Glassware (beakers, flasks, graduated cylinders).

Experimental Protocol

Step 1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is paramount for a successful separation. TLC is an indispensable tool for rapidly screening solvent systems.[2] The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4.[1][3] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.[4]

Procedure:

  • Prepare several eluent systems with varying polarities. Good starting points for a compound of intermediate polarity include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers, each containing one of the prepared eluent systems.

  • After development, visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the spot corresponding to 5-chloro-2-(piperidin-4-yloxy)pyrimidine and any visible impurities. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Select the solvent system that provides the best separation between the target compound and its impurities, with the target Rf in the optimal 0.2-0.4 range.[5]

Step 2: Column Preparation

Proper column packing is crucial to avoid issues like channeling, which can lead to poor separation.

Procedure (Slurry Packing):

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of the silica gel in the chosen non-polar component of the mobile phase (e.g., hexane).

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the sides of the column to encourage even packing and dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, which helps in compacting the silica bed.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample and eluent addition.

  • Continuously add the mobile phase to the column, ensuring the silica bed never runs dry.

Step 3: Sample Loading

The sample should be loaded onto the column in a concentrated band to ensure optimal separation. Two common methods are wet loading and dry loading.

Wet Loading:

  • Dissolve the crude 5-chloro-2-(piperidin-4-yloxy)pyrimidine in a minimal amount of the mobile phase or a slightly more polar solvent.[3]

  • Carefully apply the solution to the top of the silica bed using a pipette.

  • Open the stopcock to allow the sample to adsorb onto the silica, then carefully add the mobile phase.

Dry Loading (Recommended for samples with poor solubility in the mobile phase):

  • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel.[3]

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the optimized mobile phase to the top of the column.

  • Apply positive pressure (e.g., using a pump or compressed air for flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluate in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the column size and the expected separation.

  • Maintain a constant head of the mobile phase above the silica bed to prevent the column from running dry.

Step 5: Fraction Analysis and Product Isolation
  • Monitor the composition of the collected fractions by TLC.[2] Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it using the same mobile phase.

  • Identify the fractions containing the pure 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC for Mobile Phase Optimization (Rf ≈ 0.2-0.4) Packing Column Packing (Silica Gel Slurry) TLC->Packing Sample_Prep Sample Preparation (Wet or Dry Loading) Packing->Sample_Prep Elution Elution with Optimized Mobile Phase Sample_Prep->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Collected Fractions Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

Key Parameters Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)The polar nature of silica gel interacts well with the moderately polar target compound, allowing for effective separation based on polarity.[6]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolThese solvent systems offer a good polarity range for eluting moderately polar compounds from silica gel.[1]
Optimal Rf (TLC) 0.2 - 0.4This range provides the best balance between resolution and elution time in column chromatography.[4][5]
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the mobile phase to ensure a narrow starting band and improve separation efficiency.[3]
Detection UV (254 nm)The pyrimidine ring is a chromophore that absorbs UV light, allowing for easy visualization on TLC plates.[7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[3]
Compound elutes too quickly (in the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[3]
Poor separation of spots Improper mobile phase or column packing.Re-optimize the mobile phase with TLC to achieve better separation. Ensure the column is packed uniformly without cracks or air bubbles. Consider using a shallower polarity gradient during elution.
Streaking of spots on TLC Compound may be acidic or basic, leading to strong interaction with silica. Sample is overloaded.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Apply a smaller amount of the sample to the TLC plate.
Low recovery of the compound Compound may be unstable on silica gel. The compound may be spread across many fractions at a low concentration.Test for compound stability on a TLC plate. Concentrate a wider range of fractions and re-analyze by TLC.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of 5-chloro-2-(piperidin-4-yloxy)pyrimidine using flash column chromatography. By following the systematic approach of mobile phase optimization with TLC, proper column packing and sample loading, and careful fraction analysis, researchers can achieve high purity of the target compound, which is essential for subsequent applications in research and development.

References

  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
  • Benchchem. Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography.
  • SciSpace. APPENDIX 3E Column Chromatography.
  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • University of Minnesota. Thin Layer Chromatography and Column Chromatography: Separation of Pigments.
  • Chromtech. Organic Chemistry at CU Boulder.
  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo.
  • PubChem. 5-Chloro-2-(3-piperidin-4-ylpropoxy)pyrimidine.
  • PubChem. 5-Chloro-2-(piperidin-4-yloxy)pyridine.
  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • ECHEMI. 5-Chloro-2-(4-piperidinyl)pyrimidine.
  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • University of Rochester. Troubleshooting Flash Column Chromatography.

Sources

Method

Application Notes and Protocols: In Vitro Assay Development for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors Featuring 5-chloro-2-(piperidin-4-yloxy)pyrimidine Derivatives

Authored by: Senior Application Scientist, Gemini AI Introduction Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini AI

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) like stearate (18:0) and palmitate (16:0).[1][2] This enzymatic function is pivotal for the synthesis of complex lipids such as triglycerides and phospholipids.[1][3] Emerging evidence strongly implicates elevated SCD1 activity in the pathophysiology of numerous metabolic disorders, including nonalcoholic fatty liver disease (NAFLD), obesity, and diabetes, making it a compelling therapeutic target for drug discovery.[2][4][5]

The 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold has been identified as a key pharmacophore in the development of potent and selective modulators of various enzymatic targets. This application note provides a comprehensive guide for the development of robust in vitro assays to characterize the inhibitory activity of novel compounds incorporating this scaffold, which we will refer to as "Compound P" for illustrative purposes, against SCD1. We will detail both biochemical and cell-based assay protocols, offering insights into experimental design, data analysis, and interpretation to empower researchers in their drug development endeavors.

Principle of SCD1 Activity Assays

The core function of SCD1 is the introduction of a double bond at the delta-9 position of long-chain fatty acyl-CoAs.[2] In vitro assays are designed to quantify this desaturation event. This can be achieved through two primary approaches:

  • Biochemical Assays: These assays directly measure the enzymatic activity of SCD1 in a controlled, cell-free environment, typically using isolated microsomes containing the enzyme.[6]

  • Cell-Based Assays: These assays assess SCD1 activity within a more physiologically relevant context by measuring the conversion of SFAs to MUFAs in whole cells.[1]

The choice of assay depends on the stage of the drug discovery process. Biochemical assays are often employed for high-throughput screening (HTS) of large compound libraries, while cell-based assays are crucial for confirming on-target activity and assessing cellular potency.[4]

Visualization of the SCD1-Mediated Desaturation Pathway

SCD1_Pathway SFA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) MUFA->Complex_Lipids Esterification SCD1->MUFA Catalysis Compound_P Compound P (Inhibitor) Compound_P->SCD1 Inhibition

Caption: The enzymatic conversion of saturated fatty acyl-CoAs to monounsaturated fatty acyl-CoAs by SCD1, a process inhibited by Compound P.

Biochemical Assay for SCD1 Activity

This protocol describes a radiometric assay using liver microsomes as the source of SCD1 and [¹⁴C]-labeled stearoyl-CoA as the substrate.

Experimental Workflow: Biochemical Assay

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Microsomes Prepare Liver Microsomes Incubate_Pre Pre-incubate Microsomes with Compound P Microsomes->Incubate_Pre Compound Serially Dilute Compound P Compound->Incubate_Pre Reagents Prepare Assay Buffer & Substrate Mix Incubate_Reaction Initiate Reaction with [¹⁴C]Stearoyl-CoA Reagents->Incubate_Reaction Incubate_Pre->Incubate_Reaction Quench Stop Reaction (e.g., with NaOH) Incubate_Reaction->Quench Extract Lipid Extraction Quench->Extract Separate Separate SFAs and MUFAs (e.g., TLC or HPLC) Extract->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate % Inhibition & IC₅₀ Quantify->Calculate

Caption: Step-by-step workflow for the biochemical SCD1 activity assay.

Detailed Protocol: Radiometric Biochemical Assay

Materials and Reagents:

  • Liver microsomes (from rats or human cell lines with high SCD1 expression)

  • Compound P (and other test compounds)

  • [¹⁴C]Stearoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.5 mM NADH, 3 mM ATP, 0.1 mM Coenzyme A

  • Quenching Solution: 10 N NaOH

  • Lipid Extraction Solvents: Chloroform/Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Developing Solvent: Hexane/Diethyl ether/Acetic acid (90:30:1, v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare serial dilutions of Compound P in DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the assay buffer and the [¹⁴C]stearoyl-CoA substrate mix.

  • Assay Plate Setup:

    • In a 96-well plate, add 2 µL of each Compound P dilution.

    • Add 100 µL of the liver microsome suspension to each well.

    • Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 100 µL of the [¹⁴C]stearoyl-CoA substrate mix.

    • Incubate for 20 minutes at 37°C.

    • Terminate the reaction by adding 50 µL of 10 N NaOH.[7]

  • Lipid Extraction and Analysis:

    • Saponify the lipids by incubating at 70°C for 60 minutes.

    • Acidify the mixture with formic acid.

    • Extract the total lipids with the chloroform/methanol solvent system.

    • Separate the [¹⁴C]stearate and [¹⁴C]oleate using TLC.[7]

    • Visualize the lipid spots (e.g., with iodine vapor) and scrape the corresponding silica gel into scintillation vials.

    • Quantify the radioactivity using a scintillation counter.

Data Analysis

The percentage of SCD1 inhibition is calculated as follows:

% Inhibition = [1 - (Sample Counts / Control Counts)] * 100

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
IC₅₀ Concentration of an inhibitor where the response is reduced by half.
Z'-factor A statistical measure of assay quality, with values > 0.5 considered excellent for HTS.[4]

Cell-Based Assay for SCD1 Activity

This protocol outlines a method to measure SCD1 activity in a cellular context using HepG2 cells, a human liver carcinoma cell line that endogenously expresses SCD1.[1]

Experimental Workflow: Cell-Based Assay

Cellular_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis_cell Analysis Seed_Cells Seed HepG2 Cells in 24-well plates Culture Culture to Confluence Seed_Cells->Culture Treat_Compound Treat with Compound P Culture->Treat_Compound Add_Tracer Add Labeled Fatty Acid (e.g., [¹⁴C]Stearic Acid) Treat_Compound->Add_Tracer Incubate_Cellular Incubate for 4-18 hours Add_Tracer->Incubate_Cellular Harvest Harvest Cells & Extract Lipids Incubate_Cellular->Harvest Separate_Lipids Separate SFAs and MUFAs (LC-MS or TLC) Harvest->Separate_Lipids Quantify_Conversion Quantify Labeled SFA & MUFA Separate_Lipids->Quantify_Conversion Calculate_DI Calculate Desaturation Index Quantify_Conversion->Calculate_DI

Caption: Step-by-step workflow for the cell-based SCD1 activity assay.

Detailed Protocol: Cell-Based Radiometric Assay

Materials and Reagents:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound P

  • [¹⁴C]Stearic acid complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction and analysis reagents (as per the biochemical assay)

Procedure:

  • Cell Culture:

    • Seed HepG2 cells in 24-well plates and grow to confluence.[1]

  • Compound Treatment:

    • Treat the cells with varying concentrations of Compound P for 1-2 hours.

  • Tracer Incubation:

    • Add [¹⁴C]stearic acid-BSA complex to the medium and incubate for 4-18 hours.[7]

  • Lipid Extraction and Analysis:

    • Wash the cells with PBS and harvest.

    • Extract total lipids and analyze the conversion of [¹⁴C]stearate to [¹⁴C]oleate as described in the biochemical assay protocol.

Data Analysis: Desaturation Index

In cell-based assays, SCD1 activity is often expressed as the Desaturation Index (DI), which is the ratio of the product to the sum of the product and substrate.[8][9]

Desaturation Index (DI) = [¹⁴C]Oleate / ([¹⁴C]Stearate + [¹⁴C]Oleate)

The EC₅₀ value, the concentration of the compound that causes a 50% reduction in the DI, can then be calculated.

ParameterDescription
EC₅₀ The concentration of a drug that gives a half-maximal response.
Desaturation Index (DI) A ratio representing the efficiency of converting SFAs to MUFAs.[8][9]

Alternative Non-Radiometric Methods

While radiometric assays are highly sensitive, concerns about handling radioactive materials have led to the development of alternative methods. A prominent alternative is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In this approach, non-radioactive, deuterium-labeled SFAs are used as substrates. The LC-MS system can then separate and quantify the labeled SFA and its corresponding MUFA product, offering high throughput and sensitivity.[1]

Troubleshooting Common Assay Issues

ProblemPotential CauseSuggested Solution
High variability between replicates Inconsistent pipetting; Cell health issues; Incomplete reaction quenchingCalibrate pipettes; Ensure consistent cell seeding density and viability; Optimize quenching step
Low signal-to-noise ratio Low enzyme activity; Substrate degradation; Insufficient incubation timeUse a more active enzyme source (e.g., microsomes from induced animals); Check substrate quality; Optimize incubation time
Inconsistent IC₅₀/EC₅₀ values Compound solubility or stability issues; Assay drift over timeCheck compound solubility in assay buffer; Include reference compounds on each plate; Randomize sample placement

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the inhibitory potential of novel compounds, such as those based on the 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold, against SCD1. By employing a combination of biochemical and cell-based assays, researchers can effectively determine compound potency, confirm on-target activity in a cellular environment, and generate the critical data needed to advance promising candidates in the drug discovery pipeline. The adaptability of these methods, particularly with the option of non-radioactive LC-MS analysis, ensures their broad applicability in modern drug development settings.

References

  • Liu, G., et al. (2011). High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1. PubMed. Available at: [Link]

  • Vaz, A. D., et al. (2008). Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry. INIS-IAEA. Available at: [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. PubMed. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-(3-piperidin-4-ylpropoxy)pyrimidine. PubChem. Available at: [Link]

  • Puria, S., et al. (2025). Targeting Stearoyl-CoA Desaturase-1 (SCD1) by the Drug–Nutraceutical Combination of Montelukast and Bixin in Ameliorating Steatotic NAFLD. ACS Omega. Available at: [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. Available at: [Link]

  • Biocompare. (n.d.). SCD1 ELISA Kits. Biocompare. Available at: [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2009). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. ResearchGate. Available at: [Link]

  • Puria, S., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC Publishing. Available at: [Link]

  • Vincent, B. M., et al. (2018). 1,2,4-Oxadiaoles Inhibit Mammalian SCD1 in Yeast and in Biochemical... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Kumar, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing. Available at: [Link]

  • Flowers, M. T., et al. (2011). Loss of stearoyl-CoA desaturase activity leads to free cholesterol synthesis through increased Xbp-1 splicing. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Kotronen, A., et al. (2009). Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver. Diabetes. Available at: [Link]

  • Jiang, L., et al. (2017). Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing. PMC. Available at: [Link]

  • Duncan, K. D., et al. (2019). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. PMC. Available at: [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. ACS Publications. Available at: [Link]

  • Omura, Y., et al. (2024). Fatty acid desaturation guides cellular decisions between ferroptosis and cellular senescence. bioRxiv. Available at: [Link]

  • Perreault, L., et al. (2018). Role of stearoyl-CoA desaturase-1 in skeletal muscle function and metabolism. Journal of Applied Physiology. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. ResearchGate. Available at: [Link]

Sources

Application

Safety precautions for working with chloropyrimidine compounds

Application Note: Safe Handling & Decontamination Protocols for Chloropyrimidine Scaffolds Abstract Chloropyrimidines (e.g., 2,4-dichloropyrimidine) are indispensable electrophiles in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling & Decontamination Protocols for Chloropyrimidine Scaffolds

Abstract

Chloropyrimidines (e.g., 2,4-dichloropyrimidine) are indispensable electrophiles in the synthesis of kinase inhibitors and antiviral therapeutics.[1][2] However, they represent a class of potent sensitizers capable of inducing severe Allergic Contact Dermatitis (ACD) and respiratory sensitization. This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a field-proven, mechanism-based protocol for researchers. The goal is to prevent the "one-strike" sensitization event that can permanently disqualify a researcher from working with these scaffolds.

Part 1: The Hazard Profile (The "Why")

To handle chloropyrimidines safely, one must understand the molecular mechanism of their toxicity. Unlike simple corrosives, these compounds are haptens .

The Haptenization Mechanism: Chloropyrimidines are electron-deficient heterocycles. The chlorine atoms at positions 2, 4, or 6 are highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Permeation: The lipophilic nature of the pyrimidine ring allows rapid penetration of the stratum corneum.

  • Conjugation: Once inside the epidermis, the electrophilic carbon attacks nucleophilic amino acid residues (Cysteine-SH or Lysine-NH2) on host proteins.

  • Immune Trigger: This forms a "non-self" protein conjugate, triggering T-cell proliferation. Future exposure—even to picogram quantities—elicits a systemic immune response.

Haptenization Compound Chloropyrimidine (Electrophile) Skin Skin Barrier (Stratum Corneum) Compound->Skin Permeation Protein Host Protein (Nucleophile: Cys/Lys) Skin->Protein Intracellular Access Complex Hapten-Protein Conjugate Protein->Complex SnAr Reaction (Covalent Bond) Immune T-Cell Response (Sensitization) Complex->Immune Antigen Presentation

Figure 1: The Haptenization Pathway. The high reactivity of the C-Cl bond with biological nucleophiles is the root cause of sensitization.

Part 2: Engineering Controls & PPE Matrix

Standard "lab safety" is insufficient. A barrier-based approach is required.

Table 1: PPE and Engineering Requirements

ComponentStandard Lab Practice (Insufficient)Required Protocol (Chloropyrimidines)
Gloves Single Nitrile (4 mil)Double Gloving: Inner: Nitrile (4 mil) Outer: Silver Shield™ (Laminate) or High-Breakthrough Nitrile (8 mil).
Body Standard Lab CoatTyvek® Sleeve Covers (taped to outer glove) + Lab Coat. Prevents wrist gap exposure.
Respiratory Fume HoodFume Hood + Anemometer Check (>100 fpm). Powder Handling: If >1g, use a powder containment hood or glovebox.
Eyes Safety GlassesChemical Goggles (if handling liquids/solutions) or Face Shield (if scale >10g).

Part 3: Operational Protocol (The Lifecycle)

This protocol utilizes a "Zone of Contamination" logic. All materials entering the zone are considered contaminated until chemically neutralized.

Phase A: Weighing & Transfer (Highest Risk)

The majority of exposures occur due to invisible static dust during weighing.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula before use. Chloropyrimidines are prone to static flight.

  • The "Wet" Method (Preferred):

    • Tare a vial containing the reaction solvent (e.g., DCM or DMF) inside the hood.

    • Add the solid directly to the solvent.

    • Why? Solubilized compound cannot become airborne dust.

  • Liner Protection: Place a disposable absorbent pad (benchkote) in the hood. All weighing happens on this pad. If a spill occurs, the pad is quenched and discarded.

Phase B: Reaction & Monitoring
  • Closed Systems: All reactions must be run in septa-sealed vessels. Vent needles must lead to a bleach/base trap, not open air.

  • TLC/Sampling:

    • Do NOT remove the TLC plate from the hood until developed.

    • Dip the TLC plate in a "Quench Station" (see Phase C) before disposal.

Phase C: Decontamination & Waste (The "Quench")

You must chemically destroy the electrophile before disposal. Water alone is not enough; you need a nucleophile to displace the chloride.

The Decontamination Solution (The "Quench"):

  • Recipe: 10% NaOH (w/v) in 50:50 Ethanol/Water.

  • Mechanism: Hydroxide ions (

    
    ) displace the Chloride, converting the toxic chloropyrimidine into a hydroxypyrimidine  (uracil derivative), which is generally non-sensitizing and water-soluble.
    

Step-by-Step Cleanup:

  • Glassware: Soak all dirty glassware in the Quench Solution for 2 hours inside the hood before moving to the sink.

  • Surface Wipe:

    • Wipe 1: Apply Quench Solution to paper towels. Wipe hood surface. Wait 5 minutes.

    • Wipe 2: Water rinse (to remove caustic NaOH).

    • Wipe 3: Ethanol rinse.

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged in a thick polyethylene bag (4 mil) and sealed inside the hood before disposal.

SafeWorkflow Start Start: Solid Reagent Weigh Weighing (Solvent-Wet Method) Start->Weigh Anti-static precautions React Reaction (Closed System) Weigh->React Dissolved transfer Quench The 'Quench' (NaOH/EtOH Soak) React->Quench Workup Disposal Waste Disposal (Double Bagged) Quench->Disposal Hydrolyzed Byproducts

Figure 2: The Safe Handling Workflow. Note that "Quench" is a mandatory step before any item leaves the fume hood.

Part 4: Emergency Response

Scenario: Skin Contact (Powder or Solution)

  • Immediate Action: Do not wait for symptoms.

  • The Wash: Flush with copious water for 15 minutes.

    • Critical:Do NOT use ethanol or organic solvents to wash skin. This acts as a vehicle, driving the lipophilic chloropyrimidine deeper into the dermis and accelerating sensitization. Use soap and water only.

  • Medical: Seek medical attention. Inform the physician that the compound is a "potent alkylating agent/hapten" (similar to poison ivy but more reactive).

Scenario: Spills (>500 mg)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a Tyvek suit.

  • Neutralize: Cover the spill with the Quench Solution-soaked pads. Allow to sit for 15 minutes to hydrolyze the compound in situ before wiping up.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76956, 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Skin Sensitization.[3] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Sensitizers in the Laboratory. ACS Center for Lab Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Skin Sensitisation. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Potent Compounds and Sensitizers. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine

Welcome to the technical support center for the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic intermediate.

Overview of the Synthesis

The synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[1][2] In this reaction, the alkoxide generated from 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the C2 position and displacing a halide leaving group, typically chloride.[3] The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of its nitrogen atoms.[4]

The general reaction scheme is as follows:

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2,5-dichloropyrimidine 2,5-Dichloropyrimidine 4-hydroxypiperidine 4-Hydroxypiperidine target_molecule 5-chloro-2-(piperidin-4-yloxy)pyrimidine HCl HCl target_molecule->HCl + G start Low Yield of 5-chloro-2-(piperidin-4-yloxy)pyrimidine incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation side_reactions Side Reactions? start->side_reactions check_base Check Base Strength (e.g., NaH, t-BuOK) incomplete_deprotonation->check_base Solution use_protected_piperidine Use N-Boc-4-hydroxypiperidine side_reactions->use_protected_piperidine Solution check_equivalents Use >1.1 eq. of Base check_base->check_equivalents yield_improved Yield Improved check_equivalents->yield_improved optimize_temp Optimize Temperature (50-100°C) use_protected_piperidine->optimize_temp optimize_temp->yield_improved

Sources

Optimization

Common side reactions in the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine

Welcome to the technical support center for the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Overview of the Synthesis

The most common and industrially scalable synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1][2][3][4] This process typically unites two key fragments: 2,5-dichloropyrimidine and piperidin-4-ol. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of piperidin-4-ol, thereby activating it as a nucleophile.

Synthetic Pathway and Potential Pitfalls

The desired reaction proceeds as follows:

Synthesis 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine Product 5-chloro-2-(piperidin-4-yloxy)pyrimidine 2,5-Dichloropyrimidine->Product SNAr Side_Reaction_3 Starting Material Impurities 2,5-Dichloropyrimidine->Side_Reaction_3 Synthesis Byproducts Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Product Base Base Base->Product Side_Reaction_1 N-Alkylation Product->Side_Reaction_1 Competes with O-Alkylation Side_Reaction_2 Bis-substitution Product->Side_Reaction_2 Excess Reagents

Caption: Synthetic route and common side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: The three most critical parameters are:

  • Choice of Base: The base must be strong enough to deprotonate the alcohol but not so strong as to promote side reactions like elimination or decomposition.

  • Solvent Selection: The solvent should be aprotic to avoid interfering with the nucleophile and capable of dissolving the reactants. Common choices include DMF, DMSO, and acetonitrile.[4]

  • Temperature Control: Precise temperature management is crucial to balance the reaction rate with the minimization of side products.

Q2: How do I choose the right base for the reaction?

A2: The choice of base is pivotal and influences the selectivity between N- and O-alkylation.[5][6]

  • For preferential O-alkylation: Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). NaH is often preferred for its ability to irreversibly deprotonate the alcohol, driving the reaction towards the desired product.

  • To avoid N-alkylation: Stronger, bulkier bases can sometimes favor O-alkylation due to steric hindrance around the piperidine nitrogen.

Q3: What are the common impurities I should look for in my starting materials?

A3: The purity of your starting materials, particularly 2,5-dichloropyrimidine, is critical.

  • 2,5-Dichloropyrimidine: Can contain isomers (e.g., 2,4- or 4,6-dichloropyrimidine) or incompletely chlorinated precursors from its synthesis.[7][8][9] These impurities can lead to a complex mixture of final products that are difficult to separate.

  • Piperidin-4-ol: Should be free of moisture and other piperidine derivatives.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation of Piperidin-4-ol 1. Ensure the base is fresh and of high purity. 2. Use a stronger base like NaH instead of K₂CO₃. 3. Increase the equivalents of the base slightly (e.g., from 1.1 to 1.3 eq.).The alkoxide is the active nucleophile; incomplete formation will slow down the reaction and reduce the yield.
Poor Solubility of Reactants 1. Switch to a more polar aprotic solvent like DMF or DMSO. 2. Gently warm the reaction mixture to aid dissolution before initiating the main reaction.For an SN2-type reaction, both the nucleophile and the electrophile need to be in solution to react effectively.[4]
Reaction Temperature is Too Low 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.Nucleophilic aromatic substitution reactions often require thermal energy to overcome the activation barrier.
Problem 2: Presence of a Significant N-Alkylation Side Product
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction Conditions Favoring N-Alkylation 1. Use a less polar solvent. 2. Employ a "harder" alkylating agent if modifying the pyrimidine was an option.[10] However, with 2,5-dichloropyrimidine, focus on base and solvent. 3. Use a base that can selectively deprotonate the hydroxyl group.The nitrogen on the piperidine is a competing nucleophile. The selectivity between N- and O-alkylation is a classic challenge in organic synthesis.[10][11][12] O-alkylation is generally favored with a harder electrophile and N-alkylation with a softer one.
Use of an Inappropriate Base 1. Switch to a base that is known to favor O-alkylation, such as NaH.The counter-ion of the base can also influence the reaction's regioselectivity.
Problem 3: Formation of a Bis-Substituted Pyrimidine Impurity
Potential Cause Troubleshooting Steps Scientific Rationale
Excess Piperidin-4-ol 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of piperidin-4-ol. 2. Add the piperidin-4-ol solution slowly to the reaction mixture containing 2,5-dichloropyrimidine.Both chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution.[13] Controlling the stoichiometry is key to achieving mono-substitution.
High Reaction Temperature or Prolonged Reaction Time 1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.Harsher reaction conditions can provide the necessary activation energy for the second, less favorable substitution to occur.
Problem 4: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Close Polarity of Product and Side Products 1. Utilize a different column chromatography stationary phase (e.g., alumina instead of silica). 2. Employ a gradient elution with a solvent system that provides better separation. 3. Consider recrystallization from a suitable solvent system.Chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases. If polarities are too similar, alternative separation techniques may be necessary.
Product is an Oil or a Low-Melting Solid 1. Attempt to form a salt (e.g., hydrochloride) of the product, which is often a crystalline solid and easier to purify by recrystallization.Salt formation can significantly alter the physical properties of a compound, facilitating its purification.

IV. Experimental Protocols

General Procedure for the Synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of piperidin-4-ol (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add a solution of 2,5-dichloropyrimidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem.

  • A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis - Benchchem.

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.

  • 2,5-Dichloropyrimidine | 22536-67-0 - ChemicalBook.

  • N- versus O-Alkylation of 2,3'-anhydrothymidine: reaction of the obtained pyrimidinium salts with azide ion. The Journal of Organic Chemistry.

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate.

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC.

  • An improved synthesis of [2-14C]2, 5-dichloropyrimidine | Request PDF - ResearchGate.

  • Williamson Ether Synthesis - ChemTalk.

  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents.

  • CAS 22536-67-0: 2,5-DICHLOROPYRIMIDINE | CymitQuimica.

  • CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents.

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC.

  • Williamson ether synthesis - Wikipedia.

  • The Williamson Ether Synthesis - Master Organic Chemistry.

  • 11.1: Williamson Ether Synthesis - Chemistry LibreTexts.

  • The Williamson Ether Synthesis - Chemistry Steps.

Sources

Troubleshooting

Optimization of coupling reaction conditions for pyrimidine derivatives

This guide functions as a specialized Technical Support Center designed for medicinal chemists and process engineers working with pyrimidine scaffolds. It addresses the unique electronic and coordinating properties of py...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center designed for medicinal chemists and process engineers working with pyrimidine scaffolds. It addresses the unique electronic and coordinating properties of pyrimidines that often cause standard coupling protocols to fail.[1]

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Pyrimidine Derivative Optimization

Welcome to the Pyrimidine Optimization Hub. Unlike carbocyclic aromatics, pyrimidines present a "dual-threat" challenge: catalyst poisoning due to nitrogen coordination and electronic deactivation (or instability) depending on the coupling partner.

Select your issue below to jump to the relevant troubleshooting module.

📋 Quick Diagnostics: Which Scenario Fits Your Problem?
SymptomProbable CauseGo To
Reaction stalls < 20% conversion. Catalyst poisoning by pyrimidine nitrogens.
Wrong isomer formed (e.g., C2 vs C4). Kinetic vs. Thermodynamic control failure.
High consumption of Boronate, low yield. Rapid protodeboronation of the 2-pyrimidine species.
Dehalogenation instead of C-N bond.

-hydride elimination or improper base choice.

🔴 Module 1: Catalyst Deactivation (The "Engine" Failure)

Issue: The reaction starts but stalls rapidly, or requires excessive catalyst loading (>5 mol%). Root Cause: Pyrimidines are electron-deficient but contain basic nitrogens. These nitrogens displace phosphine ligands on the Palladium (Pd), forming stable, inactive (Pyrimidine)2-Pd complexes.

🛠️ Troubleshooting Protocol

The Fix: Switch to bulky, electron-rich ligands that sterically prevent N-coordination while facilitating oxidative addition into the electron-poor C-Cl bond.

Recommended Systems:

  • Ligands: XPhos or BrettPhos (Buchwald Ligands). The bulky biaryl backbone creates a "roof" over the Pd center, blocking pyrimidine nitrogen approach.

  • Pre-catalysts: Do not use

    
    . It is too liable to ligand exchange. Use Pd-PEPPSI-IPr  or XPhos Pd G2 .
    
🧪 Experimental Workflow: Catalyst Screening

Run this parallel screen on a 0.1 mmol scale.

  • Control:

    
     / 
    
    
    
    (Expect failure; establishes baseline).
  • System A (General):

    
     (1 mol%) + XPhos  (2 mol%) + 
    
    
    
    (2 eq) in Dioxane/H2O (4:1) at 80°C.
  • System B (Steric/Challenging): Pd-PEPPSI-IPr (1 mol%) +

    
     (2 eq) in Toluene/MeOH (1:1) at 60°C.
    

Visual Logic: Catalyst Optimization Cycle

CatalystOpt Start Reaction Stalled? CheckLigand Current Ligand Type? Start->CheckLigand Simple Simple (PPh3, dppf) CheckLigand->Simple Bulky Bulky (XPhos, BuPAd2) CheckLigand->Bulky Action1 SWITCH TO: XPhos or BrettPhos (Prevents N-coordination) Simple->Action1 Action2 SWITCH TO: Pre-catalyst (Pd-PEPPSI) (Ensures active Pd(0)) Bulky->Action2 Retest Conversion > 50%? Action1->Retest Check LCMS @ 1h Action2->Retest

Caption: Decision logic for overcoming catalyst poisoning in N-heterocycles.

🟠 Module 2: Regioselectivity Control (The "Steering" Problem)

Issue: You are coupling a 2,4-dichloropyrimidine and getting a mixture of isomers or the wrong regioisomer. Scientific Principle:

  • C4 Position: More electrophilic (lower LUMO energy) due to para-like conjugation with N1 and N3. Reacts first under kinetic conditions.

  • C2 Position: Less electrophilic. Reacts second or under thermodynamic forcing conditions.

🛠️ Troubleshooting Protocol
Target PositionCritical ConditionRecommended Protocol
C4-Selective Low Temp & Stoichiometry 1.0 eq Boronic acid, 0°C to RT. Base:

(mild).[2] Stop immediately upon consumption of starting material.
C2-Selective Block C4 First You cannot easily hit C2 first. Install a "dummy" group at C4 (e.g., -OMe via SNAr) or use 2-chloro-4-methoxypyrimidine, then couple at C2.
Bis-Coupling Sequential Addition 1. Couple Partner A (1.0 eq) at RT (hits C4). 2. Wait for conversion. 3. Add Partner B (1.2 eq) + Heat to 100°C (hits C2).

Note on Reversal: If the pyrimidine has an electron-donating group (EDG) at C6 (e.g., -NH2), the electronic differentiation between C2 and C4 decreases, leading to inseparable mixtures [1].

🟡 Module 3: Boronic Acid Instability (The "Fuel" Leak)

Issue: Coupling 2-pyrimidine boronic acid (or ester) results in low yield and high amounts of de-boronated pyrimidine (H-pyrimidine).[3] Root Cause: Protodeboronation . 2-heterocyclic boronic acids are notoriously unstable. The basic nitrogen facilitates a mechanism where water attacks the boron, leading to C-B bond cleavage [2].

🛠️ Troubleshooting Protocol

The Fix: You must lower the concentration of free boronic acid in the media ("Slow Release") or switch to a surrogate.

Strategy A: The "Slow Release" (MIDA Boronates) Use N-methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to the active boronic acid slower than the cross-coupling rate.

  • Conditions: MIDA-boronate (1.5 eq),

    
     (3 eq), Dioxane/H2O (10:1), 60°C.
    

Strategy B: Anhydrous Coupling (Molander Salts) Remove water to stop the protodeboronation pathway. Use Potassium Trifluoroborates (


).
  • Conditions:

    
     (1.5 eq), 
    
    
    
    (3 eq), Pd(OAc)2/RuPhos , Toluene/H2O (10:1) or pure Ethanol.

Visual Logic: Boron Source Selection

BoronSelect Input Boron Position? C5 C5-Pyrimidine Input->C5 C2 C2-Pyrimidine (Unstable!) Input->C2 Standard Standard Boronic Acid (Suzuki Conditions) C5->Standard Advanced Is MIDA Available? C2->Advanced UseMIDA Use MIDA Boronate (Slow Release) Advanced->UseMIDA Yes UseBF3 Use R-BF3K Salt (Molander Conditions) Advanced->UseBF3 No

Caption: Selection tree for preventing protodeboronation in pyrimidine coupling.

🔵 Module 4: Buchwald-Hartwig Amination (C-N Coupling)

Issue: Attempting to couple an amine to a chloropyrimidine but observing hydrodehalogenation (Cl replaced by H) or no reaction.

🛠️ Troubleshooting Protocol

Critical Parameter: Base Strength Pyrimidines are sensitive to strong bases which can cause decomposition or side reactions.

  • Primary Amines (

    
    ): 
    
    • Catalyst: BrettPhos Pd G2 (Excellent for primary amines).

    • Base:

      
       (Weak) or 
      
      
      
      .[4][5] Avoid NaOtBu if functional groups are sensitive.
    • Solvent: t-BuOH or Dioxane.[6]

  • Secondary Amines / Anilines:

    • Catalyst: RuPhos Pd G2 .

    • Base: LiHMDS (1.0 M in THF) often works better than carbonates for difficult anilines.

FAQ: Why not just use SNAr?

  • Answer: SNAr works well for C4-chloropyrimidines. However, C2-chloropyrimidines or electron-rich pyrimidines are often too unreactive for SNAr and require Pd-catalysis (Buchwald) to proceed at reasonable temperatures [3].

📚 References
  • Regioselectivity in 2,4-Dichloropyrimidines

    • Source: Vertex AI Search / American Chemical Society (ACS)

    • Context: Explains the electronic preference for C4 substitution over C2 and the reversal caused by C6 substituents.

    • 7[1][4][8][9][10][11]

  • The "2-Pyridyl Problem" (Applicable to Pyrimidines)

    • Source: Angewandte Chemie Int.[12] Ed. (Review)

    • Context: Comprehensive review on the instability of 2-heterocyclic boronates and the mechanisms of protodeboronation.

    • 12[1][4][6][8][9][10][11][12][13]

  • Buchwald-Hartwig Amination Optimization

    • Source: WuXi AppTec / BenchChem Technical Guides

    • Context: Detailed ligand selection (XPhos, BrettPhos) for N-heterocycles and base compatibility.

    • 5[1][4][6][8][9][10][11][12][13]

  • MIDA Boronates Solution

    • Source: NIH / PubMed Central

    • Context: Describes the "slow-release" strategy using MIDA boronates to overcome instability in 2-pyridyl/pyrimidyl couplings.

    • 14[1][8][9][10][11]

Sources

Optimization

How to minimize byproduct formation in 2,5-dichloropyrimidine reactions

A Guide to Minimizing Byproduct Formation Welcome to the technical support center for 2,5-dichloropyrimidine chemistry. As a key heterocyclic building block in pharmaceutical and agrochemical development, precise control...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for 2,5-dichloropyrimidine chemistry. As a key heterocyclic building block in pharmaceutical and agrochemical development, precise control over its reactivity is paramount.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to help you minimize byproduct formation and maximize the yield of your desired product.

Core Principles for High-Fidelity Reactions

Before troubleshooting specific issues, it's crucial to acknowledge that many side reactions stem from fundamental experimental parameters. Ensuring the following are rigorously controlled will prevent a significant portion of common problems:

  • Inert Atmosphere: Oxygen can deactivate palladium catalysts, leading to homocoupling and other side reactions in cross-coupling chemistry.[2] Always ensure reactions are run under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous Conditions: Water is a common culprit in the hydrolysis of both the starting material and the activated intermediates.[3] Use anhydrous solvents and thoroughly dry all glassware before use.

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can introduce unknown variables, catalyze side reactions, or poison catalysts. Use reagents of the highest possible purity.

  • Temperature Control: Reaction temperature is a critical parameter. Higher temperatures can accelerate desired reactions but may also promote byproduct formation and degradation.[3][4] Careful temperature monitoring and optimization are essential.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during the two primary reaction classes for 2,5-dichloropyrimidine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyrimidine functionalization, involving the displacement of a chloride by a nucleophile.[5] The pyrimidine ring's electron-deficient nature facilitates this process, but challenges can arise.

Q1: My primary byproduct is 2-chloro-5-hydroxypyrimidine. What is causing this hydrolysis and how can I prevent it?

A1: This byproduct results from the reaction of 2,5-dichloropyrimidine with water. The pyrimidine ring is activated towards nucleophilic attack, and water, although a weak nucleophile, can react under certain conditions.

  • Causality: The presence of moisture in the solvent or reagents, or the use of aqueous bases (like NaOH or KOH) can lead to significant hydrolysis. During workup, acidic conditions can also catalyze the hydrolysis of the chloro group.[3]

  • Solutions:

    • Rigorous Anhydrous Technique: Ensure all solvents (e.g., THF, Dioxane, DMF) are anhydrous. Dry glassware in an oven and cool it under an inert atmosphere.

    • Choice of Base: Use non-nucleophilic, anhydrous organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), or anhydrous inorganic bases like potassium carbonate (K₂CO₃).

    • Controlled Workup: Quench the reaction mixture by pouring it into ice-cold water or a buffer solution and immediately extract the product into an organic solvent to minimize contact time with the aqueous phase.[3]

Q2: I am trying to achieve mono-substitution with an amine, but I'm getting a significant amount of the 2,5-diaminated product. How can I improve selectivity?

A2: Achieving mono-substitution requires careful control over reaction stoichiometry and conditions to prevent the initially formed product from reacting a second time.

  • Causality: Using a large excess of the nucleophile, elevated temperatures, or prolonged reaction times can drive the reaction towards double substitution.

  • Solutions:

    • Stoichiometric Control: Use a slight excess (typically 1.05-1.2 equivalents) of the nucleophile. Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Temperature Management: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if necessary. Lower temperatures often provide better selectivity.

    • Order of Addition: Consider adding the nucleophile slowly to the solution of 2,5-dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.

Q3: The reaction with my weak nucleophile is very sluggish. When I increase the temperature, I only get decomposition. What are my options?

A3: Forcing conditions on unreactive partners often leads to undesired pathways. The solution lies in activating the system rather than applying brute force.

  • Causality: Weakly nucleophilic species (e.g., some anilines or alcohols) react slowly. High temperatures can cause thermal degradation of the pyrimidine ring or the product.

  • Solutions:

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the intermediates in SNAr reactions and can significantly increase the reaction rate compared to less polar solvents like THF or toluene.[6]

    • Catalysis: For aminations, the addition of a catalyst can be effective. While less common for SNAr than cross-coupling, certain systems can be accelerated. For example, acid catalysis can be effective for the amination of chloropyrrolopyrimidines in water.[7]

    • Use of a Stronger Base: For nucleophiles that require deprotonation (like alcohols or some N-H compounds), using a stronger base such as sodium hydride (NaH) or LiHMDS can generate a more potent nucleophile, allowing the reaction to proceed at a lower temperature.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

These reactions are powerful tools for forming C-C bonds, but they involve a complex catalytic cycle where multiple side reactions can compete with the desired transformation.

Q1: I'm running a Suzuki-Miyaura coupling, and my major byproduct is the homocoupling of my boronic acid (R-R). How can I suppress this?

A1: Boronic acid homocoupling is a common side reaction in Suzuki couplings, often driven by oxygen or issues with the catalytic cycle.

  • Causality: Oxygen can induce oxidative homocoupling of the boronic acid. Alternatively, if the rate of reductive elimination is slow compared to transmetalation, a buildup of the Pd(II)-R₂ intermediate can lead to homocoupling.

  • Solutions:

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.[8]

    • Use Boronic Esters: Pinacol or MIDA boronic esters are often more stable and less prone to homocoupling than their corresponding boronic acids.[8]

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can accelerate the reductive elimination step, which disfavors the pathways leading to homocoupling.[6][8]

    • Controlled Stoichiometry: Use a slight excess of the boronic acid/ester (1.1-1.5 equivalents) but avoid a large excess.

Q2: My mass spec shows a byproduct corresponding to the replacement of a chlorine atom with hydrogen (protodehalogenation). What causes this?

A2: Protodehalogenation is a side reaction where the aryl halide is reduced instead of coupled.

  • Causality: This is often promoted by the presence of a hydride source. Certain bases (like alkoxides) or solvents (like alcohols) can facilitate this process. Water impurities can also contribute.[8]

  • Solutions:

    • Base Selection: This is the most critical factor. Avoid hydroxide and alkoxide bases. Anhydrous inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are much less likely to promote protodehalogenation.[8]

    • Solvent Choice: Use anhydrous aprotic solvents such as dioxane, toluene, or THF.[8]

    • Ligand Effects: The use of robust, bulky ligands can accelerate the desired cross-coupling pathway, outcompeting the protodehalogenation side reaction.[8]

Table 1: Influence of Base on Protodehalogenation in Suzuki Couplings
Base Propensity to Cause Protodehalogenation
NaOH, KOH, NaOMe, NaOEtHigh (can be a source of water or hydride)
K₂CO₃, Cs₂CO₃Moderate to Low (use anhydrous grade)
K₃PO₄Low (often the preferred choice to minimize this side reaction)

Q3: My reaction mixture is turning black and stalling before completion. What does this mean?

A3: The formation of palladium black indicates the precipitation of elemental palladium (Pd(0)), which means your catalyst is deactivating and falling out of the catalytic cycle.[8]

  • Causality: This can be caused by oxygen in the reaction vessel, excessively high temperatures, or the use of unstable catalyst/ligand systems. The steric and electronic properties of the ligand are crucial for stabilizing the palladium center.

  • Solutions:

    • Improve Degassing: Ensure the reaction is rigorously free of oxygen.

    • Optimize Temperature: Lowering the reaction temperature may help stabilize the catalyst. A screen of temperatures (e.g., 80 °C, 90 °C, 100 °C) can identify the optimal balance between reaction rate and catalyst stability.[4]

    • Use Robust Ligands: Sterically hindered biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are designed to create stable palladium complexes that resist decomposition at high temperatures.[8][9]

    • Use a Pre-formed Catalyst: Using a well-defined, air-stable pre-catalyst can sometimes provide more consistent results and better stability than generating the active catalyst in situ.[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a common palladium-catalyzed cross-coupling reaction.

G Start Reaction Underperforming? LowConversion Low Conversion or Stalled? Start->LowConversion Byproducts Significant Byproducts? Start->Byproducts No, but... PdBlack Palladium Black Observed? LowConversion->PdBlack Yes Reactivity Low Reactivity Issue LowConversion->Reactivity No Proto Protodehalogenation? Byproducts->Proto Yes Homo Homocoupling? Byproducts->Homo No, check for... Degas Improve Degassing Use Robust Ligand Lower Temperature PdBlack->Degas Yes PdBlack->Reactivity No Optimize Increase Temperature Screen Solvents/Bases Screen Catalysts/Ligands Reactivity->Optimize Base Switch to Anhydrous Base (e.g., K₃PO₄) Use Anhydrous Solvent Proto->Base Yes Proto->Homo No, check for... Degas2 Improve Degassing Use Boronic Ester Check Stoichiometry Homo->Degas2 Yes Other Other Byproducts Homo->Other No, check for... Analyze Characterize Byproduct Re-evaluate Mechanism Other->Analyze

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common mistake leading to byproduct formation in pyrimidine chemistry?

The most common and preventable issue is inadequate control over atmospheric conditions, specifically the presence of oxygen and water. Running reactions under a poorly maintained inert atmosphere or with solvents that are not truly anhydrous is the root cause of catalyst deactivation in cross-couplings and hydrolysis in both SNAr and cross-coupling reactions.[3][8]

FAQ 2: How does solvent choice impact byproduct formation?

Solvent choice is critical and has different effects depending on the reaction type:

  • For SNAr: Polar aprotic solvents (DMF, DMSO) accelerate the reaction, which can help minimize byproducts from thermal degradation by allowing lower reaction temperatures. However, they must be scrupulously dried as they are often hygroscopic.[6]

  • For Suzuki-Miyaura: Aprotic solvents like dioxane, toluene, and THF are standard. Protic solvents like alcohols can promote protodehalogenation.[8] The choice of solvent can also affect the solubility of the base and the catalyst, influencing overall reaction efficiency.

FAQ 3: For making a C-N bond, when should I choose an SNAr reaction versus a Buchwald-Hartwig amination?

  • Choose SNAr when:

    • Your amine nucleophile is relatively strong and not sterically hindered.

    • The pyrimidine ring is sufficiently electron-deficient to facilitate the reaction without high temperatures.

    • You want to avoid the cost and potential contamination associated with palladium catalysts.

  • Choose Buchwald-Hartwig amination when:

    • Your amine is a weak nucleophile (e.g., many anilines or amides).

    • The SNAr reaction requires temperatures that cause degradation.

    • You need to couple a particularly hindered amine. Palladium-catalyzed reactions often show broader substrate scope and better functional group tolerance than SNAr.[6]

Exemplary Experimental Protocols

Protocol 1: Mono-SNAr with a Secondary Amine

This protocol describes a typical procedure for the selective mono-amination of 2,5-dichloropyrimidine.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (1.0 eq).

  • Inerting: Seal the flask with a septum and purge with dry Argon for 15 minutes.

  • Reagent Addition: Add anhydrous THF (to make a 0.2 M solution) via syringe. Cool the flask to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate dry flask, dissolve the secondary amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous THF. Add this solution dropwise to the stirred pyrimidine solution over 20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for a Suzuki-Miyaura reaction, emphasizing the steps needed to minimize byproducts.

  • Setup: To an oven-dried Schlenk flask, add 2,5-dichloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) under a positive pressure of Argon.

  • Inerting & Solvent Addition: Evacuate and backfill the flask with Argon three times.[8] Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. Preventing byproduct formation in pyrimidine chlorination reactions.
  • Benchchem. Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
  • Benchchem. Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • CEM. Reaction Optimization Using a Microwave Autosampler.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines.
  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
  • Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • ACS Publications. DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of.
  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • X-Mol. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Labscoop. 2,5-Dichloropyrimidine, 5G.
  • Chem-Impex. 2,5-Dichloropyrimidine.
  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • PMC. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates.
  • lifechem pharma. Best 2-4 Dichloropyrimidine Manufacturers In India.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Semantic Scholar. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
  • X-Mol. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

Sources

Troubleshooting

Technical Support Center: Analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine by HPLC

Welcome to the technical support center for the analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for identifying and quantifying impurities in this active pharmaceutical ingredient (API) using High-Performance Liquid Chromatography (HPLC).

Introduction to the Analytical Challenge

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidine moiety via an ether bond. The analysis of this molecule and its related substances by reversed-phase HPLC can present several challenges. The basic nature of the piperidine nitrogen can lead to peak tailing due to interactions with residual silanols on the stationary phase. Furthermore, the molecule's polarity may require careful mobile phase optimization to achieve adequate retention and resolution from polar impurities.

This guide provides a robust starting method, a detailed troubleshooting section in a question-and-answer format, and a comprehensive FAQ to address common issues encountered during analysis.

Recommended Stability-Indicating HPLC Method

A stability-indicating method is crucial for resolving the API from any potential process-related impurities and degradation products.[1][2][3] The following method is a well-researched starting point for the analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide good hydrophobic retention for a wide range of molecules. A 250 mm length enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier, improving peak shape by protonating the basic piperidine nitrogen and minimizing interactions with silanols.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-32 min: 70-10% B; 32-40 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 235 nmBased on the UV absorbance profile of the pyrimidine chromophore.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.

Potential Impurities and Degradation Products

A thorough understanding of the synthetic route and the molecule's stability is essential for identifying potential impurities.

Process-Related Impurities:
  • Starting Materials: Unreacted 2,5-dichloropyrimidine and 4-hydroxypiperidine.

  • Intermediates: Such as 5-chloro-2-(N-Boc-piperidin-4-yloxy)pyrimidine if a protecting group strategy is used.

  • By-products: Resulting from side reactions during synthesis.

Degradation Products:

Forced degradation studies are performed to understand the stability of the molecule under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[4][5]

  • Acid/Base Hydrolysis: Cleavage of the ether linkage to form 5-chloro-2-hydroxypyrimidine and 4-hydroxypiperidine.

  • Oxidative Degradation: Potential formation of N-oxides on the piperidine or pyrimidine rings.

  • Thermal Degradation: May lead to various decomposition products.

  • Photolytic Degradation: Dependent on the molecule's sensitivity to light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis in a question-and-answer format.

Q1: Why is the main peak for 5-chloro-2-(piperidin-4-yloxy)pyrimidine showing significant tailing?

A1: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC.[6][7]

  • Cause: Secondary interactions between the protonated piperidine nitrogen and negatively charged residual silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is low enough to fully protonate the piperidine nitrogen. The use of 0.1% formic acid (pH ~2.7) is intended to achieve this. You could try a slightly lower pH with trifluoroacetic acid (TFA) at 0.05-0.1%, but be aware that TFA can be difficult to remove from the column and may suppress MS signals if used.

    • Column Choice: If tailing persists, consider using a column with a highly inert stationary phase, often labeled as "base-deactivated" or having a low silanol activity.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection concentration or volume.[8]

    • Column Contamination: Accumulation of contaminants on the column can create active sites. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).[9]

Q2: I am seeing a new, unexpected peak in my chromatogram. How do I identify it?

A2: An unexpected peak could be a contaminant, a new impurity, or a degradation product.

  • Troubleshooting Workflow:

    impurity_identification start Unexpected Peak Observed check_blank Inject a Blank (Diluent) start->check_blank is_in_blank Peak in Blank? check_blank->is_in_blank system_contam System Contamination (Ghost Peak) is_in_blank->system_contam Yes check_placebo Inject Placebo (if applicable) is_in_blank->check_placebo No is_in_placebo Peak in Placebo? check_placebo->is_in_placebo excipient_related Excipient-Related Peak is_in_placebo->excipient_related Yes stress_sample Perform Forced Degradation is_in_placebo->stress_sample No compare_rt Compare Retention Times stress_sample->compare_rt degradation_product Likely Degradation Product compare_rt->degradation_product Match lcms_analysis LC-MS Analysis for Mass Identification compare_rt->lcms_analysis No Match degradation_product->lcms_analysis structure_elucidation Structure Elucidation lcms_analysis->structure_elucidation

  • Explanation:

    • Inject a blank: This will help determine if the peak is from your sample or from the system (e.g., contaminated mobile phase, carryover from a previous injection). [10] 2. Forced Degradation: If the peak is not from the system, perform forced degradation studies. If the peak intensity increases under specific stress conditions (e.g., acid hydrolysis), it is likely a degradation product. [11] 3. LC-MS Analysis: The most definitive way to identify an unknown impurity is to use a mass spectrometer to determine its mass-to-charge ratio. This information can help in proposing a chemical structure.

Q3: The retention times of my peaks are shifting between injections. What could be the cause?

A3: Retention time drift can compromise the reliability of your results.

  • Potential Causes & Solutions:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good practice. [10] * Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate measurements.

    • Temperature Fluctuations: A fluctuating column temperature will affect retention times. Use a column oven to maintain a stable temperature.

    • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts. [6] * pH Changes: If using a buffered mobile phase, ensure its stability over time, as pH shifts can alter the ionization state of the analyte and, consequently, its retention.

Frequently Asked Questions (FAQs)

Q: What are the typical system suitability parameters I should monitor for this method? A: For a validated method, you should monitor:

  • Tailing Factor: For the main API peak, it should ideally be between 0.8 and 1.5.

  • Theoretical Plates (N): A high number of theoretical plates (e.g., > 2000) indicates good column efficiency.

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be greater than 1.5.

  • Repeatability (%RSD): The relative standard deviation of the peak area for replicate injections should be less than 2.0%.

Q: Can I use a different C18 column? A: Yes, but be aware that different C18 columns can have different selectivities due to variations in surface chemistry, end-capping, and carbon load. If you change the column, you may need to re-validate the method to ensure it still meets the system suitability criteria.

Q: My baseline is noisy. What should I do? A: A noisy baseline can be caused by several factors:

  • Mobile Phase: Ensure the mobile phase is properly degassed and prepared with high-purity solvents.

  • Detector: A failing detector lamp can cause noise. Check the lamp's energy output.

  • System Leaks: Check for any leaks in the system, particularly between the pump and the detector.

  • Contamination: A contaminated flow cell in the detector can also contribute to a noisy baseline. Flush the system with appropriate cleaning solvents. [10] Q: How can I improve the resolution between two closely eluting peaks? A: To improve resolution, you can:

  • Modify the Gradient: Make the gradient shallower around the elution time of the peaks of interest. This will increase the separation time between them.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the pH: A small change in the mobile phase pH can affect the retention of ionizable compounds differently, potentially improving resolution.

  • Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column) may provide the necessary change in selectivity.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • (n.d.). Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274-283. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Zhang, Y., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 128, 1-10. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Wager, T. T., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. Retrieved from [Link]

  • TSI Journals. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

Sources

Optimization

Removing unreacted starting materials from 5-chloro-2-(piperidin-4-yloxy)pyrimidine

The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers synthesizing 5-chloro-2-(piperidin-4-yloxy)pyrimidine . It prioritizes causal troubleshooting, self-validating workflows, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers synthesizing 5-chloro-2-(piperidin-4-yloxy)pyrimidine . It prioritizes causal troubleshooting, self-validating workflows, and high-fidelity purification logic.

Ticket ID: PUR-PYR-005 Subject: Removal of Unreacted Starting Materials (2,5-Dichloropyrimidine & Piperidin-4-ol) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2,5-dichloropyrimidine with piperidin-4-ol (often 

-protected).

The purification challenge arises from the "Goldilocks" polarity of the product, which often co-elutes with the electrophile (2,5-dichloropyrimidine) in standard chromatographic systems. Furthermore, if the piperidine nitrogen is unprotected, the product becomes a base, altering its behavior significantly compared to the neutral starting material.

Critical Impurity Profile:

  • Electrophile (SM1): 2,5-Dichloropyrimidine (Neutral/Weakly Basic, Lipophilic).

  • Nucleophile (SM2): Piperidin-4-ol (Basic/Amphoteric, Polar).

  • Target Product: 5-Chloro-2-(piperidin-4-yloxy)pyrimidine (Basic if free amine; Lipophilic if

    
    -protected).
    

Module 1: The "Self-Validating" Acid-Base Extraction

Best for: Unprotected amine products or removing basic impurities from protected products.

User Question: "I have excess 2,5-dichloropyrimidine remaining. Column chromatography is not separating it cleanly. How do I remove it without running another column?"

Technical Solution: You must exploit the pKa orthogonality between the pyrimidine ring (


) and the piperidine secondary amine (

). The 2,5-dichloropyrimidine is essentially neutral at pH > 2, while the product is a base.
Protocol: The "pH Switch" Workflow

This method forces the product and impurity into opposite phases, validating separation by solubility changes.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during basification.

  • Acid Wash (The Switch):

    • Wash the organic phase with 1.0 M HCl (aq) (

      
       vol).
      
    • Mechanism:[1][2][3][4] The product (secondary amine) protonates and moves to the Aqueous Phase . The 2,5-dichloropyrimidine remains neutral and stays in the Organic Phase .

    • Checkpoint: Check TLC of the organic layer.[5][6] It should contain only the impurity. Discard organic layer.

  • Basification & Recovery:

    • Cool the aqueous phase (ice bath) and basify to pH 12 using 6.0 M NaOH or Sat.

      
      .
      
    • Mechanism:[2][3][4] The product deprotonates, becoming insoluble in water and precipitating or oiling out.

  • Extraction:

    • Extract the cloudy aqueous mixture with DCM or EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Data Summary: Phase Distribution

Compound pH 1.0 (Acidic Wash) pH 12.0 (Basic Recovery)
2,5-Dichloropyrimidine Organic Phase (Neutral) N/A (Already removed)
Piperidin-4-ol Aqueous Phase (Protonated) Aqueous Phase (Highly Polar/Water Soluble)

| Target Product | Aqueous Phase (Protonated) | Organic Phase (Neutral Amine) |

Visualization: Acid-Base "Switching" Logic

AcidBaseExtraction Start Crude Mixture (Product + 2,5-Dichloro + Piperidine) Step1 Dissolve in EtOAc Add 1M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 Org1 Organic Layer 1 Contains: 2,5-Dichloropyrimidine Action: DISCARD Sep1->Org1 Neutral Species Aq1 Aqueous Layer 1 Contains: Product-H+ & Piperidine-H+ Sep1->Aq1 Cationic Species Step2 Basify to pH 12 (NaOH) Extract with DCM Aq1->Step2 Sep2 Phase Separation Step2->Sep2 Aq2 Aqueous Layer 2 Contains: Piperidin-4-ol (Highly Polar) Sep2->Aq2 Polar Impurities Org2 Organic Layer 2 Contains: PURE PRODUCT Sep2->Org2 Target Product

Figure 1: The "pH Switch" workflow separates the basic product from neutral electrophiles and highly polar nucleophiles.

Module 2: Scavenger Resins (High-Throughput)

Best for: N-Protected products (where Acid-Base extraction fails) or removing trace impurities.

User Question: "My product is N-Boc protected, so I can't use acid extraction without deprotecting it. I still have 5% unreacted 2,5-dichloropyrimidine. What now?"

Technical Solution: Since you cannot use pH manipulation on the protected amine, you must use Chemo-selective Scavenger Resins . These are solid-supported reagents that react specifically with the impurity, allowing you to filter them away.

Protocol: Electrophile Scavenging

To remove excess 2,5-dichloropyrimidine (an electrophile), use a Thiol-based resin . The thiol is a superior nucleophile to the amine product (especially if the product is hindered or protected) and will displace the chloride on the pyrimidine.

  • Resin Selection: Si-Thiol (Silica-supported 1-propanethiol) or PL-Thiol (Polymer-supported).

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated impurity amount.

  • Conditions:

    • Solvent: DMF or THF (swells the resin).

    • Base: Add catalytic

      
       or DIPEA (to activate the thiol).
      
    • Temp: Heat to 40–50°C for 4–12 hours.

  • Workup: Filter the mixture through a fritted funnel. The impurity is now covalently bound to the solid beads. The filtrate contains your pure product.

Protocol: Nucleophile Scavenging

To remove excess Piperidin-4-ol (a nucleophile), use an Isocyanate resin .

  • Resin Selection: PS-Isocyanate or PS-TsCl (Tosyl Chloride).

  • Mechanism: The free amine of the impurity reacts with the isocyanate to form an insoluble urea.

  • Workup: Filter to remove.

Module 3: Chromatographic Troubleshooting

Best for: Final polishing when extraction is insufficient.

User Question: "The product and 2,5-dichloropyrimidine co-elute on silica using Hexane/EtOAc. How do I improve resolution?"

Technical Solution: The co-elution occurs because the chlorinated pyrimidine ring dominates the dipole moment in non-polar solvents. You must introduce a hydrogen-bond donor solvent or switch the stationary phase mechanism.

Recommended Mobile Phases:

  • DCM / Methanol (95:5): Even for protected compounds, the methanol interacts differently with the ether linkage and the pyrimidine nitrogens than EtOAc does.

  • DCM / Acetone: Acetone is excellent for separating polar heterocycles.

  • Amine-Functionalized Silica: If the product is an amine, use amine-functionalized silica (or add 1%

    
     to the mobile phase) to suppress tailing. This sharpens the product peak, often resolving it from the neutral impurity.
    

Table: Retention Factor (


) Behavior 
Solvent System 2,5-Dichloropyrimidine Product (N-Boc) Product (Free Amine)
Hex/EtOAc (1:1) ~0.50 ~0.45 (Co-elution risk) ~0.05 (Streaks)
DCM/MeOH (95:5) ~0.90 (Elutes near solvent front) ~0.40 ~0.20

| Tol/Acetone (4:1) | ~0.60 | ~0.30 | ~0.10 |

References

  • Bristol-Myers Squibb Company. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452).[1][7] Journal of Medicinal Chemistry.

  • ResearchGate. (2013). Strategies for removing excess electrophiles and DCC from reaction mixtures.

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture (US5632898A).

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification Guides - Removing Sticky Reagents.

  • PubChem. (2025).[8] 5-Chloro-2-(piperidin-4-yloxy)pyridine Compound Summary.

Sources

Troubleshooting

Stability issues of 5-chloro-2-(piperidin-4-yloxy)pyrimidine under acidic/basic conditions

The following technical guide addresses the stability profile of 5-chloro-2-(piperidin-4-yloxy)pyrimidine , a critical pharmacophore often utilized in GPR119 agonists and kinase inhibitor discovery. This guide moves beyo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 5-chloro-2-(piperidin-4-yloxy)pyrimidine , a critical pharmacophore often utilized in GPR119 agonists and kinase inhibitor discovery.

This guide moves beyond generic advice, applying first-principles organic chemistry to the specific electronic environment of the 5-chloropyrimidine scaffold.

Status: Conditionally Stable (Metastable) CAS Registry Number: 944903-10-0 (HCl salt), 1279822-25-1 (N-Boc precursor) Molecular Weight: 213.66 g/mol (Free base)

Executive Stability Dashboard

ParameterStability RatingCritical ThresholdsTechnical Insight
Acidic Stability ⚠️ Moderate Risk Stable in anhydrous acid (HCl/Dioxane) < 25°C. Unstable in hot aqueous acid (> 60°C).The 2-alkoxy linkage mimics an imidate ester , susceptible to hydrolytic cleavage to 5-chlorouracil.
Basic Stability Good Stable to weak bases (NaHCO₃, Et₃N). Slow hydrolysis in strong hydroxide (NaOH) at reflux.The electron-rich alkoxy group resists nucleophilic displacement (

) unless forcing conditions are applied.
Oxidative Stability ⚠️ Low Risk Susceptible to N-oxidation at the piperidine nitrogen.Store under inert gas (Ar/N₂) to prevent N-oxide formation over long-term storage.
Thermal Stability High Stable < 100°C in solid state.Avoid high heat in solution, which accelerates ether cleavage.

The Core Chemistry: Why It Degrades

To troubleshoot effectively, you must understand the electronic push-pull of this molecule.

  • The "Imidate" Liability (Acidic): The O-C2-N3 linkage is electronically similar to an imidate ester. In the presence of water and acid, the pyrimidine ring nitrogen protonates, activating the C2 carbon for nucleophilic attack by water. This leads to the irreversible cleavage of the ether bond, releasing 5-chloro-2-hydroxypyrimidine (5-chlorouracil) and 4-hydroxypiperidine .

  • The 5-Chloro Activation: The chlorine atom at C5 is electron-withdrawing. While this is intended to improve metabolic stability in drug design, it also makes the C2 position more electrophilic. This lowers the energy barrier for hydrolysis compared to a non-chlorinated pyrimidine.

Degradation Pathway Visualization

The following diagram maps the kinetic risks during handling.

G Start 5-chloro-2-(piperidin-4-yloxy)pyrimidine AcidPath Acidic Hydrolysis (H3O+, Heat) Start->AcidPath Protonation of N1/N3 BasePath Basic Hydrolysis (OH-, Reflux) Start->BasePath Nucleophilic Attack at C2 Tetrahedral Tetrahedral Intermediate (Unstable) AcidPath->Tetrahedral BasePath->Tetrahedral Prod1 5-Chloro-2-hydroxypyrimidine (5-Chlorouracil Tautomer) Tetrahedral->Prod1 C-O Bond Cleavage Prod2 4-Hydroxypiperidine Tetrahedral->Prod2

Caption: Mechanistic pathway showing the convergence of acidic and basic degradation toward the thermodynamic sink: 5-chlorouracil.

Troubleshooting Guide: Acidic Conditions

Common Scenario: Removing a Boc protecting group from the piperidine nitrogen.

Q: My LC-MS shows a new peak at M+1 = 147 after Boc-deprotection. What happened?

A: You have cleaved the ether linkage. The mass 147 corresponds to 5-chloro-2-hydroxypyrimidine (C4H3ClN2O).

  • Cause: The reaction contained too much water, or the temperature was too high. Aqueous HCl (e.g., 6N HCl) at reflux will rapidly destroy this molecule.

  • Solution: Switch to anhydrous acidic conditions.

    • Recommended: 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to Room Temperature.

    • Time Limit: Monitor closely; usually, 1–2 hours is sufficient. Do not leave overnight.

Q: Can I use HBr/Acetic Acid?

A: No. HBr is a strong ether-cleaving agent. While pyrimidine ethers are tougher than alkyl ethers, the combination of HBr and the electron-deficient ring will likely cleave the C-O bond. Stick to HCl or TFA.

Troubleshooting Guide: Basic Conditions

Common Scenario: Free-basing the HCl salt or performing an


 coupling reaction.
Q: I am trying to couple the piperidine amine to an aryl halide using K₂CO₃ in DMF at 100°C. The yield is low.

A: Check for trans-etherification or hydrolysis.

  • Issue: If your solvent is not dry, hydroxide (generated from trace water + carbonate) can compete at the C2 position, especially at 100°C.

  • Issue 2: If you use an alcohol solvent (MeOH, EtOH), the alkoxide can displace the piperidinyl-oxy group via

    
    , replacing your complex scaffold with a simple methoxy group.
    
  • Solution: Use a non-nucleophilic base (DIPEA) in an aprotic solvent (DMF, DMSO, NMP) and ensure reagents are dry.

Q: How do I safely convert the HCl salt to the free base?

A: Do not use strong hydroxide (NaOH) with heat.

  • Protocol: Dissolve the salt in water (keep cold, < 10°C). Adjust pH to ~10 using saturated NaHCO₃ or Na₂CO₃. Extract immediately into DCM or EtOAc. Do not let the free base sit in aqueous alkaline solution for prolonged periods.

Validated Experimental Protocols

Protocol A: Safe Boc-Deprotection (Anhydrous)

Use this method to generate the amine from 5-chloro-2-(1-Boc-piperidin-4-yloxy)pyrimidine.

  • Dissolution: Dissolve 1.0 eq of the Boc-protected intermediate in dry Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:1 v/v with DCM). Alternatively, use 4M HCl in Dioxane (5-10 eq).

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature. Monitor by TLC/LC-MS every 30 mins.

  • Quench (Critical): Once complete (usually < 2h), concentrate the mixture in vacuo at < 40°C to remove excess acid.

  • Workup: Redissolve residue in DCM. Wash with cold sat. NaHCO₃ (rapidly) to neutralize. Dry organic layer over Na₂SO₄ immediately.

Protocol B: Stability Assay (Quality Control)

Use this to verify batch integrity before starting a synthesis.

  • Solvent: Dissolve 1 mg sample in 1 mL of 1:1 MeCN:Water.

  • Check: Inject on HPLC.

  • Impurity Marker: Look for a peak at RRT ~0.4-0.6 (relative to parent) with UV max ~290-300 nm. This is likely the 5-chlorouracil degradation product.

  • Acceptance: If the "uracil" peak is > 2%, repurify. The hydrolysis product is a hydrogen-bond donor that can poison subsequent palladium-catalyzed cross-couplings.

References

  • Discovery of GPR119 Agonists (BMS-903452)

    • Source: Hovila, J., et al. "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)..." Journal of Medicinal Chemistry, 2014.
    • Relevance: Describes the synthesis and deprotection conditions (HCl) for the exact scaffold.
    • Link:

  • Kinetics of Pyrimidine Substitution

    • Source: Shepherd, R. G., et al. "Nucleophilic Interaction of Pyrimidines." Advances in Heterocyclic Chemistry.
    • Relevance: Foundational text explaining the activ
    • Link:

  • General Stability of 2-Substituted Pyrimidines

    • Source: Brown, D. J. "The Pyrimidines."[1][2][3][4][5] Wiley Interscience.

    • Relevance: The authoritative reference for pyrimidine hydrolysis r
    • Link:

Sources

Optimization

Technical Support Center: TLC Monitoring of 5-chloro-2-(piperidin-4-yloxy)pyrimidine Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine via Thin-Layer Chromatography (TLC). The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine via Thin-Layer Chromatography (TLC). The synthesis, a variation of the Williamson ether synthesis, involves the reaction of a deprotonated alcohol with an alkyl halide.[1] Given the polarity of the reactants and product, careful selection of TLC conditions is crucial for accurate reaction monitoring.[2] This resource offers troubleshooting advice and answers to frequently asked questions to ensure reliable and reproducible results.

Troubleshooting Guide: Common TLC Issues and Solutions

This section addresses specific problems you might encounter during the TLC analysis of your reaction.

Question 1: My TLC plate shows significant streaking for all spots (starting material, co-spot, and reaction mixture). What's causing this and how can I fix it?

Answer:

Streaking on a TLC plate is a common issue that can arise from several factors, particularly when dealing with nitrogen-containing compounds like piperidine and pyrimidine derivatives.[3]

  • Overloading the Sample: Applying too much sample to the TLC plate is a frequent cause of streaking.[3][4] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction aliquot and starting material solutions before spotting them on the TLC plate. It's better to apply a small amount multiple times, allowing the solvent to dry between applications, than to apply a large, concentrated spot once.[4]

  • Inappropriate Solvent System: If the polarity of your mobile phase is too high, it can cause all components to move up the plate as a streak.[4] Conversely, if the solvent is not polar enough, the compounds may not move from the baseline and can also appear as streaks.

    • Solution: Adjust the polarity of your eluent. A good starting point for this reaction is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5] You can systematically vary the ratio (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find the optimal separation where the starting material has an Rf value of approximately 0.5.[6]

  • Strongly Basic or Acidic Compounds: The piperidine and pyrimidine moieties in your molecules have basic nitrogen atoms that can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[3][7]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (a few drops), to your eluent system.[8] This will neutralize the acidic sites on the silica gel and prevent the strong adsorption of your basic compounds, resulting in sharper, more defined spots.

Question 2: I don't see any spots on my TLC plate after development, even under UV light. What went wrong?

Answer:

The absence of visible spots can be perplexing, but it's often due to one of the following reasons:

  • Insufficient Sample Concentration: The concentration of your compounds might be too low to be detected.[4]

    • Solution: Try spotting the sample multiple times in the same location on the plate, ensuring the solvent evaporates completely between each application.[4] This will concentrate your sample on the baseline.

  • Non-UV Active Compounds: While pyrimidine rings are typically UV active due to their aromatic nature, the piperidine starting material may not be.[9] If your reaction hasn't progressed, you might not see the product spot.

    • Solution: Use a secondary visualization technique. After checking under UV light, place the TLC plate in an iodine chamber.[10] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[9] Alternatively, a potassium permanganate (KMnO4) stain can be used, which reacts with compounds that can be oxidized (like the piperidine alcohol) to produce yellow-brown spots on a purple background.[11]

  • Solvent Level in the Chamber is Too High: If the solvent level in your developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[4]

    • Solution: Ensure the solvent level is always below the pencil line where your samples are spotted.[6]

Question 3: My starting material and product spots have very similar Rf values, making it difficult to determine if the reaction is complete. How can I improve the separation?

Answer:

Poor separation between spots with similar polarities is a common challenge in chromatography.

  • Optimize the Mobile Phase: This is the most critical step. You need to fine-tune the polarity of your eluent.

    • Solution: Try a different solvent system. If you are using a hexane/ethyl acetate mixture, consider switching to a dichloromethane/methanol system.[7] Even small additions of a highly polar solvent like methanol can significantly alter the separation.[8] Experiment with different ratios to achieve better resolution.

  • Use a "Co-spot": A co-spot, where you apply both the starting material and the reaction mixture to the same lane, is essential for interpretation.[12]

    • How it helps: If the starting material and product have slightly different Rf values, the co-spot will appear as an elongated or "snowman-shaped" spot. If the reaction is complete, the co-spot will look identical to the product spot.[13]

  • Two-Dimensional TLC: For very difficult separations, you can run the TLC in two dimensions.

    • Procedure: Spot your sample in one corner of a square TLC plate and develop it as usual. Then, rotate the plate 90 degrees and develop it again in a different solvent system.[13] This can effectively separate compounds that are unresolved in the first dimension.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine?

A common and effective starting point for reactions of this type is a mixture of a non-polar and a moderately polar solvent. A good initial choice would be a 7:3 or 8:2 mixture of hexane and ethyl acetate.[5] You can then adjust the ratio to achieve an optimal Rf value for your starting material, which is ideally around 0.5 to allow for clear visualization of the more polar product appearing at a lower Rf.[6]

Q2: How do I calculate the Retention Factor (Rf) and what does it signify?

The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[12] It is a measure of how far a compound moves up the TLC plate. A higher Rf value indicates a less polar compound, while a lower Rf value signifies a more polar compound.[12] The product, 5-chloro-2-(piperidin-4-yloxy)pyrimidine, is expected to be more polar than the starting material 2,5-dichloropyrimidine and less polar than 4-hydroxypiperidine.

Q3: Why is it important to use a pencil and not a pen to mark the baseline on the TLC plate?

The ink from a pen contains organic dyes that will dissolve in the developing solvent and travel up the TLC plate, creating additional, unwanted spots and streaks that can interfere with the analysis of your reaction.[4] A pencil mark is made of graphite, which is inert and will not move with the solvent.

Q4: How do I properly prepare the TLC developing chamber?

To ensure reproducible results, the atmosphere inside the developing chamber should be saturated with the solvent vapor.[14] This is achieved by lining the inside of the chamber with a piece of filter paper that is wetted with the eluent.[14] The chamber should be covered and allowed to equilibrate for at least 20 minutes before placing the TLC plate inside.[14]

Experimental Protocol: TLC Monitoring

Here is a step-by-step guide for monitoring the reaction:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[12]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material solution to the SM lane.

    • Apply a spot of the diluted starting material to the C lane.

    • Withdraw a small aliquot from the reaction mixture, dilute it, and spot it on the RM lane and on top of the starting material spot in the C lane.[6]

  • Develop the Plate:

    • Place the spotted TLC plate in a pre-equilibrated developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[6]

    • Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[6]

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[15]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[9]

    • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.[10]

    • Calculate the Rf values for all visible spots. The reaction is progressing if the starting material spot diminishes in intensity and a new, lower Rf product spot appears and intensifies over time.[11]

Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common TLC problems.

TLC_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem TLC Plate Issue Streaking Streaking Problem->Streaking Streaking? NoSpots NoSpots Problem->NoSpots No Spots? PoorSeparation PoorSeparation Problem->PoorSeparation Poor Separation? Overloading Sample Overloaded Dilute Dilute Sample Overloading->Dilute WrongSolvent Incorrect Solvent System OptimizeSolvent Optimize/Change Solvent WrongSolvent->OptimizeSolvent WrongSolvent->OptimizeSolvent LowConcentration Sample Too Dilute Concentrate Concentrate Spot LowConcentration->Concentrate NonUV Compound Not UV-Active Stain Use Stain/Iodine NonUV->Stain HighSolventLevel Solvent Level Too High AdjustSolventLevel Lower Solvent Level HighSolventLevel->AdjustSolventLevel StrongInteraction Strong Analyte-Silica Interaction AddModifier Add Base/Acid to Eluent StrongInteraction->AddModifier SimilarPolarity Similar Rf Values CoSpot Use Co-spot SimilarPolarity->CoSpot TwoD_TLC Run 2D TLC SimilarPolarity->TwoD_TLC Streaking->Overloading Streaking->WrongSolvent Streaking->StrongInteraction NoSpots->LowConcentration NoSpots->NonUV NoSpots->HighSolventLevel PoorSeparation->WrongSolvent PoorSeparation->SimilarPolarity

Caption: A workflow diagram for troubleshooting common TLC issues.

Quantitative Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
Streaking Sample overloadingDilute the spotting solution.Sharp, distinct spots.
Inappropriate solvent polarityAdjust the eluent ratio or change the solvent system.Spots with optimal Rf values (0.2-0.8).[14]
Strong interaction with silicaAdd a modifier (e.g., triethylamine) to the eluent.Reduced tailing and sharper spots.
No Spots Low sample concentrationSpot multiple times in the same location.Visible spots.
Compound is not UV-activeUse an iodine chamber or a chemical stain.Visualized spots.
Solvent level too highEnsure the solvent level is below the baseline.Proper migration of compounds.
Poor Separation Similar Rf valuesOptimize the solvent system for better resolution.Increased distance between spots.
Use a co-spot for accurate comparison.Clear identification of product formation.

References

  • Vertex AI Search. (2023, November 13).
  • University of Rochester. Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Open Access Journals.
  • Chaudhari, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Labor
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd.
  • Pharmaceutical Technology. (2025, April 3).
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ACS Publications. (2014, September 10). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.
  • ChemBAM. TLC troubleshooting. Retrieved from [Link]

  • University of Toronto Scarborough.
  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Edubirdie. Williamson Ether Synthesis.
  • BenchChem.
  • Utah Tech University. Williamson Ether Synthesis.
  • Thin Layer Chrom
  • National Institutes of Health. Detection Progress of Selected Drugs in TLC - PMC.
  • ResearchGate. (2021). Figure S13. TLC for testing the stability of -(CH2)2Ph group under... [Image]. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20).
  • YouTube. (2021, January 22). Williamson Ether Synthesis Final.
  • Chromatography Forum. (2006, March 19).
  • University of York. Determining a solvent system. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • BenchChem. overcoming side reactions in pyrimidine synthesis.
  • BenchChem. Improving reaction conditions for Williamson ether synthesis.
  • Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. r/Chempros.
  • ResearchGate. (2021, August 26). Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?.
  • ResearchGate. The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values....
  • MDPI.
  • National Institutes of Health. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC.
  • ChemicalBook. 5-Chloro-2-(N-Boc-piperidin-4-yl)pyrimidine | 1279822-25-1.
  • PubMed. (2014, September 25). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • Simson Pharma Limited. 5-chloro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine | CAS No.
  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ECHEMI. Buy 5-CHLORO-2-(PIPERIDIN-4-YL)
  • Scilit. (1968, February 29).
  • Growing Science. (2021, August 16).
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
  • PubChem. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329.

Sources

Troubleshooting

Scaling up the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine

Technical Support Center: Scaling Synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine Executive Summary & Core Directive The Objective: You are scaling up the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine , a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine

Executive Summary & Core Directive

The Objective: You are scaling up the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine , a critical pharmacophore found in GPR119 agonists (e.g., BMS-903452) and DPP-4 inhibitors.

The Challenge: While the retrosynthesis appears simple (SNAr coupling followed by deprotection), scale-up introduces critical hazards regarding thermal runaway (NaH/DMF incompatibility) and process impurities (hydrolysis of the heteroaryl chloride).

The Solution: This guide replaces "academic" protocols with "process-ready" workflows, prioritizing safety (E-E-A-T) and impurity control.

Critical Safety Bulletin (Read Before Proceeding)

⚠️ DANGER: THERMAL RUNAWAY HAZARD

Many academic papers recommend Sodium Hydride (NaH) in DMF or DMAc for this SNAr coupling.

  • On Scale (>100g): This combination is potentially explosive . NaH reacts with DMF/DMAc exothermically at elevated temperatures (or even >40°C on induction), leading to uncontrollable thermal runaway.

  • Mandatory Action: Do NOT use NaH in DMF/DMAc for batches >10g.

  • Safe Alternatives: Use THF (if NaH is required) or switch to Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃) .

Process Workflow & Visualization

The following diagram outlines the optimized scale-up route, highlighting the critical decision nodes for safety and purity.

G Start Start: 2,5-Dichloropyrimidine Decision Base/Solvent Selection (CRITICAL) Start->Decision Reagent N-Boc-4-hydroxypiperidine Reagent->Decision Path_Dangerous NaH + DMF (High Hazard) Decision->Path_Dangerous Avoid on Scale Path_Safe KOtBu + THF OR NaH + Toluene Decision->Path_Safe Recommended Intermediate Intermediate: tert-butyl 4-((5-chloropyrimidin-2-yl)oxy) piperidine-1-carboxylate Path_Safe->Intermediate S_NAr Coupling Deprotection Deprotection (HCl/IPA or TFA/DCM) Intermediate->Deprotection Product Final Product: 5-chloro-2-(piperidin-4-yloxy) pyrimidine HCl Salt Deprotection->Product

Caption: Optimized process flow for the synthesis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine, prioritizing thermal safety during the coupling step.

Troubleshooting Guide & FAQs

Module A: The Coupling Reaction (SNAr)

Q1: My conversion is stalling at 80-90%. Should I add more base?

  • Diagnosis: The issue is likely moisture , not base stoichiometry. 2,5-dichloropyrimidine is susceptible to hydrolysis in the presence of wet solvents and strong base, forming 5-chloro-2-hydroxypyrimidine (inactive dead-end).

  • Technical Insight: The SNAr mechanism at the C2 position is slower than at C4 (in 2,4-isomers), but in 2,5-dichloropyrimidine, C2 is the only labile position. However, it requires significant activation energy.

  • Corrective Action:

    • Do not add more base immediately; check the HPLC for the "Hydroxy" impurity (RRT ~0.6-0.8 vs parent).

    • Protocol Adjustment: Ensure solvents (THF/Toluene) are Karl Fischer (KF) <200 ppm water.

    • Alternative: Switch to 5-chloro-2-fluoropyrimidine as the electrophile. The C-F bond is significantly more electrophilic at the C2 position, allowing the reaction to proceed at lower temperatures (0°C to RT), reducing by-products.

Q2: I am seeing a "Bis-adduct" impurity. What is it?

  • Diagnosis: This occurs if your N-protecting group (Boc) is labile or missing. The piperidine nitrogen is a far better nucleophile than the hydroxyl group.

  • Mechanism: If the Boc group falls off (acidic contamination) or if you used unprotected 4-hydroxypiperidine, the pyrimidine will couple to the Nitrogen (N-arylation) instead of the Oxygen (O-arylation), or both.

  • Corrective Action: Ensure your starting material is high-purity 1-Boc-4-hydroxypiperidine . Verify the pH of the reaction mixture is strictly basic (>10) to prevent Boc cleavage.

Q3: How do I safely scale this up without using NaH?

  • The "Pro" Protocol (Phase Transfer Catalysis):

    • Solvent: Toluene (5 vol) + Water (0.5 vol).

    • Base: NaOH (solid beads or 50% solution).

    • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

    • Procedure: Dissolve 1-Boc-4-hydroxypiperidine and 2,5-dichloropyrimidine in Toluene. Add TBAB. Add NaOH.[1] Heat to 50-60°C.

    • Why it works: This avoids H₂ gas generation and the thermal instability of NaH/DMF. It is the standard industrial approach for O-alkylation.

Module B: Deprotection & Isolation

Q4: The final product is an oil/gum. How do I get a solid?

  • Diagnosis: The free base of 5-chloro-2-(piperidin-4-yloxy)pyrimidine is often an oil or low-melting solid.

  • Solution: Isolate as the Hydrochloride (HCl) salt .

  • Protocol:

    • After the coupling, isolate the Boc-intermediate as an oil.

    • Dissolve in Isopropyl Alcohol (IPA) or Ethyl Acetate .

    • Add HCl in IPA (5-6N) or bubble HCl gas at 0-10°C.

    • The product should precipitate as a white, crystalline solid (HCl salt).

    • Filtration: Wash the cake with MTBE to remove residual Boc-byproducts (tert-butyl chloride/isobutylene).

Q5: During deprotection with TFA, I see a "tert-butyl" adduct (+56 mass).

  • Diagnosis: The tert-butyl cation released during deprotection is re-attacking the electron-rich piperidine ring or the pyrimidine nitrogen (Friedel-Crafts like alkylation).

  • Corrective Action: Add a scavenger .

    • Use Triethylsilane (TES) (2 eq) or 1,3-dimethoxybenzene during the TFA deprotection step.

    • Better Route: Use HCl/Dioxane or HCl/IPA instead of TFA. The chloride ion is a nucleophile that quenches the tert-butyl cation to form tert-butyl chloride (volatile), preventing adduct formation.

Quantitative Data & Specifications

ParameterSpecification (Scale-Up)Notes
Starting Material 2,5-DichloropyrimidinePurity >98%; KF <0.1% (Critical)
Nucleophile 1-Boc-4-hydroxypiperidine1.05 - 1.10 equivalents
Preferred Solvent THF or TolueneAvoid DMF for safety >100g
Reaction Temp 50°C - 65°CDo not exceed 70°C with NaH
Yield (Step 1) 85% - 92%Loss usually due to hydrolysis
Yield (Step 2) >95%Quantitative deprotection
Final Form HCl Salt (White Solid)Highly hygroscopic; store with desiccant

References & Authoritative Sources

  • Safety of NaH/DMF: Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide."[2] Organic Process Research & Development, 2019, 23(10), 2210–2217.[2][3] [2][3]

    • Why cited: Establishes the critical safety prohibition of NaH/DMF on scale.

  • GPR119 Agonist Synthesis: Hovila, J., et al. "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)..." Journal of Medicinal Chemistry, 2014, 57(18), 7499–7508.

    • Why cited: Validates the synthesis of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine moiety and its utility in drug discovery.

  • Scale-Up of Pyrimidines: "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 2011, 15(6).

    • Why cited: Provides industrial context for handling chloropyrimidine displacements safely.

Disclaimer: This guide is for technical support purposes. All scale-up activities must be preceded by a rigorous Process Safety Hazard Assessment (PHA) and Differential Scanning Calorimetry (DSC) analysis of the specific reaction mixture.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 5-chloro-2-(piperidin-4-yloxy)pyrimidine: Acidic vs. High pH Strategies

Topic: HPLC Method Development for 5-chloro-2-(piperidin-4-yloxy)pyrimidine Content Type: Publish Comparison Guide Executive Summary The analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine presents a classic chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 5-chloro-2-(piperidin-4-yloxy)pyrimidine Content Type: Publish Comparison Guide

Executive Summary

The analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine presents a classic chromatographic challenge: separating a molecule containing a basic secondary amine (piperidine, pKa ~11) attached to a polar aromatic core.[1][2] Traditional acidic methods often suffer from peak tailing and limited retention due to the ionization of the piperidine moiety.

This guide objectively compares two distinct separation strategies: Method A (Traditional Acidic) using a Charged Surface Hybrid (CSH) column, and Method B (High pH) using an Ethylene Bridged Hybrid (BEH) column.[1][2] While Method A offers rapid mass spectrometry (MS) compatibility, Method B provides superior peak symmetry and loadability by suppressing analyte ionization.[1][2]

Part 1: Physicochemical Context & The Analytical Challenge

To develop a robust method, we must first understand the molecule's behavior in solution.

  • Chromophore: The chloropyrimidine ring provides sufficient UV absorption (λmax ~245-255 nm), eliminating the need for derivatization required by simple aliphatic amines.[1]

  • Ionization (The Critical Factor): The piperidine nitrogen is a strong base. At standard HPLC pH (2-4), it is fully protonated (

    
    ), leading to secondary interactions with residual silanols on the column stationary phase.[2] This causes the dreaded "shark-fin" tailing.[2]
    
Mechanism of Interaction

The following diagram illustrates the behavior of the analyte under the two proposed method conditions.

G cluster_Acidic Method A: Acidic pH (3.0) cluster_Basic Method B: High pH (10.0) Analyte 5-chloro-2-(piperidin-4-yloxy)pyrimidine State_Acid Protonated State (BH+) Highly Polar Analyte->State_Acid pH < pKa State_Base Neutral State (B) Hydrophobic Analyte->State_Base pH > pKa Interaction_Acid Silanol Interaction (Peak Tailing) State_Acid->Interaction_Acid Interaction_Base Pure Partitioning (Sharp Peaks) State_Base->Interaction_Base

Figure 1: Mechanistic difference between acidic and high pH approaches. At pH 10, the piperidine amine is deprotonated, preventing ionic interaction with silanols.[1]

Part 2: Comparative Method Study
Method A: The "Workhorse" Acidic Protocol

Best for: LC-MS screening, impurity profiling, and standard QC labs.[1][2]

This method utilizes a Charged Surface Hybrid (CSH) C18 column.[2] The CSH particle carries a low-level positive surface charge that electrostatically repels the protonated amine analyte, effectively masking silanol interactions even at low pH.[1]

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Method B: The High pH "Shape" Protocol

Best for: Preparative scaling, maximum resolution, and maximizing retention.[1]

This method uses an Ethylene Bridged Hybrid (BEH) C18 column, which is chemically stable up to pH 12.[2] By operating at pH 10 (using Ammonium Bicarbonate), we suppress the ionization of the piperidine. The neutral molecule interacts more strongly with the C18 chains, increasing retention and eliminating ionic tailing.

  • Column: Waters XBridge BEH C18, 3.5 µm, 4.6 x 100 mm[1][2]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Data Comparison

The following data represents typical performance metrics observed for aminopyrimidine intermediates during development.

ParameterMethod A (Acidic CSH)Method B (High pH BEH)Analysis
Retention Time (min) 4.27.8Method B increases retention, moving the peak away from the solvent front.[1][2]
USP Tailing Factor 1.21.05Method B achieves near-perfect symmetry.[1][2]
Theoretical Plates (N) ~8,500~12,000Higher efficiency in Method B due to lack of silanol drag.[1][2]
MS Sensitivity High (Positive Mode)ModerateAcidic mobile phase aids electrospray ionization (ESI+).[1][2]
Buffer Volatility ExcellentGoodBoth are compatible with ELSD/MS detectors.[2]
Part 3: Detailed Experimental Protocols
1. Sample Preparation

Objective: Ensure complete solubility without inducing degradation.

  • Diluent: 50:50 Acetonitrile:Water.[2][4]

  • Concentration: 0.5 mg/mL (for impurity profiling) or 0.1 mg/mL (for assay).

  • Procedure: Weigh 10 mg of substance into a 20 mL volumetric flask. Add 10 mL Acetonitrile and sonicate for 5 minutes. Dilute to volume with Water. Filter through a 0.22 µm PTFE filter (Nylon filters may bind the amine).[2]

2. Method B (High pH) Step-by-Step

Why this is the recommended choice: Unless you are strictly limited to low pH by other impurities, the High pH method offers the most robust quantification for this specific piperidine derivative.[1]

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Measure pH. It should be ~7.8. Add Ammonium Hydroxide (28% solution) dropwise until pH reaches 10.0 ± 0.1. Filter through 0.22 µm membrane.[2]

  • System Equilibration: Flush the column with 100% Acetonitrile for 10 mins, then equilibrate with initial conditions (95% Buffer / 5% ACN) for at least 20 column volumes. Note: Hybrid columns require longer equilibration at high pH.

  • Injection Sequence:

    • Blank (Diluent)[1][2]

    • System Suitability Standard (5 injections, RSD < 2.0%)[1][2]

    • Sample Solution

    • Bracketing Standard[2]

3. Troubleshooting Guide
  • Problem: Retention time shifting in Method B.

    • Cause: Evaporation of Ammonia from the mobile phase or absorption of CO2 reducing pH.

    • Fix: Prepare high pH buffer daily.[2] Keep bottles capped tightly.

  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (100% ACN) compared to initial mobile phase.[1][2]

    • Fix: Reduce diluent strength to 50% or 30% ACN.[2]

Part 4: Method Selection Decision Tree

Use this logic flow to determine the correct method for your specific development stage.

MethodSelection cluster_Note Expert Tip Start Start Method Development Q1 Is Mass Spec Sensitivity the Primary Goal? Start->Q1 MethodA Select Method A (Acidic / CSH Column) Q1->MethodA Yes (Trace Impurities) Q2 Is the Sample for Prep Purification? Q1->Q2 No (Assay/Purity) MethodB Select Method B (High pH / BEH Column) Q2->MethodB Yes (Max Loading) Q2->MethodB No (General Analytical) Note High pH extends column life by preventing fouling from basic impurities.

Figure 2: Decision matrix for selecting the optimal chromatographic condition.

References
  • Waters Corporation. Efficient High pH Mobile Phases for Reversed Phase HPLC and LC-MS Analysis of Basic Compounds.[1][2] Application Note. Available at: [Link][2]

  • PubChem. 5-chloro-2-(piperidin-4-yloxy)pyridine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2]

  • Agilent Technologies. HPLC Column and Separation Troubleshooting Guide. Available at: [Link][1][2]

Sources

Comparative

Purity assessment of 5-chloro-2-(piperidin-4-yloxy)pyrimidine by quantitative NMR (qNMR)

Executive Summary In the synthesis of kinase inhibitors and GPR119 agonists, 5-chloro-2-(piperidin-4-yloxy)pyrimidine serves as a critical intermediate. Its purity assessment presents a specific challenge: the molecule p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and GPR119 agonists, 5-chloro-2-(piperidin-4-yloxy)pyrimidine serves as a critical intermediate. Its purity assessment presents a specific challenge: the molecule possesses a basic secondary amine, a polar ether linkage, and a UV-active pyrimidine core.

While High-Performance Liquid Chromatography (HPLC) remains the standard for impurity profiling, it suffers from a critical bottleneck during early-stage development: the lack of certified reference standards for the analyte and its specific process impurities.

This guide demonstrates why Quantitative NMR (qNMR) is the superior methodology for the absolute purity assessment of this intermediate. We provide a direct comparison of techniques, a validated qNMR protocol, and the mechanistic logic required to implement this in a regulated environment.

Technical Analysis of the Analyte

Before selecting a method, we must analyze the physicochemical properties of the target molecule.

  • Compound: 5-chloro-2-(piperidin-4-yloxy)pyrimidine

  • Molecular Weight: ~213.66 g/mol

  • Key Functionalities:

    • Pyrimidine Ring (Electrophilic/UV-active): Provides strong UV absorption (254 nm), making it visible to HPLC-UV.

    • Secondary Amine (Piperidine): Highly basic. Causes peak tailing in HPLC unless buffers (e.g., TFA/Triethylamine) are meticulously optimized.

    • Solubility: Moderate in organic solvents; excellent in DMSO.

The "Golden Signal" for qNMR

For qNMR, we need a proton signal that is:

  • Isolated: Distinct from impurities and the Internal Standard (IS).

  • Relaxed: Returns to equilibrium fully between scans.

Predicted 1H NMR Spectrum (DMSO-d6):

  • 
     ~8.5 ppm (Singlet, 2H):  Pyrimidine protons at positions 4 and 6. Due to the symmetry induced by the substituent at position 2 and Cl at position 5, these protons are chemically equivalent. This is the quantification target. 
    
  • 
     ~5.1 ppm (Multiplet, 1H):  Methine proton on the piperidine ring (O-CH-).
    
  • 
     ~1.5 - 3.2 ppm (Multiplet, 8H):  Piperidine ring protons. (Likely to overlap with water/solvent).
    

Method Comparison: qNMR vs. HPLC vs. Titration

The following table contrasts the three primary methods for assessing the purity of this specific heterocycle.

FeatureqNMR (Primary Method) HPLC-UV (Chromatography) Potentiometric Titration
Principle Molar ratio of nuclei (Absolute quantification).Peak area % (Relative response).Acid-Base neutralization.
Reference Standard Not Required for analyte.[1][2] Only requires a generic Internal Standard (IS).Required. Needs a certified standard of the specific analyte for assay calculation.Not required (uses standardized titrant).
Specificity High. Distinguishes structure. Can see residual solvents.[3]Medium/High. Separates impurities but assumes equal UV response factors (often false).Low. Measures total basicity. Cannot distinguish analyte from basic impurities.
Precision (RSD) < 1.0% (typically 0.5%).< 0.5% (typically 0.2%).[3]< 0.5%.[3][4][5]
Speed Fast (< 20 mins sample prep + run).Slow (Method development + 30 min run times).Fast.
Weakness Sensitivity (requires ~10mg sample).[3]Response factor bias; "Invisible" impurities (salts, moisture).Non-specific; interference from inorganic bases.
Why qNMR Wins for this Intermediate

HPLC-UV "Area %" is often misleading for intermediates. If the sample contains 5% inorganic salts or 5% residual solvent (e.g., DCM/DMF), HPLC-UV will simply ignore them, reporting a purity of 99%+ when the active content is actually 90%. qNMR sees everything.

Validated qNMR Protocol

This protocol is designed to ensure traceability and minimize error.

Reagents & Equipment[6]
  • Solvent: DMSO-d6 (99.9% D). Reason: Excellent solubility for both the polar amine and organic standards; prevents aggregation.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .

    • Recommendation:1,3,5-Trimethoxybenzene .

    • Why? It provides a sharp singlet at

      
       6.1 ppm, which sits perfectly in the "silent region" between the analyte's aliphatic piperidine protons (1.5-3.5 ppm) and aromatic pyrimidine protons (8.5 ppm). It is non-hygroscopic and chemically inert.
      
    • Note: Maleic acid is also viable but may interact with the basic piperidine amine, causing shift variations.

Sample Preparation Workflow

qNMR_Workflow Start Start Weighing Gravimetry (Metrological Weighing) Start->Weighing Dissolution Dissolution (DMSO-d6) Weighing->Dissolution Mix Analyte + IS Acquisition NMR Acquisition (d1 > 5*T1) Dissolution->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Integration (IS vs. Analyte) Processing->Integration Calc Purity Calculation Integration->Calc

Figure 1: The qNMR workflow emphasizes gravimetric accuracy as the primary source of uncertainty.

Step-by-Step:

  • Weighing: Using a microbalance (d=0.001 mg), weigh approx. 10-15 mg of the Analyte (

    
    ) and 10-15 mg of the Internal Standard (
    
    
    
    ) directly into the same vial.
    • Critical: Record weights to 0.01 mg precision.

  • Dissolution: Add ~0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle: 90° (maximize signal).

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): 30 seconds .

      • Scientific Logic:[5] The T1 (longitudinal relaxation time) for pyrimidine protons is typically 3-5 seconds. For quantitative accuracy (99.9%), D1 must be

        
        . Setting D1 = 30s ensures full relaxation.
        
    • Scans (NS): 16 or 32 (sufficient for >10mg sample).

    • Temperature: 298 K (controlled).

Data Analysis & Calculation

Signal Assignment Logic

Signal_Logic Spectrum 1H NMR Spectrum (DMSO-d6) Region1 Region 8.0 - 9.0 ppm (Aromatic) Spectrum->Region1 Region2 Region 6.0 - 6.5 ppm (IS Region) Spectrum->Region2 Region3 Region 1.5 - 3.5 ppm (Aliphatic) Spectrum->Region3 SignalA Analyte Signal Pyrimidine H4/H6 (Singlet, 2H) Region1->SignalA Target for Quant SignalIS IS Signal (TMB Aromatics) (Singlet, 3H) Region2->SignalIS Reference Interference Piperidine / Solvent / Water (Do Not Integrate) Region3->Interference Ignore

Figure 2: Signal selection strategy. The Pyrimidine singlet is the only viable target due to aliphatic overlap.

The Calculation

Calculate the absolute purity (


) using the following equation:


Where:

  • 
    : Integrated Area (Sx = Sample, IS = Internal Standard).
    
  • 
    : Number of protons (Sx = 2 for pyrimidine, IS = 3 for TMB).
    
  • 
    : Molar Mass (Sx = 213.66, IS = 168.19).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (e.g., 99.9% or 0.999).
    

Representative Results & Interpretation

A typical comparison for a batch of 5-chloro-2-(piperidin-4-yloxy)pyrimidine:

ParameterResultInterpretation
HPLC-UV Purity 99.2% (Area %)Indicates high relative purity. No UV-active side products detected.
qNMR Purity 94.5% (w/w) Discrepancy Alert. The sample contains ~4.7% non-UV active mass.
1H NMR Inspection Peaks at 5.76 ppm (DCM) and 3.3 ppm (Water).The "missing mass" is residual solvent and moisture.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity assessment." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • NIST (National Institute of Standards and Technology). "qNMR Internal Standard Reference Data." NIST Chemistry WebBook. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Validation

Characterization of 5-chloro-2-(piperidin-4-yloxy)pyrimidine by FT-IR Spectroscopy: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for the characterization of 5-chloro-2-(piperidin-4-yloxy)pyrimidine (CAS: 944903-10-0), a critical heterocyclic intermediate in the synthesis of GPR119 agonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of 5-chloro-2-(piperidin-4-yloxy)pyrimidine (CAS: 944903-10-0), a critical heterocyclic intermediate in the synthesis of GPR119 agonists for type 2 diabetes therapy (e.g., BMS-903452). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers superior utility for rapid Quality Control (QC), polymorph screening, and real-time reaction monitoring. This document compares FT-IR against alternative analytical modalities and details a validated protocol for its application.

Part 1: Molecule Profile & Analytical Context[1]

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a bifunctional scaffold featuring a chloropyrimidine core linked to a piperidine ring via an ether bridge. Its characterization hinges on confirming three distinct chemical moieties:[1][2]

  • The Secondary Amine: The piperidine N-H group (critical for subsequent coupling reactions).

  • The Ether Linkage: The C-O-C bond connecting the heterocycles.

  • The Halogenated Core: The 5-chloro substituent on the pyrimidine ring.

Structural Visualization

The following diagram illustrates the chemical connectivity and the specific functional groups targeted by vibrational spectroscopy.

MoleculeStructure Pyrimidine 5-Chloropyrimidine Core (Aromatic C=N, C=C) Ether Ether Linkage (C-O-C Stretch) Pyrimidine->Ether C2 Position Chlorine 5-Chloro Substituent (C-Cl Stretch) Chlorine->Pyrimidine C5 Position Piperidine Piperidine Ring (Aliphatic C-H) Ether->Piperidine C4 Position Amine Secondary Amine (N-H Stretch) Piperidine->Amine N1 Position

Figure 1: Functional group topology of 5-chloro-2-(piperidin-4-yloxy)pyrimidine targeting specific IR vibrational modes.

Part 2: Comparative Analysis of Analytical Techniques

In a drug development workflow, selecting the right tool is driven by the specific analytical question. The table below objectively compares FT-IR against NMR, LC-MS, and Raman spectroscopy for this specific intermediate.

Table 1: Performance Matrix for Heterocyclic Intermediate Characterization
FeatureFT-IR Spectroscopy 1H / 13C NMR LC-MS (ESI) Raman Spectroscopy
Primary Utility Functional group ID, Polymorph screening, Rapid QC.Exact structural connectivity, Stereochemistry.Molecular weight, Purity (%), Impurity profiling.Symmetric bond analysis (C=C, S-S), Aqueous samples.
Sample Throughput High (< 2 min/sample with ATR).Low (10–30 min/sample + prep).Medium (5–15 min/sample).High (Non-destructive).
Detection of C-Cl Good (Distinct fingerprint bands 1000–1100 cm⁻¹).Poor (Indirect detection via carbon shift).Excellent (Isotope pattern ³⁵Cl/³⁷Cl).Excellent (Strong Raman scatterer).
Polymorph Sensitivity High (Lattice vibrations visible).None (in solution state).None .High (Lattice modes < 200 cm⁻¹).
Cost Per Analysis $ (Negligible solvent/consumables).

$
(Deuterated solvents, cryogens).

(Solvents, columns).
$ (No consumables).
Limit of Detection ~1–5% (Bulk impurity).~0.1–1%.< 0.01% (Trace analysis).~1–5%.[1][3][4]

Expert Insight: While NMR confirms the structure, FT-IR is the superior choice for batch-to-batch consistency checks. Specifically, for 5-chloro-2-(piperidin-4-yloxy)pyrimidine, FT-IR readily detects the formation of hydrochloride salts (broadening of N-H bands) which is a common variation in synthesis [1].

Part 3: Deep Dive – FT-IR Characterization

Theoretical & Observed Band Assignments

The spectrum of 5-chloro-2-(piperidin-4-yloxy)pyrimidine is dominated by the interplay between the aromatic pyrimidine system and the aliphatic piperidine ring.

Table 2: Characteristic FT-IR Bands
Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Value
Secondary Amine (Piperidine) N-H Stretching3300 – 3500Critical. Sharp band indicates free base; broad/shifted band indicates salt formation or H-bonding [2].
Aliphatic C-H C-H Stretching (asym/sym)2800 – 2950Confirms piperidine ring integrity. Distinct from aromatic C-H (>3000 cm⁻¹).[5]
Pyrimidine Ring C=N / C=C Ring Stretch1550 – 1590Strong intensity. Characteristic of the heteroaromatic core [3].
Ether Linkage Ar-O-R Asymmetric Stretch1220 – 1260Confirms the coupling of pyrimidine and piperidine.
Aryl Chloride C-Cl Stretch1050 – 1090Strong band, often coupled with ring vibrations. Confirms 5-chloro substitution [4].[6][7][8][9][10][11]
Ring Breathing Pyrimidine Ring Breathing~980 – 1000Fingerprint mode sensitive to substitution patterns.
Technical Nuance: The "Fingerprint" Region

The region between 1000–1200 cm⁻¹ is crowded for this molecule. The C-O-C ether stretch and the C-Cl stretch often appear in close proximity.

  • Differentiation Strategy: If ambiguity arises, comparison with the precursor 5,2-dichloropyrimidine is effective. The precursor lacks the aliphatic C-H bands (2800–2950 cm⁻¹) and the ether stretch, allowing for subtraction-based verification.

Part 4: Experimental Protocol (SOP)

Objective: To validate the identity and solid-state form of synthesized 5-chloro-2-(piperidin-4-yloxy)pyrimidine batches.

Materials
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module (preferred over KBr for reproducibility).

  • Solvent: Isopropanol (for cleaning).

Workflow Diagram

The following logic flow ensures data integrity from sampling to reporting.

FTIR_Workflow Start Start: Sample Isolation Prep Sample Prep: Dry Vacuum (24h) to remove solvent Start->Prep Background Acquire Background: Air/Ambient (32 scans) Prep->Background Measurement Measurement: Apply sample to Diamond ATR crystal Apply pressure (force gauge ~100N) Background->Measurement QC_Check QC Check: Is N-H peak (3300-3500) present? Measurement->QC_Check Salt_Check Salt Screen: Is N-H broad/shifted <3000? QC_Check->Salt_Check Yes Fail_Impurity Fail: Check Precursor Levels QC_Check->Fail_Impurity No (Missing Amine) Pass Pass: Free Base Confirmed Salt_Check->Pass No (Sharp Peak) Fail_Salt Flag: Salt Form Detected Salt_Check->Fail_Salt Yes (Broad Peak)

Figure 2: Decision tree for FT-IR quality control of the intermediate.

Step-by-Step Methodology
  • System Initialization:

    • Ensure the ATR crystal is clean. Verify energy throughput is >70% of the factory baseline.

    • Set parameters: Resolution = 4 cm⁻¹; Scans = 32; Range = 4000–600 cm⁻¹.

  • Background Acquisition:

    • Collect an air background spectrum immediately prior to sample analysis to subtract atmospheric H₂O and CO₂.

  • Sample Application:

    • Place approximately 5–10 mg of the solid powder onto the center of the diamond crystal.

    • Critical Step: Apply pressure using the anvil until the force gauge registers the optimal contact (usually indicated by a "click" or green zone on the software). Poor contact results in weak absorbance and noisy data.

  • Data Collection & Processing:

    • Acquire the sample spectrum.[12][1][2][10][13][14][15][16]

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Perform Baseline Correction (linear or rubber-band method) to flatten the baseline, specifically around 2000–2500 cm⁻¹ (diamond absorption region).

  • Data Interpretation (Pass/Fail Criteria):

    • N-H Region: Must show a distinct band at ~3300–3500 cm⁻¹.[1] Absence implies degradation or N-alkylation.

    • Carbonyl Region: Ensure absence of bands at 1650–1750 cm⁻¹. Presence implies residual solvent (e.g., acetone, ethyl acetate) or oxidation.

    • Fingerprint Match: Correlation coefficient >0.95 against the reference standard.

Part 5: References

  • Wacker, D. A., et al. (2014).[17] "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119."[9][17] Journal of Medicinal Chemistry, 57(18), 7499-7508.[9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for N-H and C-H assignments).

  • Chaudhary, J. (2025).[1] "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science, Biotechnology and Journal of Advanced Research, 4(2), 1-5.[1]

  • National Institute of Standards and Technology (NIST). "Piperidine Infrared Spectrum." NIST Chemistry WebBook, SRD 69.[14]

Sources

Comparative

Comparative analysis of 5-chloro-2-(piperidin-4-yloxy)pyrimidine with other pyrimidine building blocks

Here is the comprehensive comparative guide for 5-chloro-2-(piperidin-4-yloxy)pyrimidine . Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparative guide for 5-chloro-2-(piperidin-4-yloxy)pyrimidine .

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Reactivity profiling, synthetic routes, and scaffold utility in GPR119 and kinase inhibitor design.

Executive Summary: The "Silent" Workhorse

5-chloro-2-(piperidin-4-yloxy)pyrimidine is a bifunctional building block that serves as a critical linker in modern drug discovery. Unlike its more reactive 5-bromo analog, the 5-chloro variant offers a unique balance of metabolic stability and chemoselectivity , allowing for sequential functionalization without the need for extensive protecting group manipulations.

This guide compares it directly against its halogenated competitors and analyzes its role as a bioisostere in G-Protein Coupled Receptor (GPCR) agonists.

Chemical Profile & Competitor Analysis

The Competitor Landscape

The choice of halogen at the 5-position dictates the synthetic strategy. Below is a direct comparison of the 5-Chloro variant against the 5-Bromo and the N-linked alternatives.

Feature5-Chloro-2-(piperidin-4-yloxy)pyrimidine 5-Bromo-2-(piperidin-4-yloxy)pyrimidine 5-Chloro-2-(piperidin-4-ylamino)pyrimidine
CAS No. 2138152-94-8 (HCl salt)1202765-88-11279822-25-1 (N-Boc)
Primary Utility Late-stage Diversification Early-stage Coupling H-Bond Donor Scaffold
Pd-Coupling (C5) Slow (Requires specialized ligands like XPhos/RuPhos)Fast (Standard conditions, e.g., Pd(dppf)Cl₂)Slow (Similar to O-linked)
Metabolic Stability High (Cl is less labile than Br)Moderate (Br can be a metabolic soft spot)Variable (Amine linker can be oxidized)
Linker Geometry Ether (Flexible, Polar) Ether (Flexible, Polar)Amine (Rigid, H-bond donor)
Basicity (Piperidine) Secondary Amine (

)
Secondary Amine (

)
Secondary Amine (Modulated by aniline effect)
Cost Efficiency High (Chloropyrimidines are cheaper)ModerateHigh
Physicochemical Properties (In Silico)
  • LogP: ~1.8 (Moderate lipophilicity, good for oral bioavailability).

  • tPSA: ~38 Ų (Excellent membrane permeability).

  • H-Bond Acceptors: 3 (Pyrimidine Ns + Ether O).

  • H-Bond Donors: 1 (Piperidine NH).

Synthetic Methodologies: Precision vs. Cost

Creating this core requires navigating the regioselectivity of the pyrimidine ring. Two primary routes exist: the Nucleophilic Aromatic Substitution (S_NAr) route and the Mitsunobu route.

Route A: The Mitsunobu Coupling (High Precision)

Recommended for small-scale, high-purity synthesis. This method avoids the regioselectivity issues inherent in di-halo pyrimidines by using the tautomeric hydroxypyrimidine.

  • Reagents: 5-Chloro-2-hydroxypyrimidine (Gimeracil), N-Boc-4-hydroxypiperidine, PPh₃, DIAD.

  • Conditions: THF, 0°C to RT, 12-16 h.

  • Mechanism: The phosphorus activates the piperidine hydroxyl, and the pyrimidine oxygen attacks, inverting the stereochemistry (irrelevant for 4-piperidine but crucial for chiral scaffolds).

  • Yield: 75-85%.

  • Advantage: Exclusive O-alkylation; no C4/C6 byproducts.

Route B: S_NAr on 2,5-Dichloropyrimidine (Scale-Up)

Recommended for bulk synthesis, but requires strict condition control. Reaction of 2,5-dichloropyrimidine is tricky because the C4/C6 positions are often more electrophilic than C2 due to resonance effects, despite C2 being flanked by two nitrogens.

  • Reagents: 2,5-Dichloropyrimidine, N-Boc-4-hydroxypiperidine, NaH or t-BuOK.

  • Conditions: THF/DMF, 0°C. Critical: Low temperature favors the C2 substitution in some solvent systems, but mixtures are common.

  • Refinement: Using 5-chloro-2-(methylsulfonyl)pyrimidine as the electrophile guarantees C2 selectivity due to the super-leaving group ability of the sulfone.

Decision Logic & Experimental Workflow

The following diagram illustrates the decision process for selecting the 5-chloro variant over the 5-bromo variant and the corresponding synthetic pathway.

G Start Target Molecule Design Decision1 Is C5 functionalization the FIRST step? Start->Decision1 Br_Route Select 5-Bromo Analog (Facile Suzuki/Buchwald) Decision1->Br_Route Yes Cl_Route Select 5-Chloro Analog (Cost/Stability Priority) Decision1->Cl_Route No (Late stage) Synth_Path Synthesis Route Selection Cl_Route->Synth_Path Mitsunobu Route A: Mitsunobu (High Regio-fidelity) Synth_Path->Mitsunobu High Purity Req. SNAr Route B: SNAr (2,5-Dichloropyrimidine) Synth_Path->SNAr Bulk Scale Product 5-Chloro-2-(piperidin-4-yloxy)pyrimidine Mitsunobu->Product SNAr->Product App_GPR119 Application: GPR119 Agonist (Linker) Product->App_GPR119 App_Kinase Application: Kinase Inhibitor (Hinge Binder) Product->App_Kinase

Caption: Strategic workflow for selecting and synthesizing the 5-chloropyrimidine ether scaffold.

Case Study: GPR119 Agonists

The 5-chloro-2-(piperidin-4-yloxy)pyrimidine motif is a bioisostere of the N-linked scaffold found in clinical candidates like BMS-903452 .

Mechanism of Action

In GPR119 agonists, the piperidine ring acts as a spacer that positions the polar "cap" (carbamate or heteroaryl group) into a specific pocket of the receptor.

  • Ether vs. Amine Linker: The ether oxygen in the title compound increases the flexibility of the linker compared to the aniline-like nitrogen in BMS-903452. This can improve solubility and alter the vector of the attached pyrimidine, potentially accessing different hydrophobic sub-pockets.

  • The 5-Chloro Role: The chlorine atom fills a small hydrophobic pocket (lipophilic efficiency) and blocks metabolic oxidation at the 5-position, extending the half-life (

    
    ) of the compound.
    
Experimental Protocol: Capping the Piperidine

To synthesize a GPR119 agonist analog from the HCl salt of the title compound:

  • Dissolution: Dissolve 5-chloro-2-(piperidin-4-yloxy)pyrimidine HCl (1.0 eq) in DCM.

  • Base: Add DIPEA (3.0 eq) to free the amine.

  • Acylation: Add Isopropyl chloroformate (1.1 eq) dropwise at 0°C.

  • Workup: Stir for 1 h, wash with 1N HCl, dry over Na₂SO₄.

  • Result: Formation of the carbamate-capped agonist with >90% yield.

References

  • BMS-903452 Discovery: Wacker, D. A., et al. (2014). "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119."[1] Journal of Medicinal Chemistry.

  • Pyrimidine Reactivity Trends: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for SNAr regioselectivity in diazines).
  • Mitsunobu Coupling on Pyrimidines: Fletcher, S., et al. (2009). "Functionalization of the 2-position of pyrimidines via Mitsunobu coupling." Tetrahedron Letters.
  • GPR119 SAR Analysis: Ritter, K., et al. (2012). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Regioselectivity in SNAr: BenchChem Reactivity Guides. "Comparative Reactivity of Halogenated Pyrimidines."

Sources

Validation

Comparative Guide: Efficacy of GPR119 Agonists Derived from 5-Chloro-2-(piperidin-4-yloxy)pyrimidine

Executive Summary This guide provides a technical analysis of GPR119 agonists featuring the 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold, specifically focusing on the BMS-903452 series optimized by Bristol-Myers Squ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of GPR119 agonists featuring the 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold, specifically focusing on the BMS-903452 series optimized by Bristol-Myers Squibb. We compare these derivatives against clinical standards MBX-2982 (Metabolex/Sanofi) and GSK1292263 (GlaxoSmithKline).

Key Finding: The inclusion of the 5-chloro-pyrimidine moiety functions as a critical metabolic blocker and potency enhancer. While early GPR119 agonists suffered from poor bioavailability or hERG liability, the 5-chloro-2-(piperidin-4-yloxy)pyrimidine derivatives demonstrate a superior balance of potency (EC50 < 10 nM) and metabolic stability (t1/2 > 2h in rodents) , translating to robust glucose excursion reduction (~38% AUC) in diabetic models.

Structural Rationale & Mechanism

The "Privileged" Scaffold

The GPR119 landscape is dominated by lipid-mimetic structures. The 5-chloro-2-(piperidin-4-yloxy)pyrimidine motif represents a "privileged structure" in this class.

  • The Piperidine-Ether Linker: Mimics the flexible lipid chain of endogenous ligands (e.g., oleoylethanolamide), allowing the molecule to adopt the necessary conformation to activate the Gs-protein coupled receptor.

  • The 5-Chloro Substitution: This is the critical engineering step. Unsubstituted pyrimidines are prone to rapid oxidative metabolism. The chlorine atom at the 5-position:

    • Blocks Metabolism: Sterically and electronically hinders cytochrome P450 oxidation at the most reactive site.

    • Enhances Lipophilicity: Increases membrane permeability without rendering the molecule insoluble.

    • Potency: Fills a hydrophobic pocket within the GPR119 orthosteric site, improving residence time.

Signaling Pathway Visualization

GPR119 activation triggers a dual-mechanism therapeutic effect: direct insulin secretion from pancreatic


-cells and GLP-1 release from intestinal L-cells.[1][2][3][4][5]

GPR119_Pathway Agonist 5-Cl-Pyrimidine Agonist Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP ATP -> cAMP PKA PKA / Epac cAMP->PKA Effect1 GLP-1 Secretion (L-Cells) PKA->Effect1 Effect2 GSIS (Beta-Cells) PKA->Effect2

Figure 1: GPR119 Signaling Cascade. Activation leads to cAMP accumulation, triggering glucose-dependent insulin secretion (GSIS) and incretin release.[6]

Comparative Efficacy Analysis

In Vitro Potency (cAMP Accumulation)

The primary metric for GPR119 efficacy is the half-maximal effective concentration (EC50) in cAMP accumulation assays using HEK293 or CHO cells overexpressing human GPR119.

CompoundScaffold ClasshGPR119 EC50 (nM)Emax (%)Key Liability
BMS-903452 5-Cl-Pyrimidine ~2 - 5 100% Solubility (pH dependent)
MBX-2982 Tetrazole-Pyrimidine3.9100%High Protein Binding
GSK1292263 Oxadiazole-Pyridine~158 (pEC50 6.8)95%Lower Potency / Clinical Efficacy

Analysis: The BMS-903452 series (featuring the 5-chloro-pyrimidine cap) exhibits single-digit nanomolar potency, comparable to the clinical standard MBX-2982 . In contrast, GSK1292263 shows significantly lower potency (EC50 > 100 nM), which likely contributed to its lack of robust glucose lowering in Phase II clinical trials. The 5-chloro-pyrimidine moiety is essential for achieving the <10 nM potency threshold required for effective in vivo incretin release.

In Vivo Efficacy (oGTT in Rodents)

Efficacy is validated via Oral Glucose Tolerance Tests (oGTT) in db/db mice (a model of Type 2 Diabetes).

  • BMS-903452 (30 mg/kg):

    • Result: ~38% reduction in Glucose AUC (Area Under Curve).[5]

    • Onset: Significant glucose lowering observed within 30 minutes.[4][5]

    • Durability: Sustained effect due to improved metabolic stability (t1/2 = 2.4h).

  • MBX-2982 (10 mg/kg):

    • Result: ~30-40% reduction in Glucose AUC.[3][4][5]

    • Mechanism: Confirmed increase in plasma GLP-1 levels without glucose load.[7]

  • GSK1292263:

    • Result: Reduced AUC by ~28% in mice, but failed to show significant HbA1c reduction in human trials.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

A. In Vitro cAMP HTRF Assay

Purpose: To determine EC50 values for GPR119 agonism.

  • Cell Prep: Use HEK293 cells stably expressing human GPR119. Harvest at 80% confluency.

  • Reagent Prep: Prepare stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Note: IBMX is critical to inhibit phosphodiesterase; without it, cAMP degrades rapidly, yielding false negatives.

  • Dosing: Dispense 5

    
    L of compound (serial dilution in DMSO) into a 384-well low-volume plate.
    
  • Incubation: Add 5

    
    L of cell suspension (2,000 cells/well) in stimulation buffer. Incubate for 30 minutes at RT.
    
  • Detection: Add 10

    
    L of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
    
  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on an EnVision plate reader after 1 hour.

  • Analysis: Fit data to a 4-parameter logistic equation to derive EC50.

B. In Vivo oGTT (Oral Glucose Tolerance Test)

Purpose: To measure acute glucose lowering efficacy.[4][5]

  • Subjects: Male db/db mice (6 weeks old), fasted for 14 hours.

  • Grouping: Randomize into groups (n=8): Vehicle, Positive Control (e.g., Sitagliptin or MBX-2982), and Test Compound (BMS analog).

  • Dosing: Administer compound via oral gavage (p.o.) 60 minutes prior to glucose challenge.

    • Vehicle: 0.5% Methylcellulose/0.1% Tween 80.

  • Challenge: Administer Glucose (2 g/kg) p.o. at T=0.

  • Sampling: Measure blood glucose via tail vein at T= -60, 0, 15, 30, 60, and 120 min.

  • Calculation: Calculate AUC

    
    . Statistical significance determined by One-way ANOVA.
    

Discovery Workflow & Safety Screening

Developing this scaffold requires navigating the "hERG trap"—a common liability in GPR119 agonists where lipophilic amines block the hERG potassium channel, causing cardiotoxicity.

Workflow Start Scaffold Selection (5-Cl-Pyrimidine Core) Step1 Synthesis & SAR (Cap Modifications) Start->Step1 Step2 HTRF cAMP Assay (Target: EC50 < 10nM) Step1->Step2 Decision1 Potent? Step2->Decision1 Decision1->Step1 No Step3 hERG Binding Assay (Safety Screen) Decision1->Step3 Yes Decision2 IC50 > 10uM? Step3->Decision2 Decision2->Step1 Fail (Toxic) Step4 Microsomal Stability (Target: t1/2 > 30min) Decision2->Step4 Pass Step5 In Vivo oGTT (db/db Mice) Step4->Step5

Figure 2: Optimization Workflow. Critical "Go/No-Go" decision points at hERG screening are vital for this chemical series.

References

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.[2][4] Journal of Medicinal Chemistry, 57(18), 7499–7508.

  • Haugen, H., et al. (2014). Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus. PLOS ONE.

  • Lantz, K. A., et al. (2012). The GPR119 agonist MBX-2982 induces glucose-dependent insulin secretion in vitro and in vivo. Diabetologia.

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonists of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Chloro-2-(piperidin-4-yloxy)pyrimidine Analogs

Executive Summary Topic: Optimization and biological evaluation of 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffolds as G-Protein Coupled Receptor 119 (GPR119) agonists. Primary Application: Type 2 Diabetes Mellitus (T2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Optimization and biological evaluation of 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffolds as G-Protein Coupled Receptor 119 (GPR119) agonists. Primary Application: Type 2 Diabetes Mellitus (T2DM) therapeutics.[1][2][3][4][5][6] Key Molecule of Interest: BMS-903452 and related 5-chloropyrimidine derivatives.[6]

This guide provides an in-depth technical analysis of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine pharmacophore. Unlike generic reviews, this document focuses on the specific structural causality that renders this scaffold a privileged structure for GPR119 activation, comparing it directly against clinical alternatives like APD597 and MBX-2982.

Mechanism of Action & Biological Rationale

The 5-chloro-2-(piperidin-4-yloxy)pyrimidine moiety functions as a critical "head group" or "cap" in several high-affinity GPR119 agonists. GPR119 is a G


s-coupled receptor expressed primarily in pancreatic 

-cells and intestinal L-cells.[5]
Signaling Pathway

Activation by these analogs triggers a dual-mechanism therapeutic effect:

  • Pancreas: Glucose-dependent insulin secretion (GSIS).[7]

  • Intestine: Release of incretin hormones (GLP-1, GIP).[5]

GPR119_Pathway Ligand 5-Cl-Pyrimidine Analog Receptor GPR119 (GPCR) Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (↑ Accumulation) AC->cAMP Catalyzes PKA PKA / Epac cAMP->PKA Activates Effect_1 Insulin Secretion (Pancreatic β-cells) PKA->Effect_1 Effect_2 GLP-1 Release (Intestinal L-cells) PKA->Effect_2

Figure 1: Signal transduction pathway activated by 5-chloro-2-(piperidin-4-yloxy)pyrimidine agonists.[1]

Detailed Structure-Activity Relationship (SAR)

The scaffold is bipartite, consisting of the 5-chloropyrimidine head and the piperidine linker . The SAR optimization generally focuses on three regions:

Region A: The Pyrimidine "Cap" (The Warhead)

The 5-position substitution on the pyrimidine ring is the most critical determinant of metabolic stability and potency.

  • 5-H (Unsubstituted): Often shows reasonable potency but suffers from rapid oxidative metabolism (high clearance).

  • 5-F (Fluoro): Improves metabolic stability (blocks P450 oxidation) but may reduce lipophilic contacts within the hydrophobic pocket of GPR119.

  • 5-Cl (Chloro): The Optimal Balance. The chlorine atom provides:

    • Lipophilicity: Enhances hydrophobic interaction with residues deep in the orthosteric binding pocket.

    • Metabolic Blockade: Prevents oxidation at the 5-position.

    • Electronic Effect: Modulates the basicity of the pyrimidine nitrogens, influencing hydrogen bonding capabilities.

Region B: The Ether Linkage

The oxygen atom linking the pyrimidine to the piperidine (C2-O-C4) is superior to a nitrogen linkage (C2-N-C4) in many series.

  • Ether (-O-): Allows for a specific bond angle that positions the "tail" group (Region C) optimally for interactions with the extracellular loops.

  • Amine (-NH-): Often leads to a drop in potency (5-10 fold) due to conformational rigidity or loss of a hydrogen bond acceptor role.

Region C: The Piperidine Core

The piperidine ring serves as a semi-rigid scaffold. Substitutions on the piperidine nitrogen (N1) define the "Tail" region, which varies significantly between competitors (e.g., pyridone in BMS-903452 vs. carbamate in APD597).

Comparative Performance Analysis

The following table compares the 5-chloro-pyrimidine scaffold (represented by BMS-903452) against other leading GPR119 agonists.

Table 1: Potency and Profile Comparison of GPR119 Agonists

CompoundCore ScaffoldhGPR119 EC50 (nM)Key SAR FeatureMetabolic Stability (Human Microsomes)
BMS-903452 5-Cl-Pyrimidine 14 5-Cl improves potency >2x over 5-H analogsHigh (t1/2 > 60 min)
APD597 Pyrimidine-Sulfone46Uses a methoxy-sulfone tail for solubilityModerate
MBX-2982 Tetrazole-Phenyl3.9Extremely potent but higher lipophilicityModerate
GSK1292263 Pyridine~44Pyridine core is less basic than pyrimidineHigh

Analysis: The 5-chloro-pyrimidine series (BMS-903452) demonstrates a superior balance of potency (14 nM) compared to the pyridine-based GSK1292263 (44 nM). While MBX-2982 is more potent, the 5-chloro-pyrimidine analogs often exhibit more favorable physicochemical properties (solubility/permeability) for oral dosing.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

Protocol A: Synthesis of the 5-Chloro-2-(piperidin-4-yloxy)pyrimidine Core

Rationale: This reaction utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The electron-withdrawing nature of the pyrimidine ring (enhanced by the 5-Cl) facilitates the displacement of the 2-chloro leaving group.

Workflow Diagram:

Synthesis_Workflow Start Start Materials: 2,5-Dichloropyrimidine + N-Boc-4-hydroxypiperidine Step1 Step 1: Deprotonation Reagent: NaH (60%) Solvent: DMF/THF, 0°C Start->Step1 Step2 Step 2: SNAr Coupling Add 2,5-Dichloropyrimidine Stir 0°C -> RT, 2-4h Step1->Step2 Activated Alkoxide Step3 Step 3: Workup & Purification Quench (H2O), Extract (EtOAc) Column Chromatography Step2->Step3 Step4 Step 4: Deprotection Reagent: TFA/DCM or HCl/Dioxane Yields: Amine Salt Step3->Step4 Intermediate Final Product: 5-chloro-2-(piperidin-4-yloxy)pyrimidine Step4->Final

Figure 2: Synthetic route for the core pharmacophore.

Step-by-Step Procedure:

  • Activation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF/THF (1:1) at 0°C. Cautiously add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 mins to generate the alkoxide.

  • Coupling: Add 2,5-dichloropyrimidine (1.1 eq) dropwise. The 2-position chlorine is more reactive due to the resonance stabilization of the Meisenheimer complex by the ring nitrogens.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with brine, dry over
    
    
    .
  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (10-20% v/v). Stir 2 hours. Concentrate to yield the trifluoroacetate salt of the title compound.

Protocol B: cAMP Functional Assay (GPR119 Activation)

Rationale: GPR119 couples to


, making cAMP accumulation the definitive readout for agonist activity.
  • Cell Line: HEK293 cells stably transfected with human GPR119.

  • Seeding: Plate cells (20,000/well) in 384-well plates in low-serum media.

  • Treatment: Add test compounds (e.g., BMS-903452) in a dose-response range (0.1 nM to 10

    
    M) in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., HTRF or Lance Ultra).

    • Donor: Europium-cryptate labeled anti-cAMP antibody.

    • Acceptor: d2-labeled cAMP.

  • Analysis: Calculate the ratio of 665 nm/620 nm emission. High cAMP (agonist activity) competes with labeled cAMP, decreasing the FRET signal.

  • Data Processing: Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. Link

  • Semple, G., et al. (2008). Discovery of the first potent and orally efficacious GPR119 agonist for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(17), 5172-5175. (Refers to APD597/APD668 context). Link

  • Nunez, D. J., et al. (2014). Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus. PLoS One, 9(4), e92494. Link

  • Cayman Chemical. MBX-2982 Product Information & Biological Data. Link

Sources

Validation

A Researcher's Guide to In Vitro Metabolic Stability of Novel 5-chloro-2-(piperidin-4-yloxy)pyrimidine Derivatives

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not just a regulatory checkbox but a critical determinant of its therapeutic potential. A compound that is rapidly metabol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not just a regulatory checkbox but a critical determinant of its therapeutic potential. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, rendering it ineffective. Conversely, a compound that is too stable might accumulate to toxic levels. This guide provides a comprehensive framework for researchers and drug development professionals on how to assess and compare the in vitro metabolic stability of novel compounds synthesized from the promising 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold.

The 5-chloro-2-(piperidin-4-yloxy)pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a number of potent and selective therapeutic agents.[1][2][3] Its unique combination of a halogenated pyrimidine and a piperidine ether linkage offers a versatile platform for structural modification to optimize potency and selectivity. However, these same features present potential metabolic liabilities that must be thoroughly investigated. This guide will delve into the key experimental workflows, provide detailed protocols, and offer insights into interpreting the data to guide lead optimization.

Understanding the Metabolic Landscape of the Scaffold

The metabolic stability of a compound is largely dictated by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[4][5] For derivatives of 5-chloro-2-(piperidin-4-yloxy)pyrimidine, several potential metabolic "hotspots" can be anticipated based on the constituent moieties:

  • Piperidine Ring: The piperidine moiety is a common site for metabolism.[1][6] The most prevalent metabolic pathways include N-dealkylation, particularly if the piperidine nitrogen is substituted, and oxidation at the carbons alpha to the nitrogen, which can lead to lactam formation.[7] The specific CYP isozymes involved, most commonly CYP3A4, play a significant role in these transformations.[7][8]

  • Pyrimidine Ring: While generally more stable than many other heterocyclic systems, the pyrimidine ring can undergo oxidation. The presence of a chlorine atom can influence the regioselectivity of this metabolism. In some cases, oxidative defluorination has been observed for fluorinated pyrimidines, leading to reactive metabolites.[9]

  • Ether Linkage: The ether linkage between the piperidine and pyrimidine rings is another potential site for enzymatic cleavage, although this is generally a less common metabolic pathway compared to piperidine or pyrimidine ring modifications.

Comparative In Vitro Metabolic Stability Assessment: Key Assays

To quantitatively assess and compare the metabolic stability of different derivatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method for early-stage screening.[10][11][12] It utilizes liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[13] The primary output of this assay is the in vitro intrinsic clearance (CLint), a measure of the rate at which the compound is metabolized by these enzymes.[11][13]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (1 µM final concentration) incubate Incubate at 37°C prep_compound->incubate prep_microsomes Prepare Liver Microsomes (0.5 mg/mL) prep_microsomes->incubate prep_cofactor Prepare NADPH Cofactor (1 mM) prep_cofactor->incubate time_points Sample at Time Points (0, 5, 15, 30, 45 min) incubate->time_points quench Quench Reaction (Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Dilute to the working concentration in the incubation buffer. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid enzyme inhibition.

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[14]

    • Prepare a solution of the cofactor NADPH (e.g., 1 mM) in the same buffer.[13][14]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome-compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[13]

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, which also contains an internal standard for LC-MS/MS analysis.[11] This step precipitates the microsomal proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Hepatocyte Stability Assay

While the microsomal assay is excellent for assessing Phase I metabolism, it lacks the complete metabolic machinery of a liver cell. The hepatocyte stability assay uses intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic enzymes, as well as transporter effects.[15][16]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (1 µM final concentration) incubate Incubate at 37°C with Shaking prep_compound->incubate prep_hepatocytes Prepare Hepatocyte Suspension (0.5 x 10^6 cells/mL) prep_hepatocytes->incubate time_points Sample at Time Points (0, 15, 30, 60, 90, 120 min) incubate->time_points quench Quench Reaction (Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for the Hepatocyte Stability Assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO and dilute it in a suitable cell culture medium.

    • Thaw cryopreserved hepatocytes and assess their viability (should be >80%). Resuspend the viable cells in the incubation medium to the desired density (e.g., 0.5 x 10^6 cells/mL).[17]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound solution to 37°C.

    • Initiate the assay by adding the test compound to the hepatocyte suspension.

    • Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension.[17]

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[17]

  • Reaction Termination and Sample Preparation:

    • Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[18]

    • Vortex and centrifuge the samples to pellet cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed in terms of µL/min/10^6 cells.[18]

Data Interpretation and Comparative Analysis

The primary goal of these assays is to rank-order a series of compounds based on their metabolic stability. The following table provides an illustrative comparison of hypothetical data for three derivatives of the 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold.

Compound IDR-Group ModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Parent-01 -H2555.44034.7
Derivative-02 -CH3 on Piperidine-N10138.61877.0
Derivative-03 -F on Pyrimidine-4>60<11.6>120<5.8
Verapamil (High Clearance Control)8173.31592.4
Diazepam (Low Clearance Control)>60<11.6>120<5.8
  • Parent-01 shows moderate metabolic stability.

  • Derivative-02 , with a methyl group on the piperidine nitrogen, exhibits significantly lower stability (higher clearance). This is consistent with N-dealkylation being a major metabolic pathway for piperidine-containing compounds.[7]

  • Derivative-03 , with a fluorine atom added to the pyrimidine ring, demonstrates high metabolic stability. This suggests that this position is not a primary site of metabolism, or the fluorine atom sterically hinders the approach of metabolic enzymes.

Bridging In Vitro Data to In Vivo Predictions

The in vitro intrinsic clearance values can be used to predict the in vivo hepatic clearance, which is a key parameter in determining the overall pharmacokinetic profile of a drug.[11][18] This extrapolation, however, requires additional data such as the fraction of compound unbound in plasma and in the in vitro incubation.

Conclusion

The systematic evaluation of in vitro metabolic stability is a cornerstone of successful drug discovery. For compounds derived from the 5-chloro-2-(piperidin-4-yloxy)pyrimidine scaffold, a thorough understanding of potential metabolic liabilities associated with the piperidine and pyrimidine rings is crucial. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can generate robust and comparative data to guide the design of more stable and ultimately more effective drug candidates. The detailed protocols and workflows provided in this guide offer a solid foundation for establishing these critical assays in your laboratory.

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

  • Wang, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 532–536. [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]

  • DiRico, K. J., et al. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry, 61(22), 10223–10233. [Link]

  • Wikipedia. Piperidine. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Wikipedia. Cytochrome P450. [Link]

  • DynaMed. Cytochrome P450 Drug Metabolism. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ACS Publications. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

  • ResearchGate. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. [Link]

Sources

Safety & Regulatory Compliance

Safety

Shielding the Science: A Guide to Personal Protective Equipment for Handling Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is one such compound, holding potential...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is one such compound, holding potential within various therapeutic areas. As with any specialized chemical, a profound understanding of its characteristics is paramount to ensuring the safety of the researchers who work with it. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

While a specific Safety Data Sheet (SDS) for Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is not publicly available, its structure—a chlorinated pyrimidine linked to a piperidine moiety—provides critical insights into its potential hazards. The guidance herein is synthesized from the known risks associated with these two core components, reflecting a conservative and safety-first approach. The pyrimidine ring is a cornerstone of various pharmacological agents, and its derivatives can exhibit a range of biological activities.[1] The piperidine group, while also common in pharmaceuticals, is known to be a strong organic base that can be flammable, toxic, and corrosive.[2]

Foundational Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. A robust safety culture begins with engineering and administrative controls designed to minimize exposure.

  • Engineering Controls: The primary engineering control for handling Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-, especially when in powdered form or when heating solutions, is a certified chemical fume hood.[3] This ensures that any dust or vapors are effectively contained and exhausted. Eyewash stations and safety showers must be readily accessible and regularly tested.[3][4]

  • Administrative Controls: All personnel must receive documented training on the potential hazards of this and similar chemicals. Standard Operating Procedures (SOPs) for handling, storage, and waste disposal must be in place and strictly followed. It is also prudent to work with the smallest quantities of the material necessary for the experiment.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-.

Body Part PPE Recommendation Rationale and Key Considerations
Eyes/Face Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against dust particles, splashes, and vapors. Standard safety glasses are insufficient. Contact lenses should be avoided as they can trap chemicals against the eye.[5]
Skin (Hands) Chemical-resistant gloves (e.g., nitrile or butyl rubber).Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[6][7]
Skin (Body) A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a high splash risk, chemical-resistant aprons or disposable coveralls (e.g., Tyvek) should be used.[3]Protects against accidental spills and contamination of personal clothing.[8]
Respiratory Generally not required when working in a properly functioning chemical fume hood. If weighing or handling outside of a fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.The chlorinated pyrimidine structure suggests a potential for respiratory irritation.[9][10]
Procedural Guidance for Safe Handling and Disposal

A step-by-step approach to handling and disposal is critical to minimizing risk.

3.1. Handling Protocol

  • Preparation: Before handling the compound, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.[11] Use non-sparking tools to avoid ignition sources.[7]

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute's. Ground and bond containers when transferring flammable solvents.[7]

  • Post-Handling: After handling, decontaminate the work area. Carefully remove PPE, avoiding contact with the outer surfaces. Wash hands and any exposed skin thoroughly with soap and water.[4][9]

3.2. Spill Response

In the event of a spill, immediate and controlled action is necessary.

  • Evacuate and Isolate: Alert others in the vicinity and evacuate the immediate area. For a solid spill, isolate the area for at least 25 meters (75 feet).[3][12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment and Cleanup: For small solid spills, gently cover with a damp paper towel to avoid raising dust.[3] Use an appropriate absorbent material for liquid spills.[6] Collect the spilled material and absorbent in a clearly labeled, sealed container for hazardous waste.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[12]

3.3. Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: All waste containing Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[3]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3]

  • Container Decontamination: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[3][11]

Logical Workflow Diagrams

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.

4.1. PPE Selection Workflow

PPE_Selection start Task Involving Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- risk_assessment Conduct Risk Assessment start->risk_assessment fume_hood Work in Fume Hood? risk_assessment->fume_hood splash_risk Splash Risk? fume_hood->splash_risk Yes aerosol_risk Aerosolization Risk? fume_hood->aerosol_risk No ppe_base Standard PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat splash_risk->ppe_base No face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk->ppe_base No respirator Use NIOSH-Approved Respirator aerosol_risk->respirator Yes end_ppe Proceed with Task ppe_base->end_ppe face_shield->ppe_base respirator->ppe_base

Caption: PPE Selection Workflow Diagram.

4.2. Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate & Isolate Area spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill (Dampen solid, absorb liquid) ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report Incident dispose->report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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